DMTMM
Beschreibung
Eigenschaften
IUPAC Name |
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N4O3.ClH/c1-14(4-6-17-7-5-14)8-11-9(15-2)13-10(12-8)16-3;/h4-7H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTZEAOGFDXDAD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)C2=NC(=NC(=N2)OC)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370104 | |
| Record name | DMTMM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3945-69-5 | |
| Record name | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3945-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DMTMM | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003945695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DMTMM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4,6-DIMETOSSI-1,3,5-TRIAZIN-2-IL)-4-METILMORFOLINIO CLORURO | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DMTMM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLD6N6AV8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to DMTMM Coupling Agent for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a highly efficient, water-soluble coupling agent widely utilized in organic synthesis, particularly for the formation of amide and ester bonds.[1][2][3] Its remarkable stability and reactivity in aqueous and protic solvents make it an invaluable tool in bioconjugation, peptide synthesis, and the functionalization of biomaterials, often demonstrating superiority over traditional coupling reagents like carbodiimides.[4][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, comparative efficacy, detailed experimental protocols, and its application in the development of bioactive molecules that can modulate cellular signaling pathways.
Core Principles: Mechanism of Action
This compound facilitates the formation of amide or ester bonds by activating a carboxylic acid. The reaction proceeds through a well-defined, two-step mechanism.[1][3] First, the carboxylic acid reacts with this compound to form a highly reactive O-acylisourea intermediate, which is an active ester of the triazine. In this step, a molecule of N-methylmorpholine (NMM) is released. Subsequently, this activated ester readily undergoes nucleophilic attack by an amine or an alcohol, leading to the formation of the corresponding amide or ester and releasing 4,6-dimethoxy-1,3,5-triazin-2-ol as a water-soluble byproduct.[1][7]
References
- 1. This compound-mediated synthesis of norbornene-modified hyaluronic acid polymers to probe cell-hydrogel interactions | Poster Board #M57 - American Chemical Society [acs.digitellinc.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Manipulation of cell adhesion and dynamics using RGD functionalized polymers - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
An In-depth Technical Guide to the Mechanism of Action of DMTMM
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has emerged as a highly efficient and versatile coupling reagent for amide bond formation, offering significant advantages over traditional methods, particularly in aqueous environments.[1][2] Its robust performance under mild conditions, stability in water, and often superior yields make it an invaluable tool in bioconjugation, polymer modification, and peptide synthesis.[3][4] This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and development.
Core Mechanism of Action
The fundamental mechanism of this compound-mediated amide bond formation involves a two-step process initiated by the activation of a carboxylic acid.[5]
-
Formation of the Active Ester: The carboxylic acid attacks the electron-deficient triazine ring of this compound. This results in the displacement of the morpholine group and the formation of a highly reactive O-triazinyl active ester intermediate. N-methylmorpholine (NMM) is released as a byproduct.[5][6]
-
Nucleophilic Acyl Substitution: A primary or secondary amine then acts as a nucleophile, attacking the carbonyl carbon of the active ester. This leads to the formation of a stable amide bond and the release of 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a water-soluble, easily removable byproduct.[7]
A key advantage of this compound is the stability of its active ester intermediate in aqueous solutions, which minimizes hydrolysis and leads to higher coupling efficiencies compared to reagents like EDC, which forms a more moisture-sensitive O-acylisourea intermediate.[1]
Signaling Pathway Diagram
Caption: General signaling pathway of this compound-mediated amide bond formation.
Quantitative Data: Comparative Efficiency
This compound consistently demonstrates superior or comparable performance to other common coupling reagents across various applications. The following tables summarize quantitative data from peer-reviewed studies.
Table 1: Ligation of Various Amines to Hyaluronic Acid (HA)
This table presents the molar degree of substitution (DSmol, %) for the coupling of different amines to hyaluronic acid, comparing the efficiency of this compound and EDC/NHS.
| Moiety | CA:HA (molar ratio) | DSmol this compound (%) | DSmol EDC/NHS (%) | Reference |
| Adipic acid dihydrazide (ADH) | 4:1 | 35 | 18 | [1] |
| N-(3-Aminopropyl)diethanolamine (AADA) | 1:1 | 65 | 45 | [1] |
| Glycine ethyl ester | 1:1 | 53 | 22 | [1] |
| Bovine Serum Albumin (BSA) | 1:1 | 0.63 | 0.16 | [1] |
| N-(1-Naphthyl)ethylenediamine (NED) | 1:1 | 17 | 4 | [1] |
Data extracted from D'Este et al., Carbohydrate Polymers, 2014.[1]
Table 2: Solid-Phase Peptide Synthesis (SPPS) of Tetrapeptides
This table compares the yield and purity of tetrapeptides synthesized on a Wang resin using either this compound or PyBOP as the coupling agent.
| Peptide Sequence | Coupling Reagent | Yield (%) | Purity (%) | Reference |
| H-Leu-Ala-Gly-Val-OH | This compound | 85 | >95 | [8] |
| H-Leu-Ala-Gly-Val-OH | PyBOP | 82 | >95 | [8] |
| H-Phe-Ala-Gly-Val-OH | This compound | 80 | >95 | [8] |
| H-Phe-Ala-Gly-Val-OH | PyBOP | 78 | >95 | [8] |
Data extracted from a BenchChem Application Note.[8]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol for this compound-Mediated Ligation of Amines to Hyaluronic Acid
This protocol is adapted from D'Este et al. (2014) and provides a general procedure for the aqueous-phase modification of hyaluronic acid.[1]
Materials:
-
Hyaluronic acid (HA) sodium salt
-
Amine to be conjugated (e.g., Adipic acid dihydrazide - ADH)
-
This compound
-
Deionized water
-
Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) solutions for pH adjustment
-
Ethanol (96% and absolute)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolution: Prepare a solution of HA sodium salt in deionized water (e.g., 1.08 g in 45 mL). In a separate vessel, dissolve the amine in deionized water (e.g., ADH in 45 mL).
-
Mixing and pH Adjustment: Combine the HA and amine solutions. Adjust the pH of the mixture to 6.5 ± 0.2 using NaOH or HCl solutions.
-
This compound Addition: Add this compound powder directly to the solution. For most amines, a stoichiometric amount relative to the HA repeating unit is used. For ADH, a 4-fold molar excess of this compound was employed.[1]
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 5 days.
-
Product Isolation (Precipitation):
-
Add 270 mL of 96% ethanol dropwise to the reaction mixture to precipitate the modified HA.
-
Collect the white powder precipitate.
-
Thoroughly wash the precipitate with a water:ethanol (1:4) mixture, followed by 96% ethanol, and finally absolute ethanol.
-
-
Drying: Dry the purified product under vacuum for 3 days at 38 °C.
-
Characterization: The molar degree of substitution (DSmol) can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or UV spectrophotometry, depending on the properties of the conjugated amine.[1]
Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the use of this compound for amino acid coupling on a Wang-type resin and is adapted from a BenchChem application note.[8]
Materials:
-
Wang resin pre-loaded with the first Fmoc-protected amino acid
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF for Fmoc deprotection
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel and shaker
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel, then drain the DMF.
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes. Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes and drain.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading) and this compound (3 equivalents) in DMF.
-
Add this solution to the deprotected resin in the reaction vessel.
-
Shake the vessel at room temperature for 2 hours.
-
Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform the Fmoc deprotection (step 2).
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, collect by centrifugation, and wash the peptide pellet with cold ether.
-
Experimental Workflow and Logical Relationship Diagrams
Experimental Workflow for Hyaluronic Acid Modification
Caption: A step-by-step workflow for the modification of hyaluronic acid using this compound.
Logical Relationship: Factors Influencing Reaction Success
Caption: Key parameters that influence the outcome of a this compound-mediated coupling reaction.
Conclusion
This compound is a powerful and user-friendly coupling reagent for the formation of amide bonds. Its high efficiency, stability in aqueous media, and the mildness of the required reaction conditions make it a superior alternative to many traditional coupling agents, especially for the modification of sensitive biomolecules and for applications in green chemistry.[1][2] The provided data, protocols, and diagrams in this guide offer a solid foundation for the successful implementation of this compound in a variety of research and development settings.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Reagent of the month - March- this compound - SigutLabs [sigutlabs.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. diva-portal.org [diva-portal.org]
- 7. grokipedia.com [grokipedia.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties and Stability of DMTMM
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a highly efficient, water-soluble coupling reagent widely utilized in organic synthesis, particularly for the formation of amide and ester bonds.[1][2] Its efficacy in aqueous and alcoholic media, coupled with the generation of water-soluble byproducts, makes it an attractive alternative to traditional carbodiimides, especially in the context of bioconjugation and peptide synthesis.[1][3] This guide provides a comprehensive overview of the core chemical properties and stability of this compound, offering valuable insights for its effective application in research and development.
Core Chemical Properties
This compound is a white, non-hygroscopic, and shelf-stable solid, making it convenient to handle and store.[2][4] Key chemical and physical properties are summarized in the table below.
| Property | Value | References |
| Full Chemical Name | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | [5] |
| Synonyms | DMT-MM, MMTM | [6] |
| CAS Number | 3945-69-5 | [5] |
| Molecular Formula | C₁₀H₁₇ClN₄O₃ | [6] |
| Molecular Weight | 276.72 g/mol | [6] |
| Melting Point | 114-123 °C | [7] |
| Solubility | Soluble in water and methanol. Slightly soluble in acetonitrile and DMSO. | [2][3] |
Mechanism of Action: Amide and Ester Bond Formation
The primary function of this compound is to activate carboxylic acids, rendering them susceptible to nucleophilic attack by amines or alcohols to form amides and esters, respectively.[1] The reaction proceeds through a "superactive ester" intermediate.[2]
The general mechanism for amide bond formation is as follows:
-
Activation of Carboxylic Acid: The carboxylic acid reacts with this compound to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: An amine attacks the activated carbonyl group of the intermediate.
-
Product Formation: The corresponding amide is formed, along with the byproducts 2,4-dimethoxy-6-hydroxy-1,3,5-triazine (DMTOH) and N-methylmorpholinium hydrochloride, which are water-soluble and easily removed.[1]
A similar mechanism applies to ester formation, where an alcohol serves as the nucleophile.
Figure 1: General mechanism of this compound-mediated amide bond formation.
Stability Profile
The stability of this compound is a critical factor influencing its storage, handling, and application in various reaction conditions.
Temperature and Storage
For long-term storage, it is recommended to keep this compound at -20°C in a dry environment.[6] It is stable for at least one month at room temperature.[4] Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.
Stability in Solvents
This compound exhibits varying stability in different solvents. It is relatively stable in water at room temperature, with no significant decomposition observed after 3 hours.[8][9] However, its stability is limited in some organic solvents.
| Solvent | Half-life | Reference |
| Water (Room Temp) | > 3 hours | [8] |
| Water (50°C) | ~11% remaining after 48 hours | [10] |
| DMSO | 120 minutes | [8] |
| DMF | 15 minutes | [8] |
| Chloroform | < 15 minutes | [8] |
The degradation in organic solvents is often due to a self-immolative process which can be mitigated by using salts with non-nucleophilic counter-ions, such as tetrafluoroborate (BF₄⁻).[8][9]
pH Stability
Experimental Protocols
General Protocol for this compound-Mediated Amide Coupling
The following is a general procedure for the synthesis of an amide using this compound.
Materials:
-
Carboxylic acid
-
Amine
-
This compound
-
Anhydrous solvent (e.g., THF, DMF, or an alcohol like methanol)[3][11]
Procedure:
-
Dissolve the carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in the chosen solvent.
-
Add this compound (1.1 eq.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by a suitable technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, the reaction mixture can be worked up by aqueous extraction to remove the water-soluble byproducts.[3]
-
The desired amide product can then be isolated and purified by standard methods such as crystallization or column chromatography.
Figure 2: A typical experimental workflow for this compound-mediated amide synthesis.
Protocol for Stability Assessment of this compound in Aqueous Solution by ¹H NMR
This protocol allows for the kinetic analysis of this compound hydrolysis in an aqueous environment.
Materials:
-
This compound
-
Deuterium oxide (D₂O)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Prepare a solution of this compound in D₂O at a known concentration.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Incubate the NMR tube at a desired temperature (e.g., 50°C).[10]
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of a characteristic this compound peak and the corresponding increase in the integral of a degradation product peak to determine the rate of hydrolysis.[10]
Safety and Handling
This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[6] It is essential to handle this reagent in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[12] For disposal, this compound and its containers should be treated as chemical waste and disposed of in accordance with local regulations.[13]
Conclusion
This compound is a versatile and efficient coupling reagent with significant advantages for amide and ester synthesis, particularly in aqueous media. Its stability is dependent on solvent and temperature, with good stability in water at room temperature but faster degradation in some organic solvents. Understanding its chemical properties, mechanism of action, and stability profile is crucial for its successful application. The experimental protocols provided in this guide offer a starting point for researchers to utilize and further explore the capabilities of this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Enamine [enamine.net]
- 3. 3945-69-5(Anhy)・4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride n-Hydrate・047-32401・045-32402・043-32403[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (1999) | Munetaka Kunishima | 208 Citations [scispace.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a highly efficient and versatile coupling reagent, particularly valued in amide bond formation for peptide synthesis and other bioconjugation applications. Its water-solubility, stability, and high reactivity make it a superior alternative to many traditional carbodiimide-based coupling agents. This guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, characterization data, and a discussion of its reaction mechanism.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and various functional materials.[1] The selection of an appropriate coupling reagent is critical to ensure high yields, minimize side reactions, and preserve stereochemical integrity. This compound has emerged as a powerful tool in this context, offering several advantages over conventional reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC).[2] Notably, this compound can be employed in aqueous or alcoholic solvents, broadening its applicability to biorelevant molecules like saccharides and nucleotides.[3]
This technical guide details the synthesis of this compound, providing researchers with the necessary information to prepare this valuable reagent in-house.
Synthesis of this compound
The synthesis of this compound is a straightforward and high-yielding reaction involving the quaternization of N-methylmorpholine (NMM) with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[1][4] The reaction proceeds readily at room temperature, with the product precipitating from the reaction mixture.[4]
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Experimental Protocol
This protocol is a consensus based on literature reports, primarily the seminal work by Kunishima et al. (1999).[1][4]
Materials:
-
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
-
N-Methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a clean, dry flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
To this stirring solution, add N-methylmorpholine (NMM) (1.0-1.2 equivalents) dropwise at room temperature.
-
A white precipitate of this compound will begin to form shortly after the addition of NMM.
-
Continue stirring the suspension at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Collect the white precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous THF to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride as a white, crystalline solid. The synthesis is reported to be quantitative.[3][5]
Storage:
This compound should be stored in a tightly sealed container at -20°C to prevent slow decomposition.[6]
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | [6] |
| Molecular Formula | C₁₀H₁₇ClN₄O₃ | [7] |
| Molecular Weight | 276.72 g/mol | [7] |
| Melting Point | 116-118 °C | [8] |
| Solubility | Soluble in water and alcohols. Slightly soluble in acetonitrile and DMSO. | [3][6] |
| Elemental Analysis | Calculated: C, 43.40%; H, 6.19%; N, 20.25%. Found: C, 43.48%; H, 6.20%; N, 20.30%. | [8] |
Spectroscopic Data:
-
¹H NMR: Expected signals would include a singlet for the methyl group on the morpholinium nitrogen, multiplets for the methylene protons of the morpholine ring, and a singlet for the methoxy groups on the triazine ring.
-
¹³C NMR: Expected signals would include those for the methyl carbon, the morpholine ring carbons, the methoxy carbons, and the carbons of the triazine ring.
-
FT-IR (ATR): Characteristic peaks would be expected for C-O-C stretching of the ether and methoxy groups, C=N stretching of the triazine ring, and C-N stretching of the morpholine ring.
Mechanism of Action in Amide Bond Formation
This compound facilitates amide bond formation through a two-step mechanism involving the activation of a carboxylic acid.
-
Activation: The carboxylic acid reacts with this compound to form a highly reactive acyl-triazine active ester intermediate. This step releases N-methylmorpholine hydrochloride.[4]
-
Nucleophilic Attack: The amine then acts as a nucleophile, attacking the activated ester to form the desired amide bond. This step releases 4,6-dimethoxy-1,3,5-triazin-2-ol as a water-soluble byproduct that is easily removed during workup.[4]
Conclusion
The synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride is a simple, efficient, and high-yielding process that provides access to a valuable coupling reagent. Its favorable properties, particularly its compatibility with aqueous reaction media, make it an indispensable tool for researchers in drug development, peptide synthesis, and bioconjugation. The detailed protocol and characterization data provided in this guide are intended to facilitate the adoption and application of this compound in a variety of synthetic endeavors.
References
- 1. TCI Practical Example: this compound-mediated Condensation | TCI Deutschland GmbH [tcichemicals.com]
- 2. hmdb.ca [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
The Genesis and Evolution of DMTMM: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has emerged as a powerful and versatile coupling reagent in organic synthesis, particularly in the formation of amide bonds critical to peptide and medicinal chemistry. First reported in 1999, its unique properties, including high efficiency, low racemization, and stability in aqueous environments, have positioned it as a compelling alternative to traditional carbodiimide and phosphonium-based reagents. This technical guide provides an in-depth exploration of the history, discovery, mechanism of action, and practical application of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective implementation in the laboratory.
A Historical Perspective: The Discovery and Development of this compound
The development of this compound arose from the need for a stable, efficient, and user-friendly reagent for amide bond formation, a cornerstone reaction in organic and medicinal chemistry. The pioneering work on this compound was published in 1999 by Munetaka Kunishima and his research group.[1] Their research focused on developing a novel condensing agent that could overcome some of the limitations of existing reagents.
This compound is synthesized from 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM).[2][3] CDMT itself can be derived from the cost-effective starting material, cyanuric chloride.[4] The synthesis involves the spontaneous reaction between CDMT and NMM to form the quaternary ammonium chloride salt, this compound.[2] This straightforward preparation and the stability of the resulting crystalline solid contributed to its rapid adoption by the scientific community.
A significant advantage of this compound that was quickly recognized is its remarkable stability in water and protic solvents, a stark contrast to many other coupling reagents that necessitate strictly anhydrous conditions.[5] This property opened up new possibilities for bioconjugation and synthesis in aqueous media.
The Core Mechanism: Activating Carboxylic Acids for Amide Bond Formation
The efficacy of this compound lies in its ability to efficiently activate carboxylic acids, rendering them susceptible to nucleophilic attack by amines. The mechanism proceeds through a "superactive ester" intermediate.[6]
The reaction is initiated by the attack of the carboxylate on the electron-deficient triazine ring of this compound. This results in the formation of a highly reactive O-acylisourea-like intermediate and the release of N-methylmorpholine (NMM). The activated carboxylic acid is then readily attacked by a primary or secondary amine to form the desired amide bond, with 4,6-dimethoxy-1,3,5-triazin-2-ol as a water-soluble byproduct that is easily removed during workup.[4]
A key feature of the this compound-mediated coupling is the low propensity for racemization, a critical concern in peptide synthesis where maintaining stereochemical integrity is paramount.[7] The mechanism is thought to proceed in a manner that minimizes the formation of oxazolone intermediates, which are often responsible for epimerization.[4]
Quantitative Performance: A Comparative Analysis
While qualitative descriptions of this compound's efficiency are abundant, quantitative data provides a clearer picture of its performance relative to other commonly used coupling reagents.
| Coupling Reagent | Typical Yield (%) | Racemization | Key Advantages | Disadvantages |
| This compound | >90[8] | Very Low[9][10] | Water and alcohol soluble, stable, low cost, easy byproduct removal.[5][11] | Can be less effective for highly sterically hindered couplings compared to phosphonium reagents. |
| HATU | >90[8] | Very Low[8] | High reactivity, effective for sterically hindered amino acids.[8] | Higher cost, potential for side reactions with the guanidinium group. |
| HBTU | >90[8] | Low[8] | Good balance of reactivity and cost.[8] | Can be less effective than HATU in preventing racemization for sensitive amino acids.[8] |
| EDC/HOBt | 70-90[8] | Low to Moderate[8] | Cost-effective, water-soluble byproducts.[8] | Lower reactivity compared to uronium/phosphonium reagents, can lead to side reactions (N-acylurea formation). |
Table 1: General Performance Comparison of Common Coupling Reagents.
In a direct comparison for the ligation of amines to Hyaluronan in water, this compound consistently demonstrated superior yields compared to the widely used EDC/NHS system.[5] For the synthesis of various hyaluronan derivatives, this compound achieved significantly higher degrees of substitution.[5]
Experimental Protocols
Synthesis of this compound from CDMT
This protocol describes the laboratory-scale synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (this compound).
Materials:
-
2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
-
N-methylmorpholine (NMM)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve CDMT (1 equivalent) in anhydrous THF.
-
To this solution, add N-methylmorpholine (1.1 equivalents) dropwise at room temperature with stirring.
-
A white precipitate will begin to form. Continue stirring at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the white solid by vacuum filtration and wash with a small amount of cold, anhydrous THF to remove any unreacted starting materials.
-
Dry the resulting white crystalline solid under vacuum to yield this compound. Store the product at -20°C in a desiccator.[2]
General Protocol for Solution-Phase Amide Bond Formation
This protocol outlines a general procedure for the coupling of a carboxylic acid and an amine in solution using this compound.
Materials:
-
Carboxylic acid
-
Amine
-
This compound
-
Anhydrous solvent (e.g., DMF, DCM, or THF)
Procedure:
-
In a clean, dry reaction vessel, dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in the chosen anhydrous solvent.
-
Add this compound (1.1-1.2 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times typically range from 1 to 12 hours.
-
Upon completion, the reaction mixture can be worked up by quenching with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization as needed.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general workflow for the use of this compound in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid
-
Resin (e.g., Wang, Rink amide)
-
This compound
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF) for Fmoc deprotection
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with this compound (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and the peptide sequence (e.g., TFA/TIS/H₂O).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet to obtain the crude product for purification.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the processes involving this compound, the following diagrams are provided in the DOT language for use with Graphviz.
Synthesis of this compound
Caption: Synthesis of this compound from CDMT and NMM.
Mechanism of this compound-Mediated Amide Bond Formation
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reagent of the month - March- this compound - SigutLabs [sigutlabs.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. bachem.com [bachem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
DMTMM: A Comprehensive Technical Guide to Carboxylic Acid Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a highly efficient, water-soluble activating agent for carboxylic acids.[1][2][3] Its versatility and mild reaction conditions have established it as a valuable tool in organic synthesis, particularly for the formation of amide and ester bonds, bioconjugation, and peptide synthesis.[4][5][6] This guide provides an in-depth technical overview of this compound, including its mechanism of action, comparative efficacy, and detailed experimental protocols.
This compound is a white, non-hygroscopic, and shelf-stable solid that can be used in both organic and aqueous media, a significant advantage over many other coupling reagents that are sensitive to water.[4][7] Its byproducts, N-methylmorpholine (NMM) hydrochloride and 2,4-dimethoxy-6-hydroxy-1,3,5-triazine, are water-soluble, facilitating straightforward purification of the desired products.[4]
Mechanism of Action
The activation of a carboxylic acid by this compound proceeds through a well-defined mechanism. The carboxylate anion attacks the electron-deficient triazine ring of this compound, leading to the formation of a highly reactive acyloxytriazine active ester. This intermediate is then susceptible to nucleophilic attack by an amine or an alcohol, yielding the corresponding amide or ester and releasing 2,4-dimethoxy-6-hydroxy-1,3,5-triazine as a byproduct.[2] The presence of a base, such as N-methylmorpholine (NMM), is often beneficial as it deprotonates the carboxylic acid, enhancing its nucleophilicity.[8]
Comparison with Other Coupling Reagents
This compound offers several advantages over traditional coupling reagents like carbodiimides (e.g., EDC) often used in conjunction with N-hydroxysuccinimide (NHS). Notably, this compound demonstrates superior stability in aqueous solutions, where EDC has a significantly shorter half-life.[1] This stability makes this compound particularly well-suited for bioconjugation reactions carried out in aqueous buffers.[3]
Studies have shown that for the ligation of amines to hyaluronic acid (HA), this compound provides higher yields compared to the EDC/NHS system under similar conditions.[1][9] Furthermore, this compound-mediated reactions are often effective without the need for strict pH control, which is a critical parameter for EDC/NHS chemistry.[1][9]
| Feature | This compound | EDC/NHS |
| Water Stability | High; stable in water for extended periods.[1] | Low; EDC has a half-life of 3.9 hours at pH 5.0.[1] |
| pH Control | Less critical; effective over a broader pH range.[1][9] | Crucial for optimal reactivity and minimizing side reactions.[1] |
| Byproducts | Water-soluble, facilitating easy removal.[4] | Can form N-acylurea byproducts that may be difficult to remove.[10] |
| Reaction Conditions | Mild, often at room temperature.[8][11] | Typically requires controlled temperature and pH. |
| Efficiency in Bioconjugation | Often superior yields, especially with polysaccharides like HA.[1][10] | Standard method, but can have lower efficiency in some cases.[9] |
Applications in Synthesis
Amide Bond Formation
The primary application of this compound is in the synthesis of amides from carboxylic acids and amines.[2] This reaction is fundamental in peptide synthesis and the development of small-molecule drugs. The reaction proceeds cleanly under mild conditions and tolerates a wide range of functional groups.
Esterification
This compound is also an effective reagent for the esterification of carboxylic acids with alcohols.[8][12] The reaction typically requires the presence of a base like NMM and can be carried out in the alcohol as the solvent or with an equimolar amount of the alcohol in a solvent like THF.[8][12]
Bioconjugation
The water stability and high efficiency of this compound make it an excellent choice for bioconjugation reactions, such as the coupling of small molecules, peptides, or drugs to biomacromolecules like polysaccharides and proteins.[3][5] A notable application is the modification of hyaluronic acid, where this compound has been shown to be more efficient than EDC/NHS.[1][9]
Experimental Protocols
General Workflow for Amide Synthesis
A typical experimental workflow for this compound-mediated amide synthesis involves the simple mixing of the carboxylic acid, amine, and this compound in a suitable solvent, followed by stirring at room temperature.
Protocol 1: Amide Synthesis in an Organic Solvent
This protocol is adapted from a procedure for the synthesis of N-phenylethyl-3-phenylpropanamide.[11]
Materials:
-
3-Phenylpropionic acid
-
2-Phenylethylamine
-
This compound
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Deionized water
-
Brine
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
To a solution of 3-phenylpropionic acid (1.0 eq) and 2-phenylethylamine (1.1 eq) in MeOH, add this compound (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.[11]
-
Remove the solvent under reduced pressure.
-
Add saturated aqueous sodium bicarbonate solution to the residue and stir for 10 minutes.
-
Extract the mixture with diethyl ether.
-
Wash the separated organic layer sequentially with deionized water, 1 M hydrochloric acid, deionized water, and brine.
-
Dry the organic layer over magnesium sulfate and filter.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired amide.[11] A yield of 84% has been reported for this specific reaction.[11]
Protocol 2: Esterification of a Carboxylic Acid
This protocol is a general procedure for the esterification of carboxylic acids using this compound in an alcohol solvent.[8]
Materials:
-
Carboxylic acid
-
Alcohol (e.g., methanol, ethanol)
-
This compound
-
N-Methylmorpholine (NMM)
Procedure:
-
To a mixture of the carboxylic acid (1.0 eq) and this compound (2.0 eq) in the desired alcohol (serving as the solvent), add NMM (1.2 eq).[8]
-
Stir the mixture at room temperature for approximately 4 hours under a nitrogen atmosphere.[8]
-
Monitor the reaction by an appropriate method (e.g., TLC).
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
Note: The optimal equivalents of this compound and NMM may vary depending on the specific substrates.[8]
Protocol 3: Bioconjugation to Hyaluronic Acid (HA) in an Aqueous Medium
This protocol provides a general framework for the this compound-mediated conjugation of an amine-containing molecule to hyaluronic acid in water.
Materials:
-
Hyaluronic acid (HA)
-
Amine-containing molecule
-
This compound
-
Phosphate buffer (e.g., pH 6)[13]
Procedure:
-
Dissolve hyaluronic acid in the phosphate buffer to a desired concentration (e.g., 35 mg/mL).[13]
-
Add the amine-containing molecule to the HA solution.
-
Add this compound to the reaction mixture. The stoichiometry of this compound relative to the HA disaccharide units can be varied to control the degree of substitution.[1]
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or elevated temperatures up to 70°C) for a specified duration (from a few hours to several days).[1][13] The reaction time can influence the degree of substitution.[1]
-
Purify the modified HA by dialysis against deionized water to remove unreacted reagents and byproducts.
-
Lyophilize the purified solution to obtain the HA conjugate.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for representative this compound-mediated reactions.
Table 1: Amide Synthesis
| Carboxylic Acid | Amine | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 3-Phenylpropionic Acid | 2-Phenylethylamine | MeOH | 1 | RT | 84 | [11] |
| Benzoic Acid | Benzylamine | MeOH | 1 | RT | 95 | [14] |
| Acetic Acid | Aniline | MeOH | 3 | RT | 92 | [14] |
Table 2: Esterification
| Carboxylic Acid | Alcohol | Base (eq) | Time (h) | Temp (°C) | Yield (%) | Reference |
| 3-Phenylpropionic Acid | Methanol | NMM (1.2) | 4 | RT | 93 | [8] |
| Cinnamic Acid | Ethanol | NMM (1.2) | 4 | RT | 94 | [8] |
| Benzoic Acid | Methanol | NMM (1.2) | 4 | RT | 91 | [8] |
Table 3: Comparison of this compound and EDC/NHS for Hyaluronic Acid (HA) Conjugation
| Ligand | Coupling Reagent | Degree of Substitution (mol%) | Reference |
| Aryl derivative | This compound | 35 | [1] |
| Aryl derivative | EDC/NHS | 18 | [1] |
| N-(2-aminoethyl)dextran | This compound | 0.63 | [1] |
| N-(2-aminoethyl)dextran | EDC/NHS | 0.16 | [1] |
Conclusion
This compound is a robust and versatile activating agent for carboxylic acids, offering significant advantages in terms of water stability, mild reaction conditions, and ease of product purification. Its superior performance in aqueous media makes it particularly valuable for bioconjugation applications in drug development and materials science. The detailed protocols and comparative data presented in this guide underscore the utility of this compound as a powerful tool for researchers and scientists in various fields.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Reagent of the month - March- this compound - SigutLabs [sigutlabs.com]
- 5. nbinno.com [nbinno.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. A systematic analysis of this compound vs EDC/NHS for ligation of amines to hyaluronan in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TCI Practical Example: this compound-mediated Condensation | TCI AMERICA [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. researchgate.net [researchgate.net]
The Unsung Hero of Bioconjugation: A Technical Guide to DMTMM Coupling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and drug development, the precise and efficient formation of amide bonds is paramount. While traditional coupling reagents have long been staples in the chemist's toolbox, a more versatile and robust challenger has emerged: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). This comprehensive guide delves into the fundamental principles of this compound coupling, offering a detailed exploration of its mechanism, a comparative analysis of its efficacy, and explicit experimental protocols for its application.
Introduction: The Need for a Superior Coupling Reagent
The covalent linkage of molecules to biomacromolecules, a process known as bioconjugation, is a cornerstone of modern drug development, enabling the creation of antibody-drug conjugates (ADCs), targeted therapies, and advanced biomaterials.[1] The formation of a stable amide bond between a carboxylic acid and an amine is the most common and critical step in these processes.[2] For decades, carbodiimides like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with N-hydroxysuccinimide (NHS), have been the go-to reagents for this purpose.[3][4] However, the EDC/NHS system is notoriously sensitive to reaction conditions, particularly pH, and can be inefficient for coupling sterically hindered molecules or for reactions in aqueous environments.[3][5]
This compound has emerged as a powerful alternative that overcomes many of these limitations.[4] It is a water-soluble, crystalline, and air-stable reagent that facilitates efficient amide bond formation under mild conditions, often without the need for strict pH control.[2][5] Its efficacy in aqueous media makes it particularly well-suited for the modification of sensitive biomolecules like proteins and polysaccharides.[1][6]
The Core Mechanism: A Step-by-Step Look at this compound Action
The mechanism of this compound coupling is a two-step process involving the activation of a carboxylic acid followed by nucleophilic attack by an amine.[7]
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with this compound to form a highly reactive O-acylisourea intermediate. This reaction releases a molecule of N-methylmorpholine (NMM).[7]
-
Nucleophilic Attack and Amide Bond Formation: The activated carboxylic acid is then susceptible to nucleophilic attack by a primary or secondary amine. This results in the formation of a stable amide bond and the release of 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a water-soluble byproduct.[2]
The elegance of the this compound mechanism lies in its efficiency and the benign nature of its byproducts, which are easily removed during workup.[2]
Quantitative Comparison: this compound vs. EDC/NHS
Numerous studies have demonstrated the superior performance of this compound compared to the traditional EDC/NHS coupling system, particularly in terms of yield and reaction efficiency. The following tables summarize key quantitative data from comparative studies.
| Substrate | Coupling Reagent | Degree of Substitution (DSmol %) | Reference |
| Adipic acid dihydrazide (ADH) to Hyaluronan | This compound | 35% | [5] |
| EDC/NHS | 18% | [5] | |
| N-(2-aminoethyl)acetamide (AADA) to Hyaluronan | This compound | 65% | [5] |
| EDC/NHS | 45% | [5] | |
| Bovine Serum Albumin (BSA) to Hyaluronan | This compound | 0.63% | [5] |
| EDC/NHS | 0.16% | [5] | |
| Table 1: Comparison of the degree of substitution for various molecules coupled to hyaluronic acid using this compound versus EDC/NHS. |
| Peptide Sequence | Coupling Reagent | Yield (%) | Purity (%) | Reference |
| H-Leu-Ala-Gly-Val-OH | This compound | 85 | >95 | [8] |
| PyBOP | 82 | >95 | [8] | |
| H-Phe-Ala-Gly-Val-OH | This compound | 80 | >95 | [8] |
| Table 2: Comparative yields and purity in solid-phase peptide synthesis. |
Key Applications in Research and Drug Development
This compound's versatility and efficiency have led to its adoption in a wide range of applications:
-
Bioconjugation to Polysaccharides: this compound is highly effective for modifying polysaccharides like hyaluronic acid, a key component in biomaterials and drug delivery systems.[9][10][11]
-
Peptide Synthesis: It is an excellent coupling reagent for both solution-phase and solid-phase peptide synthesis, offering high yields and low racemization.[8][12][13]
-
Protein Modification: this compound facilitates the conjugation of small molecules, such as drugs or labels, to proteins.[1]
-
Cross-linking of Hydrogels: It can be used to create cross-linked hydrogels with tunable properties for tissue engineering applications.[9][10]
-
Formation of Ester and Anhydride Bonds: Beyond amides, this compound can also be used to synthesize esters and anhydrides.[7]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments using this compound.
General Protocol for Amide Bond Formation in Solution Phase
This protocol describes a general method for the coupling of a carboxylic acid and an amine in solution.
Materials:
-
Carboxylic acid
-
Amine
-
This compound
-
Anhydrous solvent (e.g., DMF, DCM, or an alcohol like methanol)[14]
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0 - 1.2 equivalents) in the chosen solvent.
-
Add this compound (1.1 - 1.2 equivalents) to the solution at room temperature.[8][14]
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8][14]
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or diethyl ether).[8][14]
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[14]
Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the use of this compound for amino acid coupling during Fmoc-based solid-phase peptide synthesis on a Wang resin.
Materials:
-
Wang resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
20% Piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF, DCM, and then DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and this compound (3 equivalents) in DMF.
-
Add this solution to the deprotected resin.
-
Shake the reaction vessel at room temperature for 2 hours.[8]
-
Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Once coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF, DCM, and MeOH (3 times each).
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether. The crude peptide can then be purified by reverse-phase HPLC.
Protocol for Conjugation of an Amine to Hyaluronic Acid (HA)
This protocol is adapted for the modification of polysaccharides.
Materials:
-
Hyaluronic acid (HA)
-
Amine-containing molecule
-
This compound
-
Deionized water or a suitable buffer (e.g., PBS pH 7.4)[15]
-
Dialysis tubing (appropriate molecular weight cutoff)
Procedure:
-
Dissolve HA in deionized water or buffer to the desired concentration.
-
Add the amine-containing molecule to the HA solution.
-
Add this compound to the solution. The molar ratio of HA carboxyl groups to amine to this compound can be varied to control the degree of substitution. A common starting point is a 1:1:1 molar ratio.[11]
-
Adjust the pH of the reaction mixture if necessary. While this compound is effective over a range of pH values, a near-neutral pH (e.g., 6.5-7.5) is often a good starting point.[5]
-
Stir the reaction at room temperature or 37°C for a period ranging from a few hours to overnight.[11][15]
-
Purify the resulting conjugate by dialysis against deionized water for 2-3 days to remove unreacted reagents and byproducts.
-
Lyophilize the purified solution to obtain the HA conjugate as a solid.
-
Characterize the degree of substitution using techniques such as ¹H NMR spectroscopy.[5]
Potential Side Reactions
While this compound is a highly efficient coupling reagent, potential side reactions can occur, particularly with certain amino acid residues in peptides.
-
Succinimide Formation: this compound can mediate the intramolecular cyclization of aspartic acid (Asp) residues to form a succinimide intermediate. This can be followed by hydrolysis to yield a mixture of aspartate and isoaspartate, potentially altering the protein's structure and function.[15][16]
-
Pyroglutamate Formation: this compound can also facilitate the intra-residue cyclization of N-terminal glutamic acid (Glu) to form pyroglutamate.[15][16]
Careful control of reaction conditions and purification of the final product are important to minimize these side reactions.
Conclusion: The Future of Amide Bond Formation
This compound represents a significant advancement in the field of bioconjugation and peptide synthesis. Its high efficiency, compatibility with aqueous environments, and ease of use make it a superior alternative to traditional coupling reagents in many applications. For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental principles of this compound coupling is essential for harnessing its full potential in the creation of novel therapeutics and advanced biomaterials. As the demand for more complex and precisely engineered biomolecules grows, the role of robust and versatile coupling reagents like this compound will only become more critical.
References
- 1. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagent of the month - March- this compound - SigutLabs [sigutlabs.com]
- 3. A systematic analysis of this compound vs EDC/NHS for ligation of amines to hyaluronan in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. grokipedia.com [grokipedia.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. diva-portal.org [diva-portal.org]
- 10. This compound-mediated synthesis of norbornene-modified hyaluronic acid polymers to probe cell-hydrogel interactions | Poster Board #M57 - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. TCI Practical Example: this compound-mediated Condensation | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 15. This compound-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Core of Amide Bond Formation: A Technical Guide to 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and drug development, the efficient and reliable formation of amide bonds is of paramount importance. Among the arsenal of available coupling reagents, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) has emerged as a robust and versatile tool. This technical guide provides an in-depth exploration of CDMT, offering a comprehensive resource on its synthesis, physicochemical properties, mechanism of action, and detailed experimental protocols for its application in various synthetic transformations.
CDMT, a stable crystalline solid, serves as a powerful activating agent for carboxylic acids, facilitating their coupling with amines and alcohols to yield amides and esters, respectively.[1] Its utility is particularly pronounced in peptide synthesis, where it promotes high yields with minimal racemization of chiral centers.[2] Furthermore, CDMT is the direct precursor to the water-soluble coupling reagent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), broadening its applicability in aqueous media.[3]
Physicochemical Properties of CDMT
A thorough understanding of the physicochemical properties of a reagent is crucial for its effective application in synthesis. The key properties of CDMT are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3140-73-6 | [4] |
| Molecular Formula | C₅H₆ClN₃O₂ | [4] |
| Molecular Weight | 175.57 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 71-74 °C | [4] |
| Solubility | Good solubility in organic solvents | [1] |
| Stability | Stable, crystalline compound | [1] |
Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
CDMT is synthesized from cyanuric chloride through a nucleophilic substitution reaction with sodium methoxide.[5][6] The reaction is typically carried out in a suitable solvent such as N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis of CDMT from Cyanuric Chloride[5][6]
-
Reaction Setup: In a reactor, dissolve cyanuric chloride (e.g., 369 kg) in N,N-dimethylformamide (e.g., 500 kg).
-
Cooling: Cool the resulting solution to a temperature between 5-10 °C.
-
Addition of Sodium Methoxide: To the cooled solution, add solid sodium methoxide (e.g., 245-260 kg).
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Heating: Following the initial reaction, heat the mixture to reflux and maintain for an additional 2.5 hours.
-
Work-up: After the reaction is complete, add a large volume of water to the reaction mixture.
-
Isolation: The solid product will precipitate out of the solution. Collect the solid by filtration.
-
Washing and Drying: Wash the collected solid with water and then dry it to obtain the crude CDMT.
-
Purification: The crude product can be further purified by recrystallization from a solvent such as heptane to yield pure 2-chloro-4,6-dimethoxy-1,3,5-triazine.
Mechanism of Action in Amide Bond Formation
The efficacy of CDMT as a coupling reagent lies in its ability to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. The generally accepted mechanism proceeds through the formation of a highly reactive O-acyltriazine intermediate.
-
Activation: In the presence of a tertiary amine base, such as N-methylmorpholine (NMM), the carboxylic acid is deprotonated to form a carboxylate anion.
-
Intermediate Formation: The carboxylate anion then displaces the chloride ion on the CDMT molecule, forming the reactive O-acyltriazine intermediate.
-
Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the activated ester.
-
Amide Formation: This attack leads to the formation of the desired amide bond and the release of the 2-hydroxy-4,6-dimethoxy-1,3,5-triazine byproduct.
Applications and Experimental Protocols
CDMT is a versatile reagent with applications in various synthetic transformations, including peptide synthesis, the formation of Weinreb amides, and esterification.
Peptide Synthesis
CDMT is highly effective for both solution-phase and solid-phase peptide synthesis (SPPS), offering high yields and low levels of racemization.[2]
-
Reactant Mixture: To a solution of the carboxylic acid (1.3 mmol) in a suitable solvent (e.g., methanol, 6 mL), add CDMT (1.3 mmol), N-methylmorpholine (NMM) (1.3 mmol), and the amine (1.2 mmol).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as GLC or TLC. The reaction is often complete within 15 minutes to 1 hour.
-
Work-up: Upon completion, filter the reaction mixture.
-
Extraction: Dissolve the resulting solid in a suitable organic solvent (e.g., CH₂Cl₂) and extract with water (3 x 30 mL).
-
Isolation: Dry the combined organic phases over a drying agent (e.g., MgSO₄), filter, and concentrate in vacuo to obtain the purified peptide.
Synthesis of Weinreb Amides
CDMT provides an efficient route for the synthesis of Weinreb amides, which are valuable intermediates in the synthesis of ketones.
A general procedure for the synthesis of Weinreb amides using CDMT involves the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine hydrochloride.
Esterification
CDMT can also be employed as a coupling reagent for the esterification of carboxylic acids with alcohols.
The esterification of sterically hindered alcohols can be challenging. While specific protocols for CDMT in this context are less common in the literature compared to peptide synthesis, the general principle of activating the carboxylic acid with CDMT and NMM in the presence of the alcohol applies. Optimization of reaction conditions, such as temperature and reaction time, may be necessary for sterically demanding substrates.
Quantitative Data and Comparison with Other Coupling Reagents
The choice of a coupling reagent is often guided by factors such as yield, reaction time, cost, and the extent of racemization. While comprehensive head-to-head comparisons are dependent on the specific substrates, the following table provides a general comparison of CDMT with other common peptide coupling reagents.
| Coupling Reagent | Typical Yields | Racemization | Key Advantages | Key Disadvantages |
| CDMT | High | Low | Stable, cost-effective, easy work-up of byproducts | Less soluble in water (precursor to water-soluble this compound) |
| HATU | Very High | Very Low | Fast reaction times, highly efficient for hindered couplings | Higher cost, potential for side reactions |
| HBTU | High | Low | Widely used, good performance | Can be less effective than HATU for difficult couplings |
| DCC/HOBt | Good to High | Moderate | Inexpensive | Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification |
Studies have shown that for the synthesis of aza-peptides, the choice of activating agent significantly impacts reaction rates and yields.[7] While CDMT itself was not directly compared in this specific study, the performance of related triazine-based reagents highlights the importance of the activator's structure.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling CDMT.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9][10][11][12]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[9]
-
Storage: Store in a cool, dry place away from incompatible materials.[10] Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is a highly effective and versatile coupling reagent with broad applications in organic synthesis. Its stability, cost-effectiveness, and ability to promote efficient amide and ester formation with low racemization make it an invaluable tool for researchers in academia and industry, particularly in the field of drug development and peptide chemistry. This guide has provided a comprehensive overview of its properties, synthesis, and application, offering detailed protocols to facilitate its successful implementation in the laboratory. By understanding the principles and methodologies outlined herein, scientists can leverage the power of CDMT to advance their synthetic endeavors.
References
- 1. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 3140-73-6 | FC07101 [biosynth.com]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Chloro-4,6-dimethoxy-1,3,5-triazine CDMT [sigmaaldrich.com]
- 5. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
- 6. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | Patsnap [eureka.patsnap.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. blog.shipperswarehouse.com [blog.shipperswarehouse.com]
- 9. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 10. Basic Rules for the Safe Handling of Hazardous Materials [globalhazmat.com]
- 11. advancedct.com [advancedct.com]
- 12. Twelve Rules for Safe Handling of Hazardous Materials — OMAG [omag.org]
Theoretical Aspects of Triazine-Based Coupling Agents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core theoretical aspects of triazine-based coupling agents, focusing on their application in amide and peptide synthesis. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into reaction mechanisms, quantitative performance data, and experimental protocols.
Introduction to Triazine-Based Coupling Agents
Triazine derivatives have emerged as a versatile and efficient class of coupling agents in organic synthesis, particularly for the formation of amide bonds, a fundamental linkage in numerous pharmaceuticals and biologically active molecules.[1][2][3] The core of these reagents is the 1,3,5-triazine ring, an electron-deficient aromatic system that facilitates the activation of carboxylic acids. This activation prepares the carboxylic acid for nucleophilic attack by an amine, leading to the formation of a stable amide bond.
The most prominent triazine-based coupling agents include 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, and its derivatives, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).[4] These reagents offer several advantages, including high reactivity, operational simplicity, and often, low levels of racemization, a critical factor in peptide synthesis.[5][6]
Mechanism of Action
The fundamental principle behind triazine-based coupling agents lies in the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine. The specific mechanism can vary slightly depending on the reagent used.
Activation with 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
CDMT is often used in conjunction with a tertiary amine base, such as N-methylmorpholine (NMM). The process begins with the in situ formation of a reactive triazinylammonium salt. This salt then reacts with the carboxylic acid to form a highly reactive acyloxytriazine active ester. This active ester is subsequently attacked by the amine to yield the desired amide, regenerating the tertiary amine and releasing 2,4-dimethoxy-6-hydroxytriazine as a byproduct.[1][7]
Caption: In-situ activation and coupling using CDMT/NMM.
Activation with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (this compound)
This compound is a pre-formed, stable triazinylammonium salt. Its mechanism is more direct. The carboxylic acid attacks this compound, displacing N-methylmorpholine (NMM) and forming the same acyloxytriazine active ester as in the CDMT/NMM system. This active ester then readily reacts with an amine to form the amide bond, with 2,4-dimethoxy-6-hydroxytriazine and NMM as byproducts.[4]
Caption: Direct activation and coupling mechanism of this compound.
Quantitative Data on Performance
The efficiency of triazine-based coupling agents is a key consideration for their application. The following tables summarize quantitative data on yields and reaction times for amide synthesis using CDMT and this compound under various conditions.
Efficiency of CDMT/Tertiary Amine Systems
The combination of CDMT with a tertiary amine offers a versatile and cost-effective approach for amide synthesis. The choice of amine and solvent can significantly impact the reaction outcome.
| Carboxylic Acid | Amine | Tertiary Amine | Solvent | Time (h) | Yield (%) | Reference |
| Benzoic acid | 2-Phenylethylamine | NMM | Methanol | 1 | 95 | [1] |
| Benzoic acid | 2-Phenylethylamine | NMM | Ethanol | 1 | 93 | [1] |
| Benzoic acid | 2-Phenylethylamine | NMM | Isopropanol | 1 | 90 | [1] |
| Benzoic acid | 2-Phenylethylamine | NMM | Toluene | 1 | 90 | [1] |
| Benzoic acid | 2-Phenylethylamine | NMM | Acetonitrile | 1 | 85 | [1] |
| Benzoic acid | 2-Phenylethylamine | NMM | THF | 1 | 88 | [1] |
| Benzoic acid | 2-Phenylethylamine | NMM | Dichloromethane | 1 | 75 | [1] |
| Benzoic acid | 2-Phenylethylamine | TMA | Methanol | 1 | 96 | [1] |
| Benzoic acid | 2-Phenylethylamine | NNDP | Methanol | 1 | 93 | [1] |
| 4-Methoxybenzoic acid | 2-Phenylethylamine | NMM | Methanol | 1 | 87 | [1] |
| 4-Nitrobenzoic acid | 2-Phenylethylamine | NMM | Methanol | 1 | 75 | [1] |
| Phenylacetic acid | 2-Phenylethylamine | NMM | Methanol | 1 | 92 | [1] |
| Benzoic acid | Benzylamine | NMM | Methanol | 1 | 96 | [1] |
| Benzoic acid | Aniline | NMM | Methanol | 1 | 85 | [1] |
NMM: N-methylmorpholine, TMA: Trimethylamine, NNDP: N,N-dimethylpiperazine
Comparative Efficiency of CDMT/NMM vs. Isolated this compound
The in-situ generation of the active coupling agent from CDMT and NMM is often compared to the use of pre-formed this compound.
| Solvent | Time (min) | CDMT/NMM Yield (%) | This compound Yield (%) | Reference |
| Methanol | 15 | 93 | 98 | [3] |
| Methanol | 60 | 95 | 99 | [1] |
| Ethanol | 15 | 90 | 92 | [3] |
| Ethanol | 60 | 93 | 95 | [1] |
| Isopropanol | 15 | 85 | 88 | [3] |
| Isopropanol | 60 | 90 | 92 | [1] |
| Toluene | 60 | 90 | 85 | [1] |
| Acetonitrile | 60 | 85 | 87 | [1] |
| THF | 60 | 88 | 90 | [1] |
| Dichloromethane | 60 | 75 | 78 | [1] |
| Water | 60 | 30 | 35 | [1] |
Racemization in Peptide Synthesis
A critical aspect of peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acids. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can lead to the formation of undesired diastereomeric peptides, which are often difficult to separate and can have altered biological activity.
Mechanism of Racemization
The primary mechanism of racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[5][8] The α-proton of the activated amino acid becomes acidic and can be abstracted by a base, leading to the formation of the planar, achiral oxazolone. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.[9]
Caption: Racemization via 5(4H)-oxazolone formation.
Minimizing Racemization with Triazine-Based Reagents
Triazine-based coupling agents are generally considered to have a low propensity for inducing racemization.[5][6][10] This is attributed to the high reactivity of the acyloxytriazine active ester, which often undergoes rapid aminolysis, outcompeting the rate of oxazolone formation. However, the extent of racemization can be influenced by several factors, including the specific amino acid being coupled (e.g., histidine and cysteine are particularly susceptible), the choice of base, and the reaction conditions.[11]
Experimental Protocols
The following are generalized experimental protocols for amide and peptide synthesis using CDMT/NMM and this compound. It is recommended to optimize these conditions for specific substrates.
General Protocol for Amide Synthesis using CDMT/NMM
-
Reagents and Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the carboxylic acid (1.0 equiv.), the amine (1.0-1.2 equiv.), and CDMT (1.1 equiv.).
-
Solvent Addition: Add a suitable aprotic solvent (e.g., THF, acetonitrile, or ethyl acetate).
-
Base Addition: Cool the mixture to 0 °C and add N-methylmorpholine (NMM) (1.5-2.5 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture can be worked up by aqueous extraction. Typically, the mixture is diluted with an organic solvent and washed sequentially with a dilute acid (e.g., 1 M HCl), water, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization as needed.
Caption: Experimental workflow for CDMT/NMM-mediated amidation.
General Protocol for Amide Synthesis using this compound
-
Reagents and Setup: In a reaction vessel, dissolve the carboxylic acid (1.0 equiv.) and the amine (1.0-1.2 equiv.) in a suitable solvent. This compound is compatible with a range of solvents, including protic solvents like methanol and water.[13]
-
This compound Addition: Add this compound (1.1-1.2 equiv.) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. The residue can be taken up in an organic solvent and washed with an aqueous basic solution (e.g., saturated NaHCO3), water, and brine.
-
Purification: Dry the organic layer, remove the solvent, and purify the crude product as necessary.
Caption: Experimental workflow for this compound-mediated amidation.
Protocol for Analysis of Racemization by HPLC
The extent of racemization can be determined by analyzing the diastereomeric purity of the resulting peptide.
-
Synthesis of Diastereomeric Standards: Synthesize the desired L-D and D-L dipeptides to serve as standards for HPLC analysis.
-
HPLC Method Development: Develop a reversed-phase HPLC method capable of separating the desired L-L peptide from the L-D and D-L diastereomers. This often requires careful selection of the column, mobile phase, and gradient conditions.[14][15]
-
Sample Analysis: Analyze the crude reaction mixture from the peptide coupling reaction using the developed HPLC method.
-
Quantification: Determine the percentage of each diastereomer by integrating the corresponding peaks in the chromatogram. The percentage of racemization can be calculated from these values.
Stability and Side Reactions
Stability of Triazine-Based Coupling Agents
The stability of the coupling agent is an important practical consideration. This compound is a stable, crystalline solid.[10] However, its stability in solution can vary depending on the solvent. For instance, the half-life of this compound in DMSO is approximately 120 minutes, while it is only 15 minutes in DMF.[16][17] In contrast, this compound is relatively stable in water at room temperature.[16] The in-situ generation of the active coupling agent from CDMT and a tertiary amine circumvents the issue of long-term storage of the activated species.
Potential Side Reactions
Besides racemization, other side reactions can occur during peptide synthesis. With triazine-based reagents, these are generally minimal but can include:
-
N-acylation of the triazine ring: In some cases, the amine can react with the triazine ring itself, although this is generally less favorable than reaction with the activated ester.
-
Intramolecular cyclization: For peptides containing acidic residues like aspartic acid or glutamic acid, this compound can mediate intramolecular cyclization to form succinimide or pyroglutamate derivatives, respectively.[18][19]
-
Reaction with side chains: While generally chemoselective for the carboxyl group, side chain functional groups of certain amino acids could potentially react under specific conditions.
Conclusion
Triazine-based coupling agents, particularly CDMT and this compound, are powerful tools for the synthesis of amides and peptides. Their high efficiency, operational simplicity, and low propensity for racemization make them valuable reagents for researchers and professionals in drug development. A thorough understanding of their mechanism of action, performance under different conditions, and potential for side reactions is crucial for their successful application in the synthesis of complex molecules. This guide provides a foundational understanding of these theoretical aspects, supported by quantitative data and practical protocols, to aid in the rational design and execution of synthetic strategies utilizing these versatile reagents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. bachem.com [bachem.com]
- 6. Reagent of the month - March- this compound - SigutLabs [sigutlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Enamine [enamine.net]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. diva-portal.org [diva-portal.org]
- 14. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. This compound-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DMTMM Tetrafluoroborate vs. Chloride Salt for Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMTMM) tetrafluoroborate and chloride salts, two effective coupling reagents for amide bond formation in peptide synthesis and bioconjugation.
Introduction
This compound is a triazine-based coupling agent widely used for the activation of carboxylic acids to facilitate amide bond formation.[1] It is recognized for its high efficiency, low rate of racemization, and compatibility with aqueous and protic solvents, setting it apart from many traditional coupling reagents that necessitate anhydrous conditions.[2][3] this compound is commercially available as both a chloride and a tetrafluoroborate salt.[4] While the chloride salt was the first to be reported, the tetrafluoroborate salt has gained prominence due to its enhanced stability.[1][5] This guide will delve into the chemical properties, stability, and applications of both salts, providing researchers with the necessary information to select the optimal reagent for their specific needs.
Chemical Properties and Synthesis
This compound functions by activating a carboxylic acid to form a highly reactive "superactive ester," which is then susceptible to nucleophilic attack by an amine to form the desired amide bond.[1] The byproducts of this reaction, N-methylmorpholine (NMM) and 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, are water-soluble, facilitating their removal during workup.[2]
2.1. Synthesis of this compound Salts
The synthesis of this compound chloride is a straightforward reaction between 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM).[4] The tetrafluoroborate salt is subsequently prepared from the chloride salt via an anion exchange reaction.[1]
2.2. Experimental Protocols
Protocol 2.2.1: Synthesis of this compound Chloride [5]
-
Dissolve one equivalent of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in tetrahydrofuran (THF).
-
Add 1.2 equivalents of N-methylmorpholine (NMM) to the solution at room temperature.
-
Stir the reaction mixture for 1 hour at room temperature.
-
The this compound chloride salt will precipitate out of the solution and can be collected by filtration.
Protocol 2.2.2: Synthesis of this compound Tetrafluoroborate from this compound Chloride [1]
-
Dissolve this compound chloride in a suitable solvent.
-
Add a solution of lithium tetrafluoroborate or silver tetrafluoroborate.
-
The precipitation of lithium chloride or silver chloride will occur.
-
Filter the reaction mixture to remove the precipitated chloride salt.
-
The this compound tetrafluoroborate salt can be isolated from the filtrate, typically by evaporation of the solvent.
Stability
A critical differentiator between the two salts is their stability, particularly in organic solvents. The chloride salt is susceptible to "self-immolative degradation," which can impact its efficacy in solution over time.[5][6] The tetrafluoroborate salt, with its non-nucleophilic counter-ion, exhibits significantly greater stability.[5][6]
| Solvent | Half-life of this compound Chloride | Reference |
| DMSO | 120 minutes | [5][6] |
| DMF | 15 minutes | [5][6] |
| Chloroform | < 15 minutes | [5][6] |
| Water | Stable for at least 3 hours | [5][6] |
Table 1: Stability of this compound Chloride in Various Solvents.
The degradation of this compound chloride in organic solvents is proposed to proceed through a mechanism analogous to the von Braun reaction, involving the demethylation of the morpholinium ring by the chloride ion.[7]
Performance in Peptide Synthesis
Both this compound salts are effective coupling reagents in both solution-phase and solid-phase peptide synthesis (SPPS). The choice between the two often depends on the specific reaction conditions and the need for long-term stability in solution.
4.1. Racemization
| Solvent | Racemization (%) with this compound Chloride | Reference |
| Ethyl Acetate | Not observed | [9] |
| THF | Not observed | [9] |
| DMF | Not observed | [9] |
| Acetonitrile | Not observed | [9] |
| DMSO | 2.3 | [9] |
| Methanol | Slight | [8] |
| Ethanol | Slight | [8] |
Table 2: Racemization with this compound Chloride in Various Solvents.
4.2. Coupling Efficiency
The tetrafluoroborate salt of this compound has been reported to be a highly efficient coupling reagent, in some cases outperforming other common reagents like TBTU and HATU in the manual solid-phase synthesis of the ACP(65-74) peptide fragment.[1] In automated SPPS of the same fragment, this compound tetrafluoroborate yielded a purer product than TBTU or PyBOP.[1]
A direct comparison of this compound chloride with PyBOP in the synthesis of several oligopeptides on a Wang-type resin showed comparable yields and purity.[10]
| Peptide | Coupling Reagent | Yield (%) | Purity (%) | Reference |
| H-Leu-Ala-Gly-Val-OH | This compound Chloride | 85 | >95 | [10] |
| H-Leu-Ala-Gly-Val-OH | PyBOP | 82 | >95 | [10] |
| H-Phe-Ala-Gly-Val-OH | This compound Chloride | 80 | >95 | [10] |
| H-Phe-Ala-Gly-Val-OH | PyBOP | 83 | >95 | [10] |
Table 3: Comparison of this compound Chloride and PyBOP in SPPS.
4.3. Experimental Protocols for Peptide Synthesis
Protocol 4.3.1: General Solution-Phase Amide Bond Formation
-
Dissolve the carboxylic acid (1.0 eq.) and the amine (1.0 eq.) in a suitable solvent (e.g., THF, DCM, MeOH, or water).
-
Add this compound (chloride or tetrafluoroborate salt, 1.1 eq.) to the solution at room temperature.
-
Stir the reaction mixture for 3-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 4.3.2: General Solid-Phase Peptide Synthesis (SPPS) Workflow
Conclusion
Both this compound tetrafluoroborate and chloride salts are highly effective coupling reagents for amide bond formation. The primary advantage of the tetrafluoroborate salt is its enhanced stability in organic solvents , which is a crucial consideration for reactions requiring prolonged reaction times or for the preparation of stock solutions of the coupling reagent. The chloride salt , while more susceptible to degradation in some organic solvents, is still a very effective reagent, particularly for reactions in aqueous media or when used immediately after dissolution.
For researchers in drug development and peptide synthesis, the choice between these two salts will depend on the specific requirements of their synthetic route. For applications demanding high stability and reproducibility in organic media, the tetrafluoroborate salt is the superior choice. For aqueous couplings or when cost is a primary consideration, the chloride salt remains a viable and effective option.
References
- 1. N-triazinylammonium tetrafluoroborates. A new generation of efficient coupling reagents useful for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reagent of the month - March- this compound - SigutLabs [sigutlabs.com]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. von Braun reaction - Wikipedia [en.wikipedia.org]
- 8. A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Methodological & Application
Application Notes and Protocols: DMTMM-Mediated Amide Synthesis in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a highly effective and versatile condensing agent for amide bond formation directly in aqueous and alcoholic solutions.[1][2][3] Its water solubility and stability make it a superior alternative to traditional carbodiimides, such as EDC, particularly for the modification of biomolecules like peptides, polysaccharides, and nucleotides under mild conditions.[4][5] this compound-mediated couplings are characterized by high yields, low rates of epimerization for chiral substrates, and the formation of water-soluble byproducts that are easily removed during purification.[1][4]
This document provides detailed protocols and technical data for performing amide synthesis using this compound in aqueous media, tailored for applications in bioconjugation, drug delivery, and peptide synthesis.
Reaction Mechanism and Workflow
The reaction proceeds via a two-step mechanism. First, the carboxylic acid reacts with this compound to form a highly reactive acyl-triazine ester intermediate, releasing N-methylmorpholine (NMM).[6][7] Subsequently, a nucleophilic amine attacks this active ester, forming the desired amide bond and releasing 4,6-dimethoxy-1,3,5-triazin-2-ol as a byproduct.[6]
Caption: this compound reaction mechanism for amide bond formation.
A typical experimental workflow for this compound-mediated amidation in an aqueous solution is straightforward, involving the simple mixing of reagents and subsequent purification.
Caption: General experimental workflow for aqueous this compound amidation.
Experimental Protocols
General Protocol for Amide Synthesis in Aqueous Buffer
This protocol is a general guideline and may require optimization depending on the specific substrates.
Materials:
-
Carboxylic acid-containing substrate
-
Amine-containing substrate
-
This compound (CAS: 3945-69-5)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, MOPS buffer pH 8.0)
-
Purification supplies (e.g., desalting columns, dialysis tubing, HPLC system)
Procedure:
-
Dissolve the carboxylic acid and amine substrates in the chosen aqueous buffer. The concentrations will be substrate-dependent but typically range from 1 to 10 mg/mL.
-
Add solid this compound to the reaction mixture. The molar equivalents of this compound can range from stoichiometric (1.1 eq) to a larger excess (2-20 eq) depending on the complexity and sensitivity of the substrates.[8]
-
Stir the reaction mixture at a controlled temperature. Reactions are often performed at room temperature or 37°C for durations ranging from 1 to 24 hours.[8]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).
-
Upon completion, remove the water-soluble byproducts (N-methylmorpholine hydrochloride and 1-hydroxy-3,5-dimethoxytriazine) via desalting columns, dialysis, or preparative HPLC.[1][8]
-
Lyophilize the purified product to obtain the final amide conjugate.
Example Protocol: Peptide Conjugation in PBS[8]
This protocol describes the conjugation of 4-aminophenyl α-d-mannopyranoside to the peptide KR12.[8]
Procedure:
-
Prepare a solution of the peptide KR12 (5 mg, 3.2 µmol) and 4-aminophenyl α-d-mannopyranoside (8.7 mg, 0.032 mmol) in 1.5 mL of PBS (pH 7.4).
-
Add solid this compound (17.7 mg, 0.064 mmol) to the mixture.[8]
-
Incubate the reaction mixture with shaking (250 rpm) at 37°C for 3 hours.[8]
-
After the reaction, purify the sample using a peptide desalting spin column according to the manufacturer's instructions.[8]
Quantitative Data Summary
The efficiency of this compound coupling can be influenced by solvent, stoichiometry, and pH. The following tables summarize representative data from various studies.
| Substrates | Solvent | This compound (eq) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Phenylpropionic Acid + 2-Phenylethylamine | Methanol | 1.1 | RT | 1 | 84 | |
| Benzoic Acid + Phenylethylamine | Methanol | 1.0 | 25 | 1 | >95 | [7] |
| Benzoic Acid + Phenylethylamine | Water | 1.0 | 25 | 1 | 35 | [7] |
| KR12 Peptide + Aminophenyl Mannopyranoside | PBS (pH 7.4) | 20 | 37 | 3 | Not specified | [8] |
| Hyaluronic Acid + Adipic Acid Dihydrazide | Water | 4.0 | RT | 120 | 35% DSmol* | [9] |
*DSmol: Molar Degree of Substitution
Comparison with EDC/NHS Chemistry
This compound offers several advantages over the commonly used EDC/NHS coupling system in aqueous media.
| Feature | This compound | EDC/NHS | Reference(s) |
| pH Control | Wide pH range; often requires minimal or no pH adjustment during the reaction. | Requires a two-step pH adjustment (acidic for activation, higher for coupling) for optimal efficiency. | [5][9] |
| Byproducts | Water-soluble and generally easy to remove. | Can form N-acylurea byproducts that are often difficult to remove. | [4][10] |
| Stability in Water | Relatively stable; 100% recovery after 3 hours at room temperature. | Lower stability; half-life of 3.9 hours at pH 5.0. | [9] |
| Efficiency | Often shows higher ligation efficiency, especially for complex substrates like polysaccharides. | Can be less efficient due to competitive hydrolysis of the active intermediate. | [4][9] |
| Additives | One-pot reaction without requiring additives. | Typically requires an additive like NHS or sulfo-NHS to improve efficiency and reduce side reactions. | [11] |
Troubleshooting and Optimization
-
Low Yield:
-
Increase this compound Equivalents: For difficult couplings or dilute solutions, increasing the molar excess of this compound can drive the reaction to completion.
-
Optimize pH: While this compound works over a broad pH range, the optimal pH can be substrate-dependent. For amine coupling, a pH between 6.5 and 8.0 is a good starting point.[9]
-
Increase Reaction Time/Temperature: Extending the reaction time or moderately increasing the temperature (e.g., to 37°C) can improve yields.[8]
-
-
Side Reactions:
-
Amine Modification: In cases of a large excess of this compound and the absence of available carboxyl groups, this compound can react with primary amines, though this is a minor pathway.[8]
-
Hydrolysis: this compound can degrade in water, especially at elevated temperatures over long periods. It is recommended to prepare this compound solutions fresh or add it as a solid directly to the reaction.[12]
-
Conclusion
This compound is a robust and highly efficient reagent for amide bond formation in aqueous solutions, presenting a simplified and often more effective alternative to conventional methods. Its compatibility with biological molecules and mild reaction conditions make it an invaluable tool for researchers in chemistry, biology, and pharmaceutical sciences.
References
- 1. Reagent of the month - March- this compound - SigutLabs [sigutlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Enamine [enamine.net]
- 4. grokipedia.com [grokipedia.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using DMTMM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the stepwise assembly of amino acids to create peptides of varying lengths and complexities. The choice of coupling reagent is critical to the success of SPPS, directly impacting reaction efficiency, yield, and the purity of the final product. 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has emerged as a highly effective and versatile coupling reagent for amide bond formation.[1][2] this compound, a triazine-based uronium salt, offers several advantages, including high efficiency, low racemization, stability, and the ability to be used in a wider range of solvents, including aqueous and alcoholic solutions, which is a significant benefit over many other coupling reagents that necessitate strictly anhydrous conditions.[3][4] This document provides detailed application notes and protocols for the use of this compound in SPPS.
This compound is a crystalline, air-stable, and non-hygroscopic compound, making it easy to handle and store.[3] It functions by activating the carboxylic acid of an incoming amino acid to form a highly reactive ester intermediate, which is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain.[1][2] This mechanism promotes efficient peptide bond formation while minimizing the risk of racemization, a critical factor in maintaining the stereochemical integrity of the synthesized peptide.[1]
Advantages of Using this compound in SPPS
-
High Coupling Efficiency: this compound has demonstrated high coupling efficiency, comparable to other widely used reagents such as PyBOP and HATU, resulting in high peptide yields and purity.[3][5]
-
Low Racemization: The mechanism of action of this compound, involving the formation of an active ester, helps to preserve the chirality of the amino acids, minimizing the formation of undesirable epimers.[1][5]
-
Versatility in Solvent Use: Unlike many other coupling reagents that require stringent anhydrous conditions, this compound can be effectively used in a variety of solvents, including aqueous and alcoholic media.[3][4][6] This property is particularly advantageous for the synthesis of peptides with poor solubility in standard organic solvents.
-
Cost-Effectiveness: this compound is considered a cost-effective alternative to other common, often more expensive, coupling reagents like HBTU and HATU.[3][7]
-
Stability and Ease of Handling: As a non-hygroscopic, crystalline solid, this compound is stable and easy to handle in a laboratory setting.[3][4]
-
Compatibility with Sensitive Residues: While generally efficient, it is important to note that like other coupling reagents, this compound can mediate side reactions. For instance, it has been shown to cause intramolecular cyclization of aspartic acid residues to form succinimide, which can impact the structure and function of the final peptide.[8][9]
Data Presentation: Performance of this compound in Peptide Synthesis
The following tables summarize the performance of this compound in SPPS, including comparisons with other common coupling reagents.
Table 1: Comparison of this compound and PyBOP in the Synthesis of H-Leu-Ala-Gly-Val-OH [3]
| Coupling Reagent | Yield (%) | Purity (%) |
| This compound | 85 | >95 |
| PyBOP | 82 | >95 |
Table 2: Comparison of this compound and PyBOP in the Synthesis of H-Phe-Ala-Gly-Val-OH [3]
| Coupling Reagent | Yield (%) | Purity (%) |
| This compound | 80 | >95 |
| PyBOP | 78 | >95 |
Table 3: Comparison of this compound with EDC/NHS for Ligation of Amines to Hyaluronan [10][11]
| Coupling Reagent | Relative Ligation Efficiency | pH Control Required |
| This compound | Superior | No |
| EDC/NHS | Lower | Yes |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using this compound on Wang Resin
This protocol outlines the manual synthesis of a peptide on Wang resin using Fmoc-protected amino acids and this compound as the coupling agent.
Materials:
-
Wang resin
-
Fmoc-protected amino acids
-
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
20% (v/v) Piperidine in DMF
-
Reagent for cleavage and deprotection (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling:
-
Place the Wang resin in a suitable reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[3]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes and then drain the solution.[3]
-
Repeat the treatment with 20% piperidine in DMF for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading capacity) and this compound (3 equivalents) in DMF.[3]
-
Add the amino acid/DMTMM solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[3]
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating the presence of free amines), the coupling step should be repeated.[3]
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).[3]
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Protocol 2: Solution-Phase Amide Bond Formation using this compound
This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution.
Materials:
-
Carboxylic acid
-
Amine
-
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (this compound)
-
Suitable organic solvent (e.g., DMF, DCM, THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup:
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 12 hours depending on the substrates.[3]
-
Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS).
-
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.[3]
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.[3]
-
-
Purification:
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
-
Visualizations
Caption: Mechanism of this compound-mediated amide bond formation.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for DMTMM-Mediated Bioconjugation of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a highly efficient, water-soluble coupling reagent for the formation of amide bonds between carboxylic acids and primary amines.[1][2] In the realm of bioconjugation, this compound serves as a powerful tool for covalently linking proteins to other molecules, including other proteins, peptides, small molecule drugs, and labeling reagents. This reagent offers several advantages over traditional carbodiimide-based coupling agents like EDC, particularly its high stability in aqueous solutions and its effectiveness over a broader pH range without the need for strict pH control.[3][4][5][6] These characteristics make this compound an ideal choice for bioconjugation reactions involving sensitive biological macromolecules.
The reaction mechanism involves the activation of a carboxyl group (from aspartic acid, glutamic acid, or the C-terminus of a protein) by this compound to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with a primary amine (from lysine residues or the N-terminus of another protein/molecule) to form a stable amide bond.[1][3][7]
Advantages of this compound in Protein Bioconjugation
-
High Efficiency in Aqueous Buffers: this compound is highly soluble and stable in water, allowing for efficient conjugation reactions in common biological buffers.[2][8]
-
No Requirement for Strict pH Control: Unlike EDC/NHS chemistry, which requires a two-step pH adjustment for optimal reaction, this compound-mediated conjugation can be effectively performed at a constant pH, typically between 6.0 and 8.0.[4][5]
-
Reduced Side Reactions: this compound has been shown to result in fewer side reactions compared to carbodiimides.[4]
-
Simple Purification: The byproducts of the this compound reaction are water-soluble and can be easily removed by standard protein purification techniques such as dialysis or size-exclusion chromatography.[2]
-
Versatility: this compound can be used to conjugate a wide variety of molecules to proteins, including peptides, nucleic acids, and small molecules.[9][10][11]
Reaction Mechanism
The bioconjugation process using this compound follows a two-step mechanism. First, the carboxyl group on the protein is activated by this compound, forming a highly reactive triazine-activated ester. Subsequently, this activated ester undergoes nucleophilic attack by a primary amine from the molecule to be conjugated, resulting in the formation of a stable amide bond and the release of 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (DMTOH) and N-methylmorpholine (NMM) as byproducts.[1][3]
Caption: this compound reaction mechanism for protein bioconjugation.
Experimental Protocols
General Protocol for Protein-Small Molecule Conjugation
This protocol provides a general guideline for conjugating a small molecule containing a primary amine to a protein using this compound. Optimization of reactant concentrations, reaction time, and temperature may be required for specific applications.
Materials:
-
Protein to be conjugated (in a suitable buffer, e.g., PBS or MES, pH 6.0-7.5)
-
Amine-containing small molecule
-
This compound (freshly prepared solution)
-
Reaction Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reactant Preparation: Prepare a stock solution of the amine-containing small molecule in a compatible solvent. Prepare a fresh stock solution of this compound in the reaction buffer.
-
Reaction Initiation: Add the amine-containing small molecule to the protein solution at a desired molar excess (e.g., 10-50 fold molar excess over the protein).
-
This compound Addition: Add the this compound solution to the reaction mixture to achieve a final concentration that is typically in a 2-10 fold molar excess over the number of carboxyl groups on the protein.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 1-4 hours. The optimal time may vary.
-
Quenching: (Optional) Quench the reaction by adding a quenching solution to consume any unreacted this compound.
-
Purification: Remove excess reagents and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Characterization: Characterize the resulting conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, and functional assays.
Experimental Workflow
The general workflow for a typical bioconjugation experiment using this compound is outlined below.
Caption: General experimental workflow for this compound bioconjugation.
Quantitative Data Summary
The efficiency of this compound-mediated conjugation has been compared to the widely used EDC/NHS chemistry in several studies. The following table summarizes representative data from the literature, highlighting the superior performance of this compound in various bioconjugation systems.
| Application | Substrate 1 | Substrate 2 | Coupling Reagent | Molar Ratio (Substrate 1:Substrate 2:Reagent) | Degree of Substitution / Yield | Reference |
| Polysaccharide Functionalization | Hyaluronic Acid | N-(2-aminoethyl)naphthalimide | This compound | 1:5:5 | 65% | [5] |
| Polysaccharide Functionalization | Hyaluronic Acid | N-(2-aminoethyl)naphthalimide | EDC/NHS | 1:5:5:5 | 45% | [5] |
| Protein Labeling | Bovine Serum Albumin | Glycine Ethyl Ester | This compound | 1:excess:excess | 53% | [5] |
| Protein Labeling | Bovine Serum Albumin | Glycine Ethyl Ester | EDC/NHS | 1:excess:excess | 22% | [5] |
| Peptide Conjugation | Alginate | TYRAY peptide | This compound | 1:0.12:1.2 | ~65% | [12] |
| Peptide Conjugation | Alginate | TYRAY peptide | EDC/NHS | 1:0.12:1.2:2.4 | Lower than this compound | [12] |
Troubleshooting and Optimization
-
Low Conjugation Efficiency:
-
Increase the molar excess of the amine-containing molecule and/or this compound.
-
Optimize the reaction pH. While this compound is less pH-sensitive than EDC, the optimal pH can still vary depending on the pKa of the amine and the stability of the protein.
-
Increase the reaction time or temperature (while monitoring protein stability).
-
Ensure the this compound solution is freshly prepared, as its reactivity can decrease over time in solution.[9]
-
-
Protein Precipitation:
-
Reduce the concentration of the protein or other reactants.
-
Perform the reaction at a lower temperature (e.g., 4°C).
-
Ensure the buffer composition is optimal for protein stability.
-
-
Non-specific Labeling:
-
While this compound is highly specific for carboxyl-amine coupling, extensive modification of carboxyl groups can alter protein charge and structure. Carefully control the stoichiometry of the reactants.
-
If labeling lysine residues is not desired, consider protecting them before the conjugation reaction.
-
Conclusion
This compound is a robust and versatile reagent for the bioconjugation of proteins. Its ease of use, high efficiency in aqueous media, and reduced dependency on strict pH control make it a superior alternative to traditional coupling agents for many applications in research, diagnostics, and therapeutic development. The protocols and data presented here provide a solid foundation for researchers to successfully implement this compound-mediated bioconjugation in their workflows.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Reagent of the month - March- this compound - SigutLabs [sigutlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. A systematic analysis of this compound vs EDC/NHS for ligation of amines to hyaluronan in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Direct and Indirect Biomimetic Peptide Modification of Alginate: Efficiency, Side Reactions, and Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modification of Hyaluronic Acid with DMTMM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronic acid (HA), a naturally occurring glycosaminoglycan, is a key component of the extracellular matrix and is widely utilized in biomedical and pharmaceutical applications due to its biocompatibility, biodegradability, and viscoelastic properties.[1] Chemical modification of HA is often necessary to enhance its mechanical integrity and tailor its properties for specific applications like drug delivery, tissue engineering, and 3D bioprinting.[1][2] One of the most common modifications involves the amidation of HA's carboxylic acid groups.
This document provides detailed protocols for the modification of hyaluronic acid using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a highly efficient coupling agent for forming stable amide bonds.
Advantages of this compound-Mediated Ligation
This compound has emerged as a superior alternative to the traditional 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry for several reasons:
-
Higher Efficiency: For a wide array of substrates, this compound provides superior reaction yields compared to EDC/NHS at the same feed ratio.[3][4]
-
Simplified pH Control: Unlike EDC/NHS chemistry, which requires precise pH control and often a pH shift during the reaction, this compound-mediated ligation is effective without the need for accurate pH management.[3][4]
-
Aqueous Conditions: this compound is highly water-soluble and stable in water, making it an ideal "greener" condensing agent for bioconjugation in aqueous media.[1][3] This eliminates the need for organic solvents like DMSO in many cases, simplifying the purification process.[2][5]
-
Non-Toxic Byproducts: The byproducts of the this compound reaction are non-toxic and can be easily removed through standard purification methods like dialysis or ethanol precipitation.[3]
Reaction Mechanism
The this compound-mediated amidation is a one-pot reaction. This compound first reacts with the carboxylic acid group on the glucuronic acid unit of HA to form a highly reactive triazine-activated ester. This intermediate then undergoes a nucleophilic attack by a primary or secondary amine, resulting in the formation of a stable amide bond and the release of 2-hydroxy-4,6-dimethoxy-1,3,5-triazine.[1][6]
Quantitative Data Summary
The degree of substitution (DS), which is the percentage of HA carboxyl groups that have been modified, can be precisely controlled by adjusting reaction parameters.
Table 1: Comparison of this compound vs. EDC/NHS for Amine Ligation to HA
| Amine Ligated | Condensing Agent | Degree of Substitution (DS) | Reference |
| Glycine (ethyl ester) | This compound | 53% | [7] |
| EDC/NHS | 22% | [7] | |
| pNIPAM-NH₂ | This compound | Significant Substitution | [7] |
| EDC/NHS | Nearly Undetectable | [7] | |
| Bovine Serum Albumin (BSA) | This compound | 0.63% | [7] |
| EDC/NHS | 0.16% | [7] |
Table 2: Influence of Reaction Parameters on Degree of Substitution (DS)
| Modified HA | Parameter Varied | Condition | Resulting DS | Reference |
| HA-Benzylamine | - | Optimized | 40% | [1][8][9] |
| HA-Tyramine | Reaction Time (at 37°C) | 2 hours | ~3.1% | [10] |
| 10 hours | ~4.0% | [10] | ||
| Norbornene-HA | Reaction Temperature | 20°C vs 37°C | Two-fold increase at 37°C | [5] |
| Norbornene-HA | Reaction Time | 6 to 48 hours | Increased DS with time | [2] |
| Norbornene-HA | This compound Ratio | Increased ratio | Increased DS | [2] |
Experimental Protocols
Protocol 1: General Synthesis of Amine-Modified Hyaluronic Acid (e.g., HA-Tyramine)
This protocol describes the conjugation of a monoamine (tyramine) to the HA backbone. This method can be adapted for other amines.
Materials:
-
Hyaluronic Acid (HA) sodium salt
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (this compound)
-
Tyramine hydrochloride (Tyr)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (100 mM, pH 5.5) or deionized water
-
Saturated Sodium Chloride (NaCl) solution
-
Ethanol (96%)
-
Dialysis tubing (e.g., 12-14 kDa MWCO)
-
Deionized water
Procedure:
-
HA Dissolution: Dissolve HA sodium salt in MES buffer or deionized water to a final concentration of 1% (w/v). Allow the solution to hydrate overnight at room temperature with gentle stirring to ensure complete dissolution.[10]
-
Reagent Addition: Add this compound to the HA solution and stir until dissolved. Subsequently, add tyramine to the solution. A common stoichiometric ratio is 1:1:1 for HA carboxyl groups:this compound:Tyramine.[11]
-
Reaction: Allow the reaction to proceed for 24 hours at room temperature or 37°C with continuous stirring.[10][11] The reaction time can be adjusted to control the degree of substitution (see Table 2).
-
Purification - Precipitation:
-
Add 8 vol% of saturated NaCl solution to the reaction mixture.
-
Precipitate the modified HA by slowly adding the mixture to a beaker containing 4-5 volumes of 96% ethanol under stirring.[7][10]
-
Collect the white precipitate and wash it thoroughly with an ethanol:water blend (e.g., 1:4), followed by 96% ethanol, and finally absolute ethanol.[7]
-
-
Purification - Dialysis (Alternative):
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against deionized water for 3-5 days, changing the water frequently to remove unreacted reagents and byproducts.
-
-
Lyophilization: Freeze the purified HA solution and lyophilize to obtain a white, fluffy solid.
-
Storage: Store the dried, modified HA at -20°C.[12]
Protocol 2: Preparation of Crosslinked HA Hydrogel
This protocol describes the formation of a hydrogel by crosslinking HA chains with a diamine.
Materials:
-
Hyaluronic Acid (HA) sodium salt
-
This compound
-
Diamine crosslinker (e.g., hexamethylene diamine, adipic acid dihydrazide (ADH))[1][7]
-
Deionized water or appropriate buffer
-
Dialysis tubing (e.g., 12-14 kDa MWCO)
Procedure:
-
HA Dissolution: Dissolve HA in deionized water to the desired concentration (e.g., 1-2% w/v) as described in Protocol 1.
-
Reaction Initiation: Add this compound and the diamine crosslinker to the HA solution. The molar ratio of diamine to HA will determine the crosslinking density and resulting hydrogel properties.
-
Gelation: Stir the mixture until a homogenous solution is formed. The solution will gradually form a hydrogel. The gelation time will depend on concentrations, temperature, and the specific diamine used.
-
Purification: Place the resulting hydrogel in a large volume of deionized water or PBS to allow unreacted chemicals to diffuse out. For a more thorough purification, the gel can be placed in a dialysis tube and dialyzed against water for several days.
-
Storage: Store the purified hydrogel in a sterile buffer (e.g., PBS) at 4°C.
Characterization Methods
-
¹H NMR Spectroscopy: This is the most common method to confirm successful modification and quantify the Degree of Substitution (DS). The DS is calculated by comparing the integration of peaks corresponding to the attached molecule (e.g., aromatic protons of tyramine at ~6.8-7.2 ppm) to the peak of the N-acetyl protons of HA at ~2.0 ppm.[2][3][10]
-
Size Exclusion Chromatography (SEC): Can be used to confirm the conjugation and analyze the molecular weight distribution of the modified polymer.[1]
-
Rheology: For crosslinked hydrogels, oscillatory rheology is used to measure mechanical properties such as storage modulus (G') and loss modulus (G''), which define the gel's stiffness and viscoelasticity.[5]
Experimental Workflows & Applications
General Workflow for HA Modification
The overall process from starting material to final characterization follows a logical sequence.
Application: 3D Bioprinting of a Cell-Laden Hydrogel
This compound-modified HA is highly valuable for creating bioinks for 3D bioprinting. For instance, HA can be functionalized with norbornene (NorHA) using this compound, which can then be rapidly crosslinked using light.[2][5]
References
- 1. diva-portal.org [diva-portal.org]
- 2. This compound-mediated synthesis of norbornene-modified hyaluronic acid polymers to probe cell-hydrogel interactions | Poster Board #M57 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. A systematic analysis of this compound vs EDC/NHS for ligation of amines to hyaluronan in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 6. Investigating triazine-based modification of hyaluronan using statistical designs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. [PDF] Chemical Modifications of Hyaluronan using this compound-Activated Amidation | Semantic Scholar [semanticscholar.org]
- 9. Chemical Modifications of Hyaluronan using this compound-Activated Amidation [diva-portal.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: DMTMM-Mediated Ligation of Amines to Polysaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of amines to polysaccharides is a fundamental strategy in biomaterial science and drug development for creating functionalized biopolymers with tailored properties. 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has emerged as a highly efficient coupling agent for this purpose, offering several advantages over traditional methods like those using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This compound is known for its high stability in aqueous solutions, operational simplicity by not requiring strict pH control, and often results in higher conjugation yields.[1][2][3] These characteristics make this compound an attractive choice for the modification of polysaccharides such as hyaluronic acid (HA), alginates, and chitosans in various applications, including hydrogel formation, drug delivery systems, and tissue engineering scaffolds.
This document provides detailed application notes and protocols for the this compound-mediated ligation of amines to polysaccharides, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research and development setting.
Chemical Reaction Mechanism
The this compound-mediated amidation proceeds through a two-step mechanism. Initially, the carboxylic acid group on the polysaccharide reacts with this compound to form a highly reactive O-acylisourea intermediate. This activated ester is then susceptible to nucleophilic attack by a primary amine, leading to the formation of a stable amide bond and the release of 2,4-dimethoxy-6-hydroxy-1,3,5-triazine as a byproduct.[4][5][6]
Caption: this compound-mediated amine ligation mechanism.
Experimental Workflow
The general workflow for this compound-mediated ligation is a straightforward one-pot synthesis. The polysaccharide is first dissolved in an appropriate aqueous buffer, followed by the addition of the amine and this compound. The reaction is typically stirred at room temperature for several hours to overnight. Purification is often achieved through dialysis to remove unreacted reagents and byproducts, followed by lyophilization to obtain the final conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A systematic analysis of this compound vs EDC/NHS for ligation of amines to hyaluronan in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
One-Pot Ester Synthesis Using DMTMM: A Detailed Application Note and Protocol for Researchers
For Immediate Release
Introduction
In the realm of synthetic chemistry, particularly within drug discovery and development, the efficient formation of ester bonds is a cornerstone of molecular construction. This application note details a robust and user-friendly one-pot method for the synthesis of esters from carboxylic acids and alcohols using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a condensing agent. This method offers a valuable alternative to traditional esterification procedures, such as Fischer esterification, by proceeding under mild, neutral conditions and exhibiting broad substrate compatibility. This compound is a water-soluble and stable reagent, making it particularly suitable for a wide range of laboratory settings, including applications in peptide and bioconjugation chemistry.[1]
Principle and Advantages
The one-pot ester synthesis using this compound is predicated on the activation of a carboxylic acid by this compound to form a highly reactive acyl-triazine intermediate. This activated species is then susceptible to nucleophilic attack by an alcohol, yielding the desired ester and the by-product 2-hydroxy-4,6-dimethoxy-1,3,5-triazine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N-methylmorpholine (NMM), to neutralize the liberated hydrochloric acid.
Key advantages of this methodology include:
-
Mild Reaction Conditions: The synthesis is conducted at room temperature, preserving sensitive functional groups that might be compromised under the harsh acidic or basic conditions of other methods.
-
One-Pot Procedure: The streamlined workflow, where all reagents are combined in a single reaction vessel, enhances operational simplicity and efficiency.
-
Broad Substrate Scope: The method is applicable to a wide variety of aliphatic and aromatic carboxylic acids, as well as primary and secondary alcohols.
-
High Yields: Excellent yields are achievable for a diverse range of substrates.
-
Favorable Byproducts: The primary by-product, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, is readily removed during aqueous work-up.
Reaction Mechanism
The reaction proceeds through a two-step sequence within a single pot. Initially, the carboxylic acid reacts with this compound to form an activated acyl-triazine ester. Subsequently, the alcohol, acting as a nucleophile, attacks the carbonyl carbon of the activated ester, leading to the formation of the final ester product and the release of the triazine byproduct.
Caption: Mechanism of this compound-mediated ester synthesis.
Experimental Protocols
General Protocol for One-Pot Ester Synthesis in an Alcoholic Solvent
This protocol is suitable when the alcohol reactant can also serve as the reaction solvent.
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol, or isopropanol) to a suitable concentration (e.g., 0.1-0.5 M).
-
Addition of this compound and NMM: To the stirred solution, add N-methylmorpholine (NMM, 1.2 eq) followed by 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (this compound, 2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 1.5 to 24 hours.
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the alcohol solvent. To the residue, add a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure ester.
General Protocol for One-Pot Ester Synthesis in an Inert Solvent
This protocol is employed when using a specific, often stoichiometric, amount of the alcohol.
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Activation: Add N-methylmorpholine (NMM, 2.0 eq) and this compound (2.0 eq) to the solution and stir at room temperature for 1 hour to facilitate the formation of the activated ester.
-
Nucleophilic Attack: Add the alcohol (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification procedures as described in the previous protocol.
Caption: General experimental workflow for this compound ester synthesis.
Data Presentation: Substrate Scope and Yields
The following table summarizes the results for the one-pot esterification of various carboxylic acids with different alcohols using this compound. All reactions were conducted at room temperature.
| Entry | Carboxylic Acid | Alcohol | Solvent | This compound (eq) | NMM (eq) | Time (h) | Yield (%) |
| 1 | 3-Phenylpropanoic acid | Methanol | Methanol | 2.0 | 1.2 | 1.5 | 93 |
| 2 | 3-Phenylpropanoic acid | Ethanol | Ethanol | 2.0 | 1.2 | 1.5 | 95 |
| 3 | 3-Phenylpropanoic acid | Isopropanol | Isopropanol | 2.0 | 1.2 | 5 | 72 |
| 4 | Cinnamic acid | Methanol | Methanol | 2.0 | 1.3 | 2 | 90 |
| 5 | Cinnamic acid | Benzyl alcohol | THF | 3.0 | 3.0 | 22 | 68 |
| 6 | p-Nitrobenzoic acid | Methanol | Methanol | 1.2 | 1.2 | 2 | 90 |
| 7 | p-Methoxybenzoic acid | Methanol | Methanol | 1.2 | 1.2 | 2 | 87 |
| 8 | Pivalic acid | Methanol | Methanol | 1.2 | 1.2 | 24 | 75 |
| 9 | Boc-Leucine | Methanol | Methanol | 1.2 | 1.2 | 2 | 83 |
| 10 | p-Phthalic acid | Methanol | Methanol | 2.4 | 3.2 | 4 | 91 |
Data adapted from Kunishima, M., et al. (1999). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (this compound). Synlett, 1999(8), 1255-1256.[2][3]
Applications in Drug Development
The mild conditions and broad applicability of this compound-mediated esterification make it a highly valuable tool in drug development. It can be employed for:
-
Lead Optimization: Rapidly generating libraries of ester analogs to explore structure-activity relationships (SAR).
-
Prodrug Synthesis: Introducing ester functionalities to improve the pharmacokinetic properties of a drug candidate, such as solubility, stability, or bioavailability.
-
Bioconjugation: Linking drug molecules to targeting moieties, polymers, or surfaces through ester bonds.[1]
Conclusion
The use of this compound for the one-pot synthesis of esters offers a compelling combination of efficiency, simplicity, and versatility. The mild reaction conditions and high yields across a wide range of substrates make it an excellent choice for researchers and scientists in both academic and industrial settings, particularly in the demanding field of drug development. This method represents a significant advancement over more traditional esterification techniques and is a valuable addition to the synthetic chemist's toolkit.
References
Application Notes and Protocols: Utilizing DMTMM for Advanced Hydrogel Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a highly efficient, water-soluble "zero-length" crosslinking agent used for the formation of amide and ester bonds.[1][2][3] In the field of biomaterials, this compound has emerged as a superior alternative to conventional carbodiimide chemistry (e.g., EDC/NHS) for hydrogel synthesis. Its key advantages include high reactivity in aqueous environments, operational simplicity, and reduced pH sensitivity, making it an ideal reagent for crosslinking biopolymers like hyaluronic acid, gelatin, and collagen under mild, cell-friendly conditions.[1][4] This document provides detailed protocols and application data for using this compound to create tunable hydrogels for advanced applications, including controlled drug delivery and tissue engineering.
Mechanism of Action
This compound functions by activating the carboxyl groups present on polymer backbones (e.g., the glutamic and aspartic acid residues in gelatin or the glucuronic acid in hyaluronic acid).[1][5] The activated carboxyl group, an unstable acyl-triazinyl ester, readily reacts with primary amine groups on adjacent polymer chains or on separate crosslinker molecules to form a stable amide bond. This process results in a covalently crosslinked three-dimensional hydrogel network. Unlike EDC/NHS chemistry, this compound-mediated reactions can proceed efficiently without strict pH control.[1]
Caption: this compound activates carboxyl groups for amide bond formation.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Crosslinked Gelatin Hydrogel
This protocol describes the formation of a thermally stable gelatin hydrogel, suitable for drug incorporation and release studies. The procedure is adapted from Russo et al. (2020).[1]
Materials:
-
Gelatin (Type A, porcine skin, ~300 g Bloom)
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer with heating
-
24-well plate or desired molds
Procedure:
-
Gelatin Dissolution: Prepare a 10% (w/v) gelatin solution by dispersing 1 g of gelatin in 10 mL of PBS in a beaker.
-
Heat the solution to 45°C while stirring continuously until the gelatin is completely dissolved (approx. 1.5 hours).
-
This compound Addition: Prepare the this compound solution. For a 20% molar ratio with respect to gelatin's free carboxyl groups, dissolve 44 mg of this compound (0.16 mmol) in 100 µL of PBS.
-
Note: The optimal this compound concentration should be determined empirically. A 20% molar ratio was found to yield hydrogels stable at 37°C.[1]
-
-
Add the this compound solution to the warm gelatin solution and continue stirring at 45°C for 30-45 seconds to ensure homogeneous mixing.
-
Gelation: Immediately pour the solution into a 24-well plate (e.g., 1 mL per well) or other molds.
-
Allow the solution to rest at room temperature for 5-10 minutes until gelation occurs.
-
Curing: Incubate the resulting hydrogels at 37°C for 2 hours to ensure complete crosslinking.
-
The hydrogels are now ready for characterization or can be freeze-dried for long-term storage.
Protocol 2: Synthesis of Norbornene-Modified Hyaluronic Acid (NorHA) for Thiol-Ene Crosslinking
This protocol outlines the synthesis of NorHA using this compound in an aqueous environment, avoiding the use of organic solvents. This NorHA can then be used to form hydrogels via UV-activated thiol-ene reactions, ideal for 3D cell culture.[4][6]
Materials:
-
Hyaluronic acid (HA) sodium salt
-
5-norbornene-2-methylamine (Nor)
-
This compound
-
Deionized water
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
HA Dissolution: Dissolve HA in deionized water to the desired concentration (e.g., 1% w/v).
-
Reagent Addition: Add this compound and 5-norbornene-2-methylamine to the HA solution. The stoichiometric ratios can be varied to control the degree of substitution (%DS).
-
Parameter Tuning: Increasing the this compound ratio, reaction temperature (from 20°C to 37°C), and reaction time (from 6 to 48 hours) will increase the %DS.[6]
-
-
Reaction: Allow the reaction to proceed under stirring at a controlled temperature (e.g., 20°C or 37°C) for a specified duration (6-48 hours).
-
Purification: Transfer the reaction mixture to dialysis tubing and dialyze against deionized water for several days to remove unreacted reagents.
-
Lyophilization: Freeze-dry the purified NorHA solution to obtain a white, fluffy solid.
-
Characterization: The %DS can be determined using ¹H NMR spectroscopy.[6] The resulting NorHA can be used to form hydrogels via photoinitiated thiol-ene chemistry.
Caption: From polymer dissolution to final characterization.
Quantitative Data Summary
The properties of this compound-crosslinked hydrogels can be precisely controlled by modulating the reaction parameters.
Table 1: Formulation Parameters for Gelatin-Based Hydrogels and Resulting Properties. [1]
| Hydrogel Type | Polymer Ratio (w/w) | This compound Molar Ratio* | Thermal Stability at 37°C |
|---|---|---|---|
| Pristine Gelatin | N/A | 5% | Unstable |
| Pristine Gelatin | N/A | 10% | Unstable |
| Pristine Gelatin | N/A | 20% | Stable |
| Gelatin/Chitosan | 8:1 | 5% | Unstable |
| Gelatin/Chitosan | 8:1 | 10% | Stable |
| Gelatin/Chitosan | 5:1 | 10% | Unstable |
*Molar ratio with respect to gelatin's free carboxyl groups.
Table 2: Drug Release from this compound-Crosslinked Gelatin Hydrogels. [1]
| Hydrogel Type | Drug | Time | Cumulative Release (%) |
|---|---|---|---|
| HGel-B (Pristine Gelatin, 20% this compound) | DHICA | 6 h | ~30% |
| HGel-C (Gelatin/Chitosan, 10% this compound) | DHICA | 6 h | ~40% |
| HGel-B (Pristine Gelatin, 20% this compound) | MeDHICA | 6 h | ~90% |
| HGel-C (Gelatin/Chitosan, 10% this compound) | MeDHICA | 6 h | ~90% |
Table 3: Effect of Reaction Conditions on Degree of Substitution (%DS) for NorHA. [6]
| Parameter Varied | Change | Effect on %DS |
|---|---|---|
| This compound Ratio | Increase | Increase |
| Temperature | 20°C -> 37°C | Increase |
| Reaction Time | 6h -> 48h | Increase |
Hydrogel Characterization Protocols
Protocol 3: Swelling Behavior Analysis
Purpose: To determine the water uptake capacity and stability of the hydrogel.
-
Record the initial weight of the lyophilized or as-prepared hydrogel (W_d).
-
Immerse the hydrogel in a known volume of PBS (pH 7.4) or other relevant buffer at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record the swollen weight (W_s).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] * 100.
-
Continue until the weight becomes constant, indicating equilibrium swelling.
Protocol 4: In Vitro Drug Release Kinetics
Purpose: To quantify the rate and extent of drug release from the hydrogel.[7][8][9]
-
Load the hydrogel with the drug of interest, either by incorporation during synthesis or by soaking the pre-formed hydrogel in a drug solution.
-
Place the drug-loaded hydrogel into a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical method, such as UV-Vis Spectroscopy or HPLC.[10]
-
Calculate the cumulative percentage of drug released over time.
Protocol 5: Mechanical Property Characterization
Purpose: To assess the stiffness and viscoelastic properties of the hydrogel, which are critical for tissue engineering applications.[11][12][13]
-
Prepare hydrogel samples in a defined geometry (e.g., cylindrical disks).
-
Use a dynamic mechanical analyzer (DMA) or a universal testing machine equipped with a compression platen.
-
Perform unconfined compression tests at a constant strain rate to determine the Young's Modulus (stiffness) from the linear region of the stress-strain curve.[14]
-
Alternatively, perform dynamic frequency sweeps to measure the storage modulus (G') and loss modulus (G''), which describe the elastic and viscous components of the hydrogel's behavior, respectively.
References
- 1. Gelatin-Based Hydrogels for the Controlled Release of 5,6-Dihydroxyindole-2-Carboxylic Acid, a Melanin-Related Metabolite with Potent Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.uc.edu [journals.uc.edu]
- 4. Hyaluronic Acid Hydrogels with Phototunable Supramolecular Cross-Linking for Spatially Controlled Lymphatic Tube Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. This compound-mediated synthesis of norbornene-modified hyaluronic acid polymers to probe cell-hydrogel interactions | Poster Board #M57 - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogel-based drug delivery systems: comparison of drug diffusivity and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 10. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differences in time-dependent mechanical properties between extruded and molded hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thesis.unipd.it [thesis.unipd.it]
- 13. tainstruments.com [tainstruments.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: DMTMM in Biomaterials and Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the field of biomaterials and tissue engineering. This compound has emerged as a highly efficient, water-soluble coupling agent for the formation of amide bonds, offering a compelling alternative to traditional carbodiimide chemistry (e.g., EDC/NHS). Its utility in aqueous environments at neutral pH, coupled with the generation of non-toxic, easily removable byproducts, makes it particularly well-suited for the modification of sensitive biological macromolecules.[1][2][3]
Key applications covered in this document include the functionalization of polysaccharides such as hyaluronic acid (HA), the crosslinking of proteins like collagen and gelatin to form hydrogels, and the surface modification of biomaterials to enhance cellular interactions.
Key Applications and Advantages of this compound
This compound serves as a "zero-length" crosslinker, activating carboxylic acid groups to readily react with primary amines to form stable amide bonds.[4][5][6] This reaction is efficient in aqueous media, which is a significant advantage when working with biomolecules that are sensitive to organic solvents.[1]
Primary Applications:
-
Hydrogel Formation: this compound is used to crosslink polymers containing carboxylic acid and amine groups, or by using diamine crosslinkers, to form hydrogels for 3D cell culture, drug delivery, and as scaffolds for tissue regeneration.[7][8]
-
Bioconjugation: It facilitates the covalent attachment of bioactive molecules (peptides, growth factors, drugs) to biomaterial backbones like hyaluronic acid, alginate, and chitosan to enhance their biological activity.[9][10][11]
-
Surface Modification: this compound can be used to modify the surface of biomaterials to introduce specific functionalities that can promote cell adhesion, proliferation, and differentiation.[12][13][14]
Advantages over EDC/NHS Chemistry:
-
Higher Efficiency in Water: this compound generally exhibits superior ligation efficiency compared to EDC/NHS in aqueous solutions.[15][16]
-
No pH Control Required: The reaction proceeds efficiently over a wider pH range and does not require the strict pH control necessary for EDC/NHS chemistry.[15][16]
-
Stability: this compound is more stable in water than EDC, which has a short half-life in aqueous solutions.[9][15]
-
Non-toxic Byproducts: The byproducts of the this compound reaction, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (DMTOH) and N-methylmorpholinium chloride (NMMCl), are non-toxic and easily removed by dialysis or washing.[2][15]
Quantitative Data Presentation
The efficiency of this compound-mediated ligation has been systematically compared to the standard EDC/NHS method for the modification of hyaluronic acid (HA) with various amine-containing molecules. The following table summarizes the degree of substitution (DSmol) achieved.
| Amine Ligand | This compound DSmol (%) | EDC/NHS DSmol (%) | Molar Ratio (HA:Amine:Coupling Agent) | Reference |
| Adipic acid dihydrazide (ADH) | 35 | 18 | 1:excess:4 | [9] |
| Amino acetaldehyde dimethyl acetal (AADA) | 65 | 45 | 1:5:1 | [9] |
| Glycine (Gly) | 53 | 22 | 1:1:1 | [9] |
| Bovine Serum Albumin (BSA) | 0.63 | 0.16 | Not Specified | [9] |
| N-(1-naphthyl)ethylenediamine (NED) | 4 (at 17% efficiency improvement over EDC/NHS) | Not Specified | Not Specified | [9] |
| Tyramine | Not Specified (successful conjugation) | Not Specified (successful conjugation) | Not Specified | [17] |
| 5-norbornene-2-methylamine | Tunable DS from ~5% to >35% | Not applicable | Varied | [18][19] |
Experimental Protocols
Protocol 1: this compound-Mediated Modification of Hyaluronic Acid (HA) with an Amine-Containing Molecule
This protocol describes a general method for the conjugation of an amine-containing ligand to hyaluronic acid in an aqueous solution.
Materials:
-
Hyaluronic acid (HA), sodium salt
-
Amine-containing molecule (e.g., peptide, drug, fluorescent label)
-
This compound (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride)
-
Deionized (DI) water or Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (appropriate MWCO)
-
Lyophilizer
Procedure:
-
Dissolution of HA: Dissolve HA sodium salt in DI water or PBS to a final concentration of 1% (w/v). Stir the solution gently at room temperature until the HA is fully dissolved. This may take several hours.
-
Dissolution of Amine Ligand: Dissolve the amine-containing molecule in a separate container of DI water or PBS. The molar ratio of the amine to HA will depend on the desired degree of substitution. A common starting point is a 5-fold molar excess of the amine.
-
Reaction Mixture Preparation: Combine the HA and amine solutions. Adjust the pH to 6.5-7.5 if necessary using dilute NaOH or HCl.
-
Addition of this compound: Add this compound powder directly to the reaction mixture. A stoichiometric amount of this compound relative to the HA carboxyl groups is often sufficient, though an excess can be used to drive the reaction.[9]
-
Reaction: Allow the reaction to proceed at room temperature with gentle stirring for 4-24 hours. Reaction time can be optimized for specific applications.[18]
-
Purification: Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off (MWCO) to retain the modified HA while allowing unreacted reagents and byproducts to be removed. Dialyze against DI water for 2-3 days, changing the water frequently.
-
Lyophilization: Freeze the purified solution and lyophilize to obtain the modified HA as a dry powder.
-
Characterization: The degree of substitution can be determined using techniques such as ¹H NMR spectroscopy.[18]
Protocol 2: Formation of a Crosslinked Gelatin Hydrogel using this compound
This protocol details the formation of a stable gelatin hydrogel by crosslinking with this compound.
Materials:
-
Gelatin (Type A or B)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Molds for hydrogel casting (e.g., 24-well plate)
Procedure:
-
Gelatin Dissolution: Disperse gelatin in PBS at 45°C to a final concentration of 10% (w/v). Stir continuously until the gelatin is completely dissolved (approximately 1.5 hours).[8]
-
This compound Addition: Dissolve this compound in a small amount of PBS and add it to the gelatin solution. A molar ratio of this compound equivalent to 20% of the total free carboxyl groups in gelatin has been shown to form thermally stable hydrogels.[8] Stir the solution at 45°C for 30-45 seconds to ensure homogeneous mixing.
-
Hydrogel Casting: Pour the solution into molds.
-
Gelation: Allow the solution to rest at room temperature for 5-10 minutes, or until gelation occurs.
-
Curing: Incubate the gels at 37°C for 2 hours to ensure complete crosslinking.[8]
-
Washing (Optional): The hydrogels can be washed with PBS to remove any unreacted this compound and byproducts.
-
Sterilization (Optional): Hydrogels can be sterilized using methods such as UV irradiation or by preparing them under aseptic conditions.
Visualizations: Diagrams and Workflows
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the mechanism of this compound-mediated amide bond formation and a typical experimental workflow for creating functionalized biomaterials.
Caption: Mechanism of this compound-mediated amide bond formation.
Caption: General workflow for biomaterial functionalization.
Signaling Pathways
While this compound itself is a coupling agent and does not directly participate in signaling, the biomaterials it helps create can influence various cellular pathways. For instance, hyaluronic acid hydrogels modified with peptides like RGD can influence cell adhesion and survival through integrin-mediated signaling.
Caption: Integrin signaling initiated by a modified biomaterial.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as reagent concentrations, reaction times, and purification methods for their specific biomaterials and applications. Appropriate safety precautions should be taken when handling all chemical reagents.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride-assisted amide crosslinking of carboxymethyl cellulose for high-performing films - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05273D [pubs.rsc.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.uc.edu [journals.uc.edu]
- 7. diva-portal.org [diva-portal.org]
- 8. Gelatin-Based Hydrogels for the Controlled Release of 5,6-Dihydroxyindole-2-Carboxylic Acid, a Melanin-Related Metabolite with Potent Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Direct and Indirect Biomimetic Peptide Modification of Alginate: Efficiency, Side Reactions, and Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Surface modification of biomaterials to control adhesion of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. afribary.com [afribary.com]
- 15. researchgate.net [researchgate.net]
- 16. A systematic analysis of this compound vs EDC/NHS for ligation of amines to hyaluronan in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound-mediated synthesis of norbornene-modified hyaluronic acid polymers to probe cell-hydrogel interactions | Poster Board #M57 - American Chemical Society [acs.digitellinc.com]
- 19. abstracts.biomaterials.org [abstracts.biomaterials.org]
Application Notes and Protocols for DMTMM-Mediated Functionalization of Poly(acrylic acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(acrylic acid) (PAA) is a versatile, water-soluble polymer extensively utilized in biomedical and pharmaceutical applications due to its biocompatibility and the presence of carboxylic acid groups that are readily available for modification. Functionalization of PAA allows for the covalent attachment of a wide array of molecules, including targeting ligands, drugs, and imaging agents, thereby enabling the development of sophisticated drug delivery systems, bioadhesives, and diagnostic tools.
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has emerged as a highly efficient coupling agent for the amidation of carboxylic acids in aqueous media.[1] Compared to traditional carbodiimide-based reagents such as EDC/NHS, this compound offers several advantages, including high stability in water, operational simplicity (often requiring no strict pH control), and high reaction yields.[2][3] These characteristics make this compound an ideal choice for the functionalization of PAA in a controlled and efficient manner.
These application notes provide detailed protocols and quantitative data for the this compound-mediated functionalization of PAA with various amine-containing molecules, as well as insights into the cellular uptake mechanisms of the resulting PAA conjugates.
Chemical Reaction and Mechanism
This compound facilitates the formation of an amide bond between the carboxylic acid groups of PAA and a primary or secondary amine. The reaction proceeds through a two-step mechanism:
-
Activation of the Carboxylic Acid: The carboxylic acid group on the PAA backbone reacts with this compound to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack by the Amine: The amine nucleophile then attacks the activated carbonyl carbon, leading to the formation of a stable amide bond and the release of a urea byproduct.
Caption: General scheme of this compound-mediated PAA functionalization.
Quantitative Data Presentation
The efficiency of this compound-mediated functionalization of PAA is influenced by several factors, most notably the pH of the reaction medium. The degree of substitution (DS), defined as the percentage of acrylic acid units functionalized with the amine, can be precisely controlled by tuning the reaction conditions.
Table 1: Influence of pH on the Degree of Substitution (DS) of PAA with D-(+)-Galactosamine (Gal) and Agmatine (Agm)
| Ligand | pH | Degree of Substitution (DS, %) | Conjugation Efficiency (%) |
| D-(+)-Galactosamine | 6.0 | 35 | 35 |
| 7.0 | 56 | 52 | |
| 8.0 | 45 | 41 | |
| 9.0 | 30 | 27 | |
| Agmatine | 7.0 | 65 | 48 |
| 8.0 | 78 | 57 | |
| 9.0 | 70 | 51 | |
| Data adapted from Pelet, J. M., & Putnam, D. (2011). An in-depth analysis of polymer-analogous conjugation using this compound. Bioconjugate chemistry, 22(3), 329-337.[4][5] |
Table 2: Representative Degree of Substitution for Various Amines
| Amine | Reaction Conditions | Degree of Substitution (DS, %) |
| Butylamine | Aqueous, pH 7-8, Room Temp, 24h | >95 |
| Ethanolamine | Aqueous, pH 7-8, Room Temp, 24h | >95 |
| Taurine | Aqueous, pH 7-8, Room Temp, 24h | >95 |
| Benzylamine | NMP, Room Temp, 1h | ~90 |
| Data synthesized from multiple sources indicating high efficiency for various amines.[6][7] |
Experimental Protocols
Protocol 1: General Procedure for this compound-Mediated Functionalization of Poly(acrylic acid)
This protocol describes a general method for conjugating an amine-containing molecule to PAA using this compound.
Materials:
-
Poly(acrylic acid) (PAA, e.g., Mw 10,000 g/mol )
-
Amine-containing molecule (e.g., Butylamine, D-(+)-Galactosamine)
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (this compound)
-
0.1 M Borate buffer (pH can be adjusted as required, e.g., pH 7.0 or 8.0)
-
Deionized (DI) water
-
Dialysis tubing (MWCO appropriate for the PAA used, e.g., 3.5 kDa)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
Procedure:
-
Dissolution of PAA and Amine:
-
Dissolve PAA in 0.1 M borate buffer to a final concentration of 5-10 mg/mL.
-
Add the amine-containing molecule to the PAA solution. The molar ratio of amine to acrylic acid monomer units can be varied (e.g., 1:1 to 5:1) depending on the desired degree of substitution.
-
Stir the solution at room temperature until all components are fully dissolved.
-
-
pH Adjustment:
-
Adjust the pH of the solution to the optimal value for the specific amine using 1 M HCl or 1 M NaOH. For many amines, a pH between 7.0 and 8.0 is optimal.[5]
-
-
Addition of this compound:
-
Add this compound to the reaction mixture. A common molar ratio of this compound to acrylic acid units is 1:1 to 1.5:1.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against DI water for 48-72 hours, with frequent water changes, to remove unreacted starting materials and byproducts.
-
Lyophilize the purified PAA-conjugate to obtain a white, fluffy solid.
-
-
Characterization:
-
The degree of substitution can be determined using ¹H NMR spectroscopy by comparing the integral of the peaks corresponding to the conjugated amine with the integral of the peaks from the PAA backbone.
-
FT-IR spectroscopy can be used to confirm the formation of the amide bond (presence of amide I and II bands).
-
Caption: Experimental workflow for PAA functionalization.
Cellular Uptake and Signaling Pathway
Functionalized PAA, particularly when formulated as nanoparticles, is often taken up by cells via endocytosis. For negatively charged polymers like PAA, scavenger receptor-mediated endocytosis is a prominent pathway, especially in macrophages.
Scavenger Receptor-Mediated Endocytosis:
Scavenger receptors, such as SR-A1 and CD36, are pattern recognition receptors that can bind to a variety of polyanionic ligands. The binding of PAA-conjugated nanoparticles to these receptors triggers their internalization into the cell.
Caption: Scavenger receptor-mediated endocytosis of PAA conjugates.
The engagement of scavenger receptors can also initiate intracellular signaling cascades, such as the MAP kinase pathway, which can influence cellular responses including cytokine production. Understanding this uptake mechanism is crucial for the rational design of PAA-based drug delivery systems intended for intracellular targeting.
Conclusion
This compound is a robust and efficient reagent for the functionalization of poly(acrylic acid) with a wide range of amine-containing molecules. The reaction is straightforward, proceeds under mild aqueous conditions, and allows for precise control over the degree of substitution by simple adjustment of the reaction pH. The resulting PAA-conjugates are valuable tools in drug development and biomedical research, with their cellular uptake often mediated by scavenger receptors. The protocols and data presented here provide a solid foundation for researchers and scientists to develop novel PAA-based materials for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Figure 2 from Macrophage scavenger receptor class A: A multifunctional receptor in atherosclerosis. | Semantic Scholar [semanticscholar.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Scavenger Receptor A1 Signaling Pathways Affecting Macrophage Functions in Innate and Adaptive Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photocrosslinking of Polyacrylamides Using [2 + 2] Photodimerisation of Monothiomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of poly(acrylic acid‐co‐N‐[3‐(dimethylamino)propyl]‐methacrylamide) hydrogel membranes for biomedical applications | Semantic Scholar [semanticscholar.org]
- 7. Scavenger receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing DMTMM reaction pH for amine ligation
Welcome to the technical support center for optimizing DMTMM-mediated amine ligation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design, troubleshooting, and frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound amine ligation reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Suboptimal pH: The pH of the reaction mixture can significantly impact the nucleophilicity of the amine and the stability of the activated carboxylic acid. | Systematically screen a range of pH values (e.g., 6.0, 7.0, 8.0, 9.0) to find the optimal condition for your specific substrates. Neutral to slightly basic pH is often a good starting point.[1][2] |
| Amine Protonation: At acidic pH, primary amines can be protonated, reducing their nucleophilicity and thus their reactivity towards the activated ester.[3] | Increase the reaction pH to ensure a sufficient concentration of the deprotonated, nucleophilic amine. | |
| Hydrolysis of Activated Ester: At highly basic pH, the this compound-activated carboxylic acid intermediate can be susceptible to hydrolysis, reducing the amount available to react with the amine. | If working at high pH, consider shorter reaction times or a gradual addition of this compound. | |
| Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can impede the reaction. | Increase the reaction time and/or temperature. A slight excess of the less sterically hindered reactant may also improve yields. | |
| Incomplete Dissolution of Reactants: Poor solubility of the carboxylic acid, amine, or this compound can limit the reaction rate. | Ensure all reactants are fully dissolved before initiating the reaction. Consider using a co-solvent if necessary, and check the solubility of your specific compounds. Gentle heating or sonication can aid dissolution.[4] | |
| Presence of Side Products | Intramolecular Cyclization: For peptides or proteins, intramolecular reaction between an activated carboxylic acid (e.g., aspartic or glutamic acid) and a nearby backbone amine can lead to succinimide or pyroglutamate formation.[5][6] | This is an inherent reactivity that can be favored under certain conditions. If this is a major issue, consider alternative coupling strategies or protecting groups. The reaction is typically rapid, so minimizing reaction time might reduce this side product.[6] |
| Reaction of this compound with Amine: While less favorable than reaction with a carboxylic acid, this compound can potentially react directly with the amine, especially if there is an excess of this compound or no available carboxylic acids.[5][7] | Use a stoichiometric amount or a slight excess of this compound relative to the carboxylic acid. Avoid large excesses of the coupling agent. | |
| Difficulty Removing Byproducts | Water-Soluble Byproducts: The main byproducts of the this compound reaction, N-methylmorpholine (NMM) hydrochloride and 4,6-dimethoxy-1,3,5-triazin-2-ol, are water-soluble.[8] | For water-insoluble products, simple aqueous workup is usually sufficient. For water-soluble products, dialysis or size exclusion chromatography is effective for removal.[1] |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for a this compound-mediated amine ligation?
While this compound is known for its effectiveness over a wide pH range without the need for strict control, the optimal pH is substrate-dependent.[1][2][3] Generally, a neutral to slightly basic pH (7.0-9.0) is a good starting point as it balances the need for a deprotonated, nucleophilic amine with the stability of the this compound-activated ester. However, successful couplings have been reported at acidic pH as well.[7] A pH screen is recommended to determine the optimal condition for your specific reaction.
2. How does the pKa of my amine affect the reaction pH?
For the amine to be an effective nucleophile, it needs to be in its deprotonated (free base) form. A common rule of thumb is to have the reaction pH at least one unit above the pKa of the amine's conjugate acid to ensure a sufficient concentration of the free amine.
3. Do I need to use a buffer? If so, which one?
While some reactions proceed well without a buffer, especially if the reactants have some buffering capacity, using a buffer is recommended for maintaining a stable pH, particularly during a pH optimization screen.[7] Avoid buffers containing primary or secondary amines (e.g., Tris) as they will compete with your amine substrate. Phosphate, borate, or HEPES buffers are generally suitable choices.[1][5]
4. Can I perform the reaction in organic solvents?
This compound is highly soluble and stable in water, making it ideal for bioconjugations in aqueous media.[7][9] However, its stability in some organic solvents is limited. For instance, its half-life is significantly shorter in DMF and Chloroform compared to water.[7] If organic solvents are necessary, consider using this compound generated in situ from 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM).[8]
5. How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product.
Experimental Protocols
General Protocol for pH Optimization of this compound Amine Ligation
This protocol provides a framework for screening different pH conditions to optimize your amine ligation reaction.
-
Reagent Preparation:
-
Prepare stock solutions of your carboxylic acid-containing molecule and your amine-containing molecule in an appropriate aqueous buffer (e.g., 100 mM Phosphate or Borate buffer).
-
Prepare a fresh stock solution of this compound in deionized water.
-
-
pH Screening Setup:
-
Set up a series of reactions in separate microcentrifuge tubes or vials. For each reaction, use a different pH buffer (e.g., pH 6.0, 7.0, 8.0, 9.0).
-
To each tube, add the carboxylic acid and amine stock solutions to the desired final concentrations. A 1:1 to 1:1.5 molar ratio of carboxylic acid to amine is a common starting point.
-
-
Reaction Initiation:
-
Initiate the reactions by adding the this compound stock solution to each tube. A 1.1 to 1.5 molar equivalent of this compound relative to the carboxylic acid is typically used.
-
Ensure thorough mixing and incubate the reactions at a constant temperature (e.g., room temperature or 37°C) with gentle agitation.
-
-
Reaction Monitoring and Quenching:
-
At predetermined time points (e.g., 1, 4, 12, and 24 hours), take an aliquot from each reaction.
-
Quench the reaction in the aliquot, for example, by adding a small amount of a primary amine-containing buffer like Tris if compatible with your downstream analysis, or by immediate dilution and analysis.
-
Analyze the aliquots by a suitable method (e.g., HPLC, LC-MS) to determine the extent of product formation.
-
-
Data Analysis:
-
Compare the product yield at each pH and time point to identify the optimal reaction conditions.
-
Data Presentation
Table 1: Effect of pH on Conjugation Efficiency of Model Ligands to Poly(acrylic acid) (pAA)
| Ligand | Optimal pH | Conjugation Efficiency (%) |
| D-(+)-galactosamine | 7.0 | 52 |
| Agmatine | 8.0 | 57 |
Data adapted from a study on polymer-analogous conjugation using this compound.[1]
Visualizations
Caption: this compound reaction mechanism for amide bond formation.
Caption: Troubleshooting workflow for low product yield in this compound reactions.
Caption: Logical relationships of pH effects on this compound reaction components.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Reagent of the month - March- this compound - SigutLabs [sigutlabs.com]
- 9. nbinno.com [nbinno.com]
DMTMM Technical Support Center: Troubleshooting Side Reactions and Byproduct Formation
Welcome to the technical support center for DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formation encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a this compound-mediated coupling reaction?
A1: The primary byproducts of a standard this compound coupling reaction are N-methylmorpholine (NMM) and 2,4-dimethoxy-6-hydroxy-1,3,5-triazine (DMTOH).[1][2] Both of these byproducts are water-soluble, which generally allows for their straightforward removal during aqueous workup or purification.[1]
Q2: Is this compound stable in all solvents?
A2: No, the stability of this compound is highly dependent on the solvent. It is relatively stable in water at room temperature, with no significant decomposition observed after 3 hours.[3] However, it exhibits limited stability in some organic solvents, undergoing self-immolative degradation. For instance, its half-life is approximately 120 minutes in DMSO and only 15 minutes in DMF.[3][4] The stability in organic solvents can be improved by using the tetrafluoroborate salt of this compound (this compound-BF4) instead of the chloride salt.[4]
Q3: Can this compound cause epimerization of chiral centers?
A3: this compound is known to be effective in reducing epimerization, especially when chiral reagents are used.[5] However, the extent of racemization can be influenced by the solvent. While minimal racemization is observed in solvents like ethyl acetate, THF, DMF, and acetonitrile, slight racemization has been reported in more polar protic solvents such as ethanol and methanol, as well as in DMSO.[6]
Q4: What is the optimal pH for a this compound coupling reaction?
A4: this compound-mediated reactions can be performed over a range of pH values. One of the advantages of this compound over other coupling reagents like EDC/NHS is that it does not require strict pH control.[7] Successful couplings have been reported at both acidic and alkaline pH.[3] However, for many applications, a pH of around 6.5 is a good starting point.[7] It is advisable to optimize the pH for your specific substrate and reaction conditions to maximize yield and minimize side reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Q: I am experiencing a low yield in my this compound coupling reaction. What are the possible causes and how can I improve it?
A: Low yields can arise from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient reaction time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR). If starting material is still present, extend the reaction time.
-
Suboptimal temperature: While many this compound reactions proceed at room temperature, gentle heating may be required for less reactive substrates. However, be aware that higher temperatures can also promote side reactions.
-
Incorrect stoichiometry: Ensure you are using an appropriate molar ratio of this compound to your carboxylic acid and amine. A slight excess of this compound and the amine may be beneficial.
-
-
This compound Degradation:
-
Hydrolysis: this compound can be hydrolyzed by water. If your reaction is sensitive to water, consider using anhydrous solvents and inert atmosphere conditions. Avoid using buffers, as they can promote hydrolysis.[8]
-
Solvent-mediated decomposition: As mentioned in the FAQs, this compound is unstable in some organic solvents like DMF and DMSO.[3][4] If you are using these solvents, consider switching to a more suitable solvent or using the more stable this compound-BF4 salt.[4]
-
-
Work-up and Purification Issues:
-
Product loss during extraction: Ensure your product is not water-soluble if you are performing an aqueous workup. Back-extraction of the aqueous layer may be necessary.
-
Improper purification: Optimize your purification method (e.g., column chromatography, recrystallization) to minimize product loss.
-
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low-yield this compound reactions.
Issue 2: Observation of Unexpected Byproducts
Q: I see unexpected peaks in my NMR or mass spectrum. What could they be and how do I get rid of them?
A: Unexpected byproducts can arise from several side reactions. Identifying the byproduct is the first step to mitigating its formation.
Common Side Reactions and Their Mitigation:
-
Hydrolysis of this compound:
-
Identification: The byproducts are N-methylmorpholine (NMM) and 2,4-dimethoxy-6-hydroxy-1,3,5-triazine (DMTOH). These are highly polar and water-soluble.
-
Mitigation:
-
Use anhydrous solvents and an inert atmosphere.
-
Avoid buffers.
-
If the reaction must be run in water, consider that at 50°C, only 11% of this compound remains after 48 hours.[9] Lowering the temperature can improve stability.
-
-
-
Intramolecular Cyclization (for peptide synthesis):
-
Succinimide Formation: Occurs at aspartic acid (Asp) residues, resulting in a mass loss of 18 Da.[10] This can be identified by LC-MS/MS.
-
Pyroglutamate Formation: Can occur at N-terminal glutamic acid (Glu) residues, also with a mass loss of 18 Da.[10][11]
-
Mitigation:
-
This side reaction is substrate-dependent. If it is a significant problem, you may need to protect the side chain of the acidic amino acid.
-
Careful control of pH and temperature may help to reduce the rate of cyclization.
-
-
-
Racemization:
-
Identification: The presence of diastereomers can be detected by chiral HPLC or NMR with a chiral shift reagent.
-
Mitigation:
-
Reaction Pathways and Side Reactions:
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. This compound-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Racemization in DMTMM Peptide Coupling
Welcome to the technical support center for 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) mediated peptide coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols, with a specific focus on preventing racemization.
Troubleshooting Guide
This guide addresses common issues encountered during this compound peptide coupling that may lead to racemization.
Issue 1: High levels of epimerization detected in the final peptide.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Polarity | The polarity of the solvent significantly impacts the degree of racemization. Highly polar solvents can promote epimerization.[1] Action: Opt for less polar solvents. Acetonitrile (CH3CN), Tetrahydrofuran (THF), and Ethyl Acetate (AcOEt) have been shown to result in minimal to no racemization.[1][2] Avoid highly polar solvents like Dimethyl Sulfoxide (DMSO), Methanol (MeOH), and Ethanol (EtOH) when racemization is a critical concern.[1][2] |
| Base-catalyzed Racemization | The choice and amount of base used can be a primary driver of racemization. Stronger or sterically unhindered bases are more likely to cause epimerization. Action: If a base is required, use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Avoid stronger bases like N,N-diisopropylethylamine (DIEA). Use the minimum necessary amount of base. |
| Elevated Reaction Temperature | Higher temperatures can accelerate the rate of racemization. Action: Perform the coupling reaction at a lower temperature. If the reaction kinetics are favorable, conducting the coupling at 0 °C or room temperature is recommended.[3] |
| Prolonged Activation Time | Allowing the carboxylic acid to remain in its activated state for an extended period before the addition of the amine component increases the risk of racemization. Action: Add the amine component as soon as possible after the activation of the carboxylic acid with this compound. Ideally, the coupling should be performed as a one-pot synthesis where this compound is added to a mixture of the carboxylic acid and amine.[1] |
Issue 2: Low coupling yield when using less polar, racemization-suppressing solvents.
| Potential Cause | Recommended Solution |
| Poor Solubility of Reagents | The peptide fragments or the this compound reagent itself may have limited solubility in less polar solvents, leading to incomplete reactions. This compound is known to be insoluble in some less-polar solvents.[1] Action: Screen a range of less polar solvents to find a suitable balance between solubility and racemization suppression. Consider using a solvent mixture to improve solubility while maintaining low polarity. Gentle warming can be attempted, but must be carefully monitored to avoid increasing racemization. |
| Steric Hindrance | Sterically hindered amino acids can be challenging to couple, resulting in lower yields. This compound is noted to be effective for sterically hindered amines.[4] Action: Increase the reaction time or use a slight excess of the acylating agent. Ensure efficient mixing throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound minimizes racemization?
A1: this compound promotes the formation of an active ester intermediate from the carboxylic acid.[2] This mechanism is generally less prone to racemization compared to other activation methods that might involve more reactive intermediates susceptible to epimerization. The reaction with this compound is also typically fast, reducing the time the activated amino acid is exposed to conditions that could cause racemization.
Q2: Which amino acids are most susceptible to racemization during peptide coupling?
A2: Histidine and cysteine are particularly prone to racemization. Other susceptible amino acids include serine and phenylalanine, especially under non-ideal coupling conditions.[3]
Q3: Are additives like HOBt or HOAt necessary with this compound to prevent racemization?
A3: Generally, this compound does not require additives to suppress racemization.[1] In fact, the addition of 1-hydroxybenzotriazole (HOBt) in some cases, such as in methanol, has been shown to decrease the product yield without significantly impacting racemization.[1]
Q4: Can this compound be used in aqueous or protic solvents?
A4: Yes, a significant advantage of this compound is its ability to be used in aqueous and protic solvents like water, methanol, and ethanol.[1][4] However, it is important to note that the extent of racemization may increase with the polarity of the solvent.[1][2] For couplings where chirality is critical, the use of less polar aprotic solvents is recommended.[1]
Q5: Are there any known side reactions with this compound other than racemization?
A5: Yes, when coupling to peptides containing aspartic acid (Asp), this compound can mediate the formation of a succinimide intermediate, which can lead to the formation of isoaspartate and aspartate epimers. Additionally, with N-terminal glutamic acid (Glu), this compound can facilitate the formation of pyroglutamate.
Quantitative Data Summary
The choice of solvent has a pronounced effect on the degree of racemization during this compound-mediated peptide coupling. The following table summarizes the percentage of D-isomer formation in the coupling of Z(OMe)-Gly-L-Ala-OH with H-Phe-OBzl using this compound in various solvents.
| Solvent | Dielectric Constant (ε) | % D-Isomer (Racemization) |
| Ethyl Acetate (AcOEt) | 6.0 | 0 |
| Tetrahydrofuran (THF) | 7.6 | 0 |
| Acetonitrile (CH3CN) | 37.5 | 0 |
| N,N-Dimethylformamide (DMF) | 36.7 | 0 |
| 2-Propanol (2-PrOH) | 19.9 | 0 |
| Ethanol (EtOH) | 24.6 | 1.1 |
| Methanol (MeOH) | 32.7 | 1.8 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 2.3 |
Data adapted from a study on the racemization of the C-terminal alanine during tripeptide synthesis.[1]
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Peptide Coupling with Minimal Racemization using this compound
This protocol is designed for the coupling of an N-protected amino acid to the free amine of a peptide ester in a non-polar solvent to minimize racemization.
Materials:
-
N-protected amino acid
-
Peptide or amino acid ester hydrochloride
-
This compound (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride)
-
N-methylmorpholine (NMM) or other sterically hindered base
-
Anhydrous Acetonitrile (CH3CN) or Tetrahydrofuran (THF)
-
Standard workup and purification reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO3, brine, anhydrous MgSO4, silica gel for chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the peptide or amino acid ester hydrochloride (1.0 equivalent) and the N-protected amino acid (1.1 equivalents) in anhydrous acetonitrile (or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add N-methylmorpholine (1.1 equivalents) to the solution to neutralize the hydrochloride salt. Stir the mixture for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous acetonitrile (or THF).
-
Add the this compound solution dropwise to the reaction mixture at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by flash column chromatography on silica gel.
-
Analyze the purified peptide for diastereomeric purity using chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Visualizations
Caption: Mechanism of this compound-mediated peptide bond formation.
Caption: Troubleshooting workflow for racemization in this compound coupling.
References
solubility of DMTMM in different organic solvents
DMTMM Technical Support Center
Welcome to the technical support center for 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (this compound). This guide provides detailed information on the solubility of this compound, answers to frequently asked questions, and troubleshooting advice to ensure the success of your experiments.
Solubility Data
The solubility of this compound is a critical factor for successful reaction setup. This compound is known for its excellent solubility in aqueous and protic solvents, which is a significant advantage over many other coupling reagents that require anhydrous conditions.[1][2]
Table 1: Solubility of this compound in Various Solvents
| Solvent Category | Solvent Name | Solubility/Compatibility | Notes |
| Protic Solvents | Water (H₂O) | Soluble[3][4] | Highly stable; 100% recovery after 3 hours at room temperature.[5] Ideal for bioconjugation.[2] |
| Methanol (MeOH) | Soluble[6][3][4] | Reactions proceed efficiently.[1] | |
| Ethanol (EtOH) | Soluble[6] | Reactions proceed efficiently.[1] | |
| Acetic Acid | Soluble[6] | Reacts with the solvent above room temperature.[6] | |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | Used as a solvent in protocols. | This compound has a short half-life of 15 minutes in DMF due to degradation.[5][7] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][6][8] | Can be dissolved at 50 mg/mL with heating.[9] Half-life is approximately 120 minutes.[5][7] | |
| Acetonitrile (MeCN) | Slightly Soluble[1][6][8] | Some decomposition has been observed.[10] | |
| Acetone | Soluble[6] | ||
| Tetrahydrofuran (THF) | Suspended[6] | Used as a solvent for this compound synthesis.[1] Little to no decomposition observed over 3 hours.[10] | |
| Aprotic Nonpolar Solvents | Dichloromethane (CH₂Cl₂) | Suspended[6] | |
| Chloroform (CHCl₃) | Suspended[6] | Decomposition occurs; has a very short half-life.[5][10] | |
| Diethyl Ether (Et₂O) | Suspended[6] | ||
| Ethyl Acetate (EtOAc) | Suspended[6] | ||
| Benzene | Soluble[6] | ||
| Dioxane | Soluble[6] | ||
| Hexane / Heptane | Suspended / Soluble[6] | Little to no decomposition observed over 3 hours in hexane.[10] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is a versatile condensing agent used to activate carboxylic acids.[1] It is widely employed for the synthesis of amides, esters, and glycosidic bonds under mild conditions.[1][8] Its excellent performance in aqueous media makes it ideal for peptide synthesis and the modification of biomolecules like polysaccharides and proteins.[2][11]
Q2: What are the main advantages of using this compound over other coupling reagents like EDC/NHS? A2: this compound offers several key advantages:
-
Aqueous Compatibility: It is highly soluble and stable in water and alcohols, eliminating the need for strict anhydrous conditions.[1][11]
-
High Efficiency: It often provides higher reaction yields and greater product purity, especially with sensitive substrates.[10]
-
Low Racemization: It is highly effective at minimizing epimerization in chiral compounds, which is critical in peptide synthesis.[1][12]
-
Simple Workup: The byproducts, N-methylmorpholine (NMM) hydrochloride and 2,4-dimethoxy-6-hydroxy-1,3,5-triazine, are water-soluble and easily removed during purification.[1][11]
-
Stability: this compound is a non-hygroscopic, air-stable solid, making it easy to handle and store.[13]
Q3: How should I store this compound? A3: this compound is a shelf-stable solid that can be kept at room temperature for at least a month without significant decomposition.[1] However, for long-term storage, refrigeration at -20°C is recommended to prevent slow degradation.[3][14]
Q4: Can this compound be used for solid-phase peptide synthesis (SPPS)? A4: Yes, this compound is an effective coupling reagent for SPPS and is considered a valuable, cost-effective alternative to other common reagents like PyBOP. It promotes high-yield couplings with low epimerization rates.[1]
Q5: What is the mechanism of action for this compound? A5: this compound activates a carboxylic acid by reacting to form a highly reactive triazine ester intermediate, releasing N-methylmorpholine (NMM).[11][14] This "superactive ester" is then susceptible to nucleophilic attack by an amine (to form an amide) or an alcohol (to form an ester).[8][14]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | Ensure you are using a solvent in which this compound is soluble and stable. For most applications, water, methanol, or ethanol are excellent choices.[1] Avoid prolonged reaction times in DMF or DMSO where this compound has a limited half-life.[5] |
| Reagent Degradation | Although stable, improper long-term storage can lead to degradation. Use a fresh bottle of this compound or one that has been stored properly at -20°C.[14] |
| pH Issues | While this compound is effective over a wide pH range, the optimal pH can be substrate-dependent.[15] For amine coupling, a pH around 7-8 is often effective.[16][17] Unlike EDC, rigorous pH control is often not necessary.[5] |
| Insufficient Reagent | Ensure you are using the correct stoichiometry. Typically, 1.0 to 1.2 equivalents of this compound relative to the carboxylic acid are sufficient for solution-phase synthesis.[13] For SPPS, a larger excess (e.g., 3 equivalents) may be required.[13] |
| Steric Hindrance | For sterically hindered amines or carboxylic acids, the reaction may require longer reaction times or gentle heating. This compound is often more effective than other reagents in these cases.[12] |
Problem 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Reaction with Solvent | Certain solvents, like acetic acid, can react with this compound.[6] Ensure the solvent is inert under the reaction conditions. |
| Intramolecular Cyclization | With peptides containing N-terminal glutamine (Gln) or glutamic acid (Glu), this compound can mediate the formation of pyroglutamate (pGlu).[18][19] Similarly, it can cause cyclization of aspartic acid to form a succinimide intermediate.[19] Consider protecting these residues if this side reaction is undesirable. |
| Self-Condensation | If the starting material contains both a carboxylic acid and a nucleophile (amine/alcohol), self-condensation or polymerization can occur. Use high dilution conditions to favor the desired intermolecular reaction. |
Problem 3: Difficulty Dissolving this compound
| Possible Cause | Troubleshooting Step |
| Using an Inappropriate Solvent | This compound is only slightly soluble or forms a suspension in many common organic solvents like THF, CH₂Cl₂, and ethyl acetate.[6] Switch to a protic solvent like water or methanol if your reaction chemistry allows. |
| Low Temperature | Solubility can be temperature-dependent. Gentle warming can help dissolve the reagent, especially in DMSO.[9] |
| Concentration Too High | If preparing a stock solution, ensure you are not exceeding the solubility limit. For DMSO, a concentration of 50 mg/mL is achievable with heating.[9] |
Experimental Protocols
General Protocol for Solution-Phase Amide Coupling
This protocol describes a general method for coupling a carboxylic acid and an amine in solution.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0-1.1 eq)
-
This compound (1.1-1.2 eq)
-
Solvent (e.g., Water, Methanol, DMF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and the amine (1.0 eq) in the chosen reaction solvent.
-
Add this compound (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 3-4 hours but can be monitored by TLC or LC-MS.[13]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[13]
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.[13]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary using standard techniques like column chromatography or recrystallization.
Visualizations
Experimental Workflow
Caption: General workflow for a this compound-mediated coupling reaction.
Troubleshooting Flowchart
Caption: Troubleshooting guide for low-yield this compound reactions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound;4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride [acrospharmatech.com]
- 4. 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride hydrate, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Enamine [enamine.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Reagent of the month - March- this compound - SigutLabs [sigutlabs.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. A Facile Method for Preferential Modification of the N-Terminal Amino Group of Peptides Using Triazine-Based Coupling Reagents [jstage.jst.go.jp]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. This compound-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DMTMM Coupling Efficiency for Large Molecules
Welcome to the technical support center for 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) mediated coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your experiments, particularly when working with large molecules such as peptides, proteins, and polysaccharides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages for coupling large molecules?
A1: this compound is a water-soluble coupling reagent used to form amide bonds between a carboxylic acid and an amine.[1][2] Its key advantages, especially for large biomolecules, include:
-
High efficiency in aqueous solutions: Unlike many other coupling reagents that require anhydrous conditions, this compound is highly effective in water or alcohol-based solvents, which are often the preferred solvents for proteins and other large biomolecules.[3][4][5]
-
Reduced side reactions: this compound has been shown to reduce epimerization when working with chiral molecules.[6]
-
Simple workup: The by-products of the this compound coupling reaction, N-methylmorpholine (NMM) hydrochloride and 2,4-dimethoxy-6-hydroxy-1,3,5-triazine, are water-soluble and can be easily removed during purification.[2][6]
-
Stability: this compound is a crystalline, air-stable, and non-hygroscopic solid, making it easy to handle and store.[4] For long-term storage, refrigeration is recommended to prevent slow decomposition.[2]
Q2: How does this compound compare to other common coupling reagents like EDC/NHS?
A2: this compound often demonstrates superior or comparable performance to other coupling reagents, particularly for large and sterically hindered molecules. Studies have shown that for the ligation of amines to hyaluronic acid (HA), a large polysaccharide, this compound provides higher yields than the commonly used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).[7][8] Notably, this compound is effective over a broader pH range and does not require the strict pH control essential for EDC/NHS chemistry.[7][8]
Q3: What is the optimal pH for a this compound coupling reaction?
A3: While this compound is effective over a range of pH values, near-neutral pH (around 7.4) is often used and has been shown to be successful for coupling reactions involving proteins and peptides.[9][10] This is a significant advantage over reagents like EDC, which require an acidic pH (around 4.5-5.5) for efficient activation of the carboxylic acid, a condition where amines are often protonated and less reactive.[8]
Q4: Can this compound be used for solid-phase peptide synthesis (SPPS)?
A4: Yes, this compound is an effective coupling reagent for solid-phase peptide synthesis (SPPS).[4][11] It has been shown to provide yields and purity of synthetic peptides comparable to those obtained with other common SPPS coupling reagents like PyBOP.[4][11]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or No Reaction
| Potential Cause | Troubleshooting Step |
| Suboptimal Reagent Ratio | Ensure the appropriate stoichiometry. A common starting point is to use a slight excess of this compound (e.g., 1.1 to 1.5 equivalents) relative to the carboxylic acid.[4] For challenging couplings, a higher excess may be required. |
| Poor Solubility of Reactants | Although this compound is water-soluble, your large molecule or other reactant may not be. Consider using a co-solvent like DMF or DMSO. However, be aware of this compound's limited stability in some organic solvents; its half-life is significantly shorter in DMF (15 min) and DMSO (120 min) compared to water.[7][8] |
| Steric Hindrance | For highly hindered amines or carboxylic acids on large molecules, increasing the reaction time and/or temperature (e.g., to 37°C) may improve yields.[9][10] |
| Inactive this compound | Although stable, improper long-term storage can lead to degradation. Use fresh or properly stored this compound. |
Issue 2: Undesired Side Reactions
| Potential Cause | Troubleshooting Step |
| Succinimide Formation | This compound can mediate the intramolecular cyclization of aspartic acid (Asp) residues to form a succinimide intermediate, which can then hydrolyze to a mixture of Asp and isoaspartate (isoAsp).[9][12] This is more likely to occur if the Asp residue is followed by a less sterically hindered amino acid like glycine or serine.[9] To minimize this, consider optimizing reaction time and temperature. |
| Pyroglutamate Formation | N-terminal glutamic acid (Glu) can undergo intramolecular cyclization to form pyroglutamate, a reaction that can also be mediated by this compound.[9] |
| Modification of Amine Groups | While this compound primarily activates carboxyl groups, at high concentrations or in the absence of available carboxyl groups, it can react with amine groups.[9] Ensure the stoichiometry is optimized to favor the desired carboxyl activation. |
| Fluorescence Quenching | This compound has been observed to quench the fluorescence of xanthene-based dyes (e.g., fluorescein).[13] If your molecule is fluorescently labeled with such a dye, consider using an alternative coupling reagent or a different class of fluorophore. |
Data Presentation: Comparative Coupling Efficiency
The following tables summarize the performance of this compound in comparison to other coupling reagents from cited literature.
Table 1: Solid-Phase Peptide Synthesis (SPPS) Yield and Purity
| Peptide Sequence | Coupling Reagent | Yield (%) | Purity (%) | Reference |
| H-Leu-Ala-Gly-Val-OH | This compound | 85 | >95 | [4] |
| H-Leu-Ala-Gly-Val-OH | PyBOP | 82 | >95 | [4] |
| H-Phe-Ala-Gly-Val-OH | This compound | 80 | >95 | [4] |
Table 2: Ligation of Molecules to Hyaluronic Acid (HA)
| Molecule | Coupling Reagent | Degree of Substitution (%) | Reference |
| Glycine Ethyl Ester | This compound | 53 | [8] |
| Glycine Ethyl Ester | EDC/NHS | 22 | [8] |
| Bovine Serum Albumin (BSA) | This compound | 0.63 | [8] |
| Bovine Serum Albumin (BSA) | EDC/NHS | 0.16 | [8] |
Experimental Protocols
Protocol 1: General Solution-Phase Amide Coupling
This protocol describes a general method for the coupling of a carboxylic acid-containing molecule to an amine-containing molecule in solution.
-
Dissolve Reactants: Dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in a suitable solvent (e.g., water, PBS, or a co-solvent mixture).
-
Add this compound: Add this compound (1.1-1.5 equivalents) to the solution at room temperature.[4]
-
Reaction: Stir the reaction mixture at room temperature for 3-4 hours. For larger, more complex molecules, the reaction time may need to be extended (e.g., overnight) or the temperature increased (e.g., 37°C).[9]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry.
-
Quenching and Workup: Upon completion, the reaction can be quenched by adding a saturated solution of sodium bicarbonate.[4] If an organic co-solvent was used, extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate or sodium sulfate.[4] For reactions in aqueous buffer, purification can be achieved through dialysis, size-exclusion chromatography, or other protein purification techniques.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the use of this compound for coupling amino acids during Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: Swell the resin (e.g., Wang resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes, then drain the solvent.[4]
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and shake for 5-10 minutes. Drain the solution and repeat the process once more. Wash the resin thoroughly with DMF.[4]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and this compound (3 equivalents) in DMF.
-
Add this solution to the deprotected resin.
-
Shake the reaction vessel at room temperature for 1-2 hours.[4]
-
-
Completion Check: Perform a Kaiser test to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.[4]
-
Washing: Once coupling is complete, drain the coupling solution and wash the resin sequentially with DMF, dichloromethane (DCM), and methanol (MeOH).[4]
-
Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).
Visualizations
Caption: Mechanism of this compound-mediated amide bond formation.
Caption: General experimental workflow for solution-phase this compound coupling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. A Facile Method for Preferential Modification of the N-Terminal Amino Group of Peptides Using Triazine-Based Coupling Reagents [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Reagent of the month - March- this compound - SigutLabs [sigutlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. This compound-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Navigating DMTMM Reactions: A Technical Support Guide
For researchers, scientists, and drug development professionals leveraging the efficiency of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in their synthetic endeavors, this technical support center offers comprehensive troubleshooting guides and frequently asked questions to ensure successful reaction outcomes. This compound is a highly effective coupling reagent for amide and ester synthesis, prized for its ability to be used in aqueous and alcoholic solvents, minimizing the need for anhydrous conditions.[1][2][3] However, like any chemical transformation, challenges can arise during the workup and purification stages. This guide provides detailed protocols and solutions to common issues.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the workup and purification of this compound reaction mixtures.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials before initiating workup. An appropriate solvent system for TLC should place the starting material at an Rf of 0.3-0.4.[4] If the reaction has stalled, consider adding an additional portion of this compound. |
| Product is Water-Soluble | If your product is polar, it may be partially or fully soluble in the aqueous layer during extraction.[5] Before discarding the aqueous phase, it is prudent to check for the presence of your product, for instance by techniques like mass spectrometry or by extracting the aqueous layer with a different organic solvent. |
| Product Degradation | Some products may be sensitive to acidic or basic conditions used during the workup.[5] Test the stability of your product by exposing a small aliquot of the reaction mixture to the planned workup conditions and analyzing the outcome by TLC.[5] If degradation is observed, a neutral workup should be employed. |
| Sterically Hindered Substrates | Reactions involving sterically hindered amines or carboxylic acids may proceed slower or require slightly elevated temperatures.[2][6] Ensure adequate reaction time and consider a modest increase in temperature if the reaction is sluggish at room temperature. |
| In situ Generation Issues | If generating this compound in situ from 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM), ensure the quality of both reagents is high and that they are used in the correct stoichiometry.[2] |
Problem 2: Difficulty in Product Purification
Challenges and Recommended Solutions:
| Challenge | Recommended Action |
| Removal of this compound Byproducts | The primary byproducts of a this compound-mediated reaction are N-methylmorpholine hydrochloride and 2-hydroxy-4,6-dimethoxy-1,3,5-triazine.[2][7] Both are highly water-soluble and can typically be removed by performing an aqueous workup with deionized water or a saturated sodium bicarbonate solution.[7][8] For very polar, water-soluble products, purification by dialysis, size exclusion chromatography, or reverse-phase HPLC may be necessary.[1][9][10] |
| Persistent Emulsions During Extraction | Emulsions can form during aqueous workup, especially when using chlorinated solvents with basic aqueous solutions.[11] To break an emulsion, you can try adding brine (saturated NaCl solution), filtering the entire mixture through a pad of Celite®, or in some cases, adding a small amount of a different organic solvent.[11][12] Another strategy is to remove the reaction solvent under reduced pressure before the workup and then redissolve the residue in the extraction solvent.[11] |
| Co-elution with Byproducts in Chromatography | If byproducts are not fully removed during workup and co-elute with the product during column chromatography, consider using a different solvent system or an alternative stationary phase (e.g., alumina instead of silica gel). A gradient elution may also improve separation. |
| Side Product Formation | In peptide synthesis, intramolecular cyclization of aspartic acid or glutamic acid residues can lead to the formation of succinimide or pyroglutamate side products, respectively.[10][13] These can be identified by mass spectrometry, as they result in a mass loss of 18 Da.[13] Careful control of pH and reaction time can sometimes minimize these side reactions. Purification of these side products from the desired product often requires reverse-phase HPLC.[10] |
Frequently Asked Questions (FAQs)
Q1: How do I effectively remove the byproducts of a this compound reaction?
The byproducts, N-methylmorpholine hydrochloride and 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, are both readily soluble in water.[2][7] A standard aqueous workup is typically sufficient. This involves diluting the reaction mixture with an organic solvent (such as ethyl acetate or diethyl ether) and washing it sequentially with water, a mild base (like saturated sodium bicarbonate solution), and finally brine.[8]
Q2: My product is soluble in water. How can I purify it?
For water-soluble products, a standard extractive workup is not feasible. Alternative purification methods include:
-
Dialysis: Particularly useful for polymeric materials or large biomolecules.[1]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size and is effective for purifying high molecular weight compounds like modified polysaccharides.[9]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for purifying polar and water-soluble small molecules and peptides.[10]
-
Lyophilization (Freeze-drying): Can be used to isolate the product from aqueous solutions after other purification steps.[14]
Q3: Can I monitor the progress of my this compound reaction by TLC?
Yes, TLC is an excellent method for monitoring the reaction. It is advisable to use a three-lane spotting technique on the TLC plate: your starting material, the reaction mixture, and a co-spot of both. This helps to accurately track the consumption of the starting material and the formation of the product, especially if their Rf values are similar.[4]
Q4: What should I do if an emulsion forms during the aqueous workup?
Emulsions can be persistent but can often be resolved by:
-
Adding a saturated solution of sodium chloride (brine).
-
Filtering the mixture through a pad of Celite®.[11]
-
Allowing the mixture to stand for an extended period.
-
Gently warming the mixture.
-
Adding a small amount of a different organic solvent to change the polarity of the organic phase.
Q5: Are there any known side reactions with this compound I should be aware of?
In peptide chemistry, this compound can mediate the intramolecular cyclization of certain amino acid residues. Specifically, N-terminal glutamic acid can form pyroglutamate, and aspartic acid residues can form succinimide intermediates.[10][13] These side reactions result in a mass loss of 18 Da and can be identified by mass spectrometry.[13]
Experimental Protocols
Protocol 1: General Aqueous Workup for a Non-Polar Product
This protocol is suitable for reactions where the desired product has low water solubility.
-
Upon completion of the reaction (as determined by TLC), remove the reaction solvent under reduced pressure using a rotary evaporator.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate (e.g., 100 mL). Stir the mixture for 10 minutes.
-
Extract the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate, 100 mL).
-
Separate the organic layer and wash it sequentially with deionized water (50 mL), 1 M hydrochloric acid (50 mL) if the product is stable to acid, deionized water (50 mL), and finally brine (100 mL).
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography.[8]
Protocol 2: Purification of a Water-Soluble Peptide
This protocol is designed for the purification of peptides synthesized using this compound.
-
After the reaction, acidify the mixture with a small amount of trifluoroacetic acid (TFA).
-
Purify the reaction mixture directly using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column with a mobile phase gradient of water (containing 0.1% TFA) and acetonitrile (containing 0.1% TFA).
-
Monitor the elution of the peptide by UV absorbance at 214 nm.
-
Collect the fractions containing the pure peptide.
-
Confirm the identity of the product by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a solid.[10][13]
Visualizing the Workflow
This compound Reaction and Workup Workflow
Caption: General workflow for a this compound-mediated coupling reaction followed by a standard workup and purification.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in this compound coupling reactions.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Reagent of the month - March- this compound - SigutLabs [sigutlabs.com]
- 3. grokipedia.com [grokipedia.com]
- 4. How To [chem.rochester.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. diva-portal.org [diva-portal.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Workup [chem.rochester.edu]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. This compound-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
DMTMM Technical Support Center: Stability and Degradation in Aqueous Buffers
Welcome to the technical support center for 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in aqueous buffers, along with troubleshooting advice for its use in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: this compound is relatively stable in water at room temperature. Studies have shown that it exhibits no significant degradation for at least 3 hours.[1][2] However, over extended periods and at elevated temperatures, it will undergo hydrolysis. One study demonstrated that after 48 hours in water at 50°C, only 11% of the initial this compound remained.
Q2: What is the primary degradation pathway for this compound in water?
A2: In aqueous environments, this compound primarily degrades through hydrolysis. This process involves the nucleophilic attack of water on the triazine ring, leading to the formation of 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (DMTOH) and N-methylmorpholine (NMM).
Q3: What are the main degradation products of this compound?
A3: The primary degradation products of this compound in aqueous solutions are 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine.[2]
Q4: Does pH affect the stability of this compound?
A4: Yes, pH can influence the stability of this compound. While this compound can be used over a wide pH range, its stability is generally greater at neutral to slightly acidic pH.[3] Some studies suggest that this compound-mediated reactions can proceed efficiently without strict pH control, which is an advantage over other coupling reagents like EDC/NHS.[1][4][5] However, it's important to note that buffer components themselves can sometimes promote hydrolysis.
Q5: Can I use any buffer with this compound?
A5: While this compound is compatible with many common biological buffers such as MES, PBS, and borate buffers, it is advisable to use them with caution. Some sources suggest that buffering agents can promote the hydrolysis of this compound. When possible, running the reaction without a buffer and only adjusting the initial pH might be a viable option, especially since some reactants, like hyaluronic acid, can act as self-buffers.[1]
Q6: How should I store this compound solutions?
A6: Due to its hydrolysis in water, it is recommended to prepare aqueous solutions of this compound immediately before use. For long-term storage, this compound should be kept as a solid in a cool, dry place.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield in my coupling reaction. | 1. This compound degradation: The this compound solution may have been prepared too far in advance and hydrolyzed before the reaction. 2. Suboptimal pH: The pH of the reaction mixture may not be optimal for the specific substrates. 3. Presence of nucleophilic buffer components: The buffer used may be interfering with the reaction by reacting with this compound. 4. Steric hindrance: The molecules being coupled may be sterically hindered, preventing efficient reaction. | 1. Always prepare fresh this compound solutions immediately before use. 2. Perform small-scale pH screening experiments to find the optimal pH for your reaction (typically between 6.0 and 8.0). 3. If possible, try running the reaction without a buffer, adjusting the initial pH with dilute HCl or NaOH. If a buffer is necessary, consider non-nucleophilic buffers. 4. Increase the reaction time or temperature (with caution, as this can also increase this compound degradation). Consider using a spacer if steric hindrance is a major issue. |
| I observe unexpected side products. | 1. Reaction with buffer: The buffer components may be reacting with the activated carboxylic acid. 2. Intramolecular cyclization: For peptides or proteins, this compound can mediate the formation of succinimide or pyroglutamate residues.[6][7] 3. Reaction with amine functional groups: Although less favorable than with carboxyl groups, excess this compound can react with amine groups. | 1. Switch to a non-nucleophilic buffer or perform the reaction without a buffer. 2. Carefully analyze the side products by mass spectrometry to identify their structures. If cyclization is an issue, optimizing stoichiometry and reaction time may help minimize it. 3. Use the minimum effective amount of this compound and monitor the reaction progress to avoid prolonged exposure to excess reagent. |
| My fluorescently labeled molecule is quenched after the reaction. | Interaction with this compound or its byproducts: Xanthene-based dyes can be quenched by this compound, and this effect may not be reversible. | Avoid using high concentrations of this compound when working with xanthene-containing fluorophores. Consider alternative coupling chemistries if fluorescence quenching is a significant problem. |
Quantitative Data on this compound Stability
| Solvent/Buffer | Temperature | pH | Stability Data | Reference |
| Water | Room Temp. | Not Specified | No significant degradation after 3 hours. | [1][2] |
| Water | 50°C | Not Specified | 11% of this compound remaining after 48 hours. | |
| Deuterium Oxide | 37°C | Not Specified | Degradation can be monitored by ¹H-NMR over 48 hours. | [3] |
| MES buffer | Not Specified | 5.5 | Used successfully for coupling reactions. | [3] |
| Borate buffer | Not Specified | 6.7 - 9.1 | Used successfully for polymer conjugation. | [8] |
| PBS buffer | Not Specified | 7.4 | Used successfully for peptide modifications. | [6] |
Experimental Protocols
Protocol 1: Monitoring this compound Degradation by ¹H-NMR Spectroscopy
This protocol allows for the semi-quantitative analysis of this compound degradation in an aqueous solution over time.
Materials:
-
This compound
-
Deuterium oxide (D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of this compound in D₂O at the desired concentration (e.g., 10 mg/mL).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H-NMR spectrum immediately after preparation (t=0).
-
Incubate the NMR tube at the desired temperature (e.g., 25°C or 37°C).
-
Acquire subsequent ¹H-NMR spectra at regular time intervals (e.g., 1, 3, 6, 12, 24, 48 hours).
-
To monitor degradation, integrate the signal corresponding to the methyl protons of the N-methylmorpholinium group in this compound (around 3.6 ppm) and compare its area to the area of a stable internal standard or to the initial integral at t=0. A decrease in this integral over time indicates degradation. The appearance of a new methyl peak around 3.0 ppm can indicate the formation of the N-methylmorpholine degradation product.[9]
Protocol 2: Assessing this compound Stability by RP-HPLC
This protocol provides a quantitative method to determine the concentration of this compound over time.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, MES, Borate)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in the chosen aqueous buffer at a known concentration.
-
Incubate the solution at the desired temperature.
-
At various time points, withdraw an aliquot of the solution.
-
Immediately dilute the aliquot with a suitable mobile phase (e.g., 50:50 ACN:Water with 0.1% TFA) to stop further degradation and prepare it for injection.
-
Inject the sample onto the RP-HPLC system.
-
Elute the column with a suitable gradient of ACN and water (both containing 0.1% TFA).
-
Monitor the elution profile at a wavelength where this compound absorbs (e.g., 236 nm).[1]
-
Quantify the peak corresponding to this compound by comparing its area to a calibration curve generated from freshly prepared standards.
-
Plot the concentration of this compound versus time to determine its degradation kinetics.
Visualizations
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. diva-portal.org [diva-portal.org]
troubleshooting low yields in DMTMM-mediated conjugations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) for chemical conjugations.
Troubleshooting Guide: Low Conjugation Yields
Low or no yield is a common issue in bioconjugation reactions. This guide provides a step-by-step approach to identifying and resolving potential problems in your this compound-mediated conjugation.
Question: I am observing very low or no conjugation product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a this compound-mediated conjugation can stem from several factors, ranging from reagent quality to reaction conditions. Follow this workflow to diagnose the issue:
Caption: Troubleshooting workflow for low yield this compound conjugations.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality and Stability:
-
This compound: this compound should be stored at -20°C and kept dry.[1] It is a non-hygroscopic solid that is stable for at least a month at room temperature, but refrigeration is recommended for long-term storage.[2] Degradation of this compound will lead to inefficient activation of the carboxylic acid. Consider using a fresh batch of this compound if there are any doubts about its quality.
-
Solvents and Buffers: For reactions in organic solvents, ensure they are anhydrous, as water can compete with the amine for reaction with the activated carboxylic acid.[3] this compound itself is stable in water for extended periods at room temperature.[4] However, its stability decreases at higher temperatures; for instance, at 50°C in water, only 11% of this compound remains after 48 hours.[5]
-
-
Check Reaction Setup and Stoichiometry:
-
Molar Ratios: The stoichiometry of the reactants is critical. An excess of the amine and this compound relative to the carboxylic acid is often used to drive the reaction to completion. A good starting point is a molar ratio of 1:1.2:1.5 (Carboxylic Acid:Amine:this compound). The optimal ratio may need to be determined empirically for your specific system.
-
Order of Addition: The order in which reagents are added can influence the outcome. Generally, the carboxylic acid-containing molecule and the amine-containing molecule are mixed in the reaction buffer before the addition of this compound.[6] However, for some systems, pre-activating the carboxylic acid with this compound for a short period (5-10 minutes) before adding the amine may be beneficial.[7]
-
-
Optimize Reaction Conditions:
-
pH: While this compound is known for not requiring strict pH control, its efficiency is still pH-dependent.[4][8] The optimal pH range is typically between 6.0 and 8.0.[3] At lower pH, the amine nucleophile will be protonated and less reactive. At higher pH, hydrolysis of the active ester intermediate can become a significant competing reaction.
-
Temperature: Most this compound conjugations proceed efficiently at room temperature.[9] However, for sterically hindered substrates or slow reactions, increasing the temperature to 37-50°C may improve the yield.[10] Be mindful that higher temperatures can also increase the rate of this compound hydrolysis and other side reactions.[5]
-
Reaction Time: Reaction times can vary from a few hours to overnight.[4][10] If you are experiencing low yields, consider extending the reaction time. Monitoring the reaction progress by a suitable analytical method (e.g., LC-MS, TLC) can help determine the optimal reaction time.
-
-
Investigate Substrate-Specific Issues:
-
Steric Hindrance: Sterically hindered carboxylic acids or amines can react slowly or not at all.[11][12] If you suspect steric hindrance is an issue, you may need to increase the reaction temperature, use a larger excess of reagents, or consider a different coupling strategy.
-
Solubility: Ensure that all reactants are soluble in the chosen solvent system throughout the reaction. Precipitation of any component will halt the conjugation.
-
Side Reactions: this compound can mediate intramolecular cyclization of aspartic acid and N-terminal glutamic acid residues to form succinimide and pyroglutamate, respectively.[10][13] This can be a problem when working with peptides and proteins. Additionally, in the absence of a carboxylic acid, this compound can react with amines, which can be a concern when using a large excess of the amine.[13]
-
-
Analyze Reaction Components:
-
If the above steps do not resolve the issue, it is advisable to analyze the reaction mixture to identify the problem. Techniques like NMR can be used to confirm the formation of the active ester intermediate. Mass spectrometry is invaluable for identifying the starting materials, the desired product, and any potential side products.
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of this compound-mediated conjugation?
A1: this compound activates a carboxylic acid to form a highly reactive O-acyloxytriazine ester intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, forming a stable amide bond. N-methylmorpholinium (NMM) and 4,6-dimethoxy-1,3,5-triazin-2-ol are released as byproducts.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reagent of the month - March- this compound - SigutLabs [sigutlabs.com]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
removal of DMTMM byproducts like N-methylmorpholine (NMM)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in their experiments. The focus is on the effective removal of common byproducts, particularly N-methylmorpholine (NMM) and its hydrochloride salt.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from this compound-mediated reactions.
Problem: Residual N-methylmorpholine (NMM) or its hydrochloride salt detected in the final product after standard aqueous workup.
A standard aqueous workup is typically sufficient for removing the water-soluble byproducts of this compound reactions, namely N-methylmorpholine hydrochloride (NMM·HCl) and 2,4-dimethoxy-6-hydroxy-1,3,5-triazine (DMTOH).[1] However, incomplete removal can occur due to several factors. This troubleshooting guide provides a logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for the removal of NMM byproducts.
Step 1: Confirmation of Byproduct Presence
-
Thin-Layer Chromatography (TLC):
-
Visualization: NMM and other amines can be visualized on a TLC plate using specific stains as they are often UV-inactive.
-
Recommended Stains:
-
Potassium Permanganate: A general stain for oxidizable groups. Alcohols, amines, and other functional groups will appear as yellow or brown spots on a purple background.
-
Ninhydrin: While excellent for primary and secondary amines, it can sometimes visualize tertiary amines as well, typically as light-colored spots.
-
Dragendorff's Reagent: A specific stain for alkaloids and other nitrogen-containing compounds.
-
-
-
¹H NMR Spectroscopy:
-
N-methylmorpholine Hydrochloride (NMM·HCl): Look for characteristic signals of the morpholine protons and the N-methyl group.
-
2,4-dimethoxy-6-hydroxy-1,3,5-triazine (DMTOH): Expect signals for the methoxy groups. A broad singlet for the hydroxyl proton may also be observed.
-
| Compound | Proton Assignment | Expected Chemical Shift (ppm) |
| N-methylmorpholine (NMM) | -CH₃ | ~2.3 |
| -CH₂-N-CH₂- | ~2.4 | |
| -CH₂-O-CH₂- | ~3.7 | |
| 2,4-dimethoxy-6-hydroxy-1,3,5-triazine (DMTOH) | -OCH₃ | ~4.0 |
Step 2: Review and Optimize the Aqueous Workup
A standard workup involves extracting the reaction mixture with an organic solvent and washing the organic layer with acidic, basic, and neutral aqueous solutions.
-
Optimization of pH:
-
Acidic Wash: A wash with a dilute acid solution (e.g., 1 M HCl) will protonate the basic NMM, converting it to its highly water-soluble hydrochloride salt, which will then partition into the aqueous layer.
-
Basic Wash: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or other mild base will neutralize any remaining acid and can help to remove the weakly acidic DMTOH byproduct.
-
-
Increase the Number and Volume of Washes:
-
If byproducts persist, increasing the number of aqueous washes (e.g., from 1-2 to 3-4) can improve their removal.
-
Using a larger volume of the aqueous wash solution can also enhance the partitioning of the water-soluble byproducts into the aqueous phase.
-
Step 3: Alternative Purification Methods
If an optimized aqueous workup is insufficient, consider the following techniques:
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used. For highly polar products that are difficult to separate from polar byproducts, consider using a more polar stationary phase like alumina or a reverse-phase column.
-
Mobile Phase: A gradient elution starting with a non-polar solvent and gradually increasing the polarity can effectively separate the desired product from the more polar byproducts.
-
-
Recrystallization:
-
If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities. The choice of solvent will depend on the solubility of your product and the byproducts.
-
-
Precipitation/Trituration:
-
If the desired product has low solubility in a particular solvent in which the byproducts are soluble, precipitation or trituration can be used. For example, adding the crude reaction mixture to a solvent like diethyl ether can sometimes cause the desired product to precipitate while the byproducts remain in solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts of a this compound-mediated coupling reaction?
A1: The primary byproducts are N-methylmorpholine hydrochloride (NMM·HCl) and 2,4-dimethoxy-6-hydroxy-1,3,5-triazine (DMTOH). Both are generally water-soluble, facilitating their removal through an aqueous workup.[1]
Q2: Why is my product contaminated with NMM even after an aqueous wash?
A2: Several factors could contribute to this:
-
Insufficient Acid Wash: If the aqueous wash is not sufficiently acidic, the NMM may not be fully protonated to its hydrochloride salt, reducing its solubility in the aqueous phase.
-
Insufficient Number of Washes: A single wash may not be enough to completely remove the byproducts, especially if they are present in high concentrations.
-
Emulsion Formation: Formation of an emulsion during the extraction can trap the byproducts in the organic layer. If an emulsion forms, adding brine (saturated aqueous NaCl) can help to break it.
Q3: How can I confirm that all the NMM has been removed from my product?
A3: The most common methods are:
-
TLC: Spot your purified product against a standard of NMM and use a suitable stain (e.g., potassium permanganate or Dragendorff's reagent) to visualize any residual NMM.
-
¹H NMR: Check the ¹H NMR spectrum of your final product for the characteristic signals of NMM (see table in the troubleshooting guide).
Q4: What is the solubility of N-methylmorpholine (NMM) and its hydrochloride salt?
A4: NMM is soluble in water and many organic solvents. NMM hydrochloride is highly soluble in water and polar protic solvents like methanol and ethanol. Its solubility in common organic extraction solvents is lower, which is the basis for its removal by aqueous extraction.
| Solvent | N-methylmorpholine (NMM) Solubility | N-methylmorpholine Hydrochloride (NMM·HCl) Solubility |
| Water | Soluble | Highly Soluble |
| Methanol | Soluble | Soluble |
| Ethanol | Soluble | Soluble |
| Dichloromethane (DCM) | Soluble | Sparingly soluble |
| Ethyl Acetate (EtOAc) | Soluble | Sparingly soluble |
| Diethyl Ether | Soluble | Insoluble |
Q5: Can I use a different base instead of N-methylmorpholine when using CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) to generate this compound in situ?
A5: Yes, other tertiary amine bases can be used with CDMT. However, the choice of base will affect the properties of the resulting byproduct. NMM is often chosen because its hydrochloride salt is highly water-soluble, simplifying the purification process.
Experimental Protocols
Standard Aqueous Workup Protocol for Removal of this compound Byproducts
This protocol is a general guideline and may need to be optimized for specific reactions.
-
Quenching the Reaction: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with 1 M HCl (aq). The volume of the aqueous wash should be approximately half the volume of the organic layer. Repeat this wash 1-2 times.
-
Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃. This will neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purity Assessment: Analyze the crude product by TLC and/or ¹H NMR to check for the presence of residual byproducts. If necessary, perform further purification as described in the troubleshooting guide.
References
Validation & Comparative
A Head-to-Head Comparison: DMTMM vs. EDC/NHS for Enhanced Bioconjugation Efficiency
For researchers, scientists, and drug development professionals, the choice of a coupling agent is critical for the success of bioconjugation. The efficiency, simplicity, and robustness of the chosen method directly impact the quality and reproducibility of the resulting conjugates. This guide provides an objective comparison of two prominent carboxyl-activating reagents: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and the classic N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride with N-hydroxysuccinimide (EDC/NHS) system. We will delve into their reaction mechanisms, present comparative experimental data, and provide detailed protocols to aid in your selection process.
Mechanism of Action: A Tale of Two Activation Strategies
Understanding the underlying chemical principles is key to optimizing any bioconjugation reaction. While both this compound and EDC/NHS aim to form a stable amide bond between a carboxyl group and a primary amine, their activation pathways differ significantly.
EDC/NHS Chemistry: A Two-Step Activation Prone to Hydrolysis
The EDC/NHS system is a widely adopted method for amide bond formation.[1][2][3] The reaction proceeds in two sequential steps. First, EDC activates a carboxyl group to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is unstable in aqueous solutions and susceptible to hydrolysis, which would regenerate the carboxyl group.[4][5] To enhance stability and efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is added to convert the O-acylisourea intermediate into a more stable NHS ester. This semi-stable intermediate then reacts with a primary amine to form the desired amide bond.[4][6][7] A significant drawback of this method is its strong dependence on pH control; the activation step is most efficient at an acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a physiological to slightly alkaline pH (7.2-8.5).[1][2][8][9][10]
This compound Chemistry: A Direct and Stable Activation
This compound offers a more direct route to amide bond formation.[11] This triazine-based coupling agent reacts with a carboxylic acid to form a highly reactive s-triazine ester intermediate.[8] This active ester can then directly react with a primary amine to yield the final amide conjugate.[11][12] A key advantage of this compound is its stability in aqueous solutions, being resistant to hydrolysis over extended periods.[8][13] This stability, coupled with its effectiveness over a broader pH range, eliminates the need for strict pH control during the reaction, simplifying the experimental setup.[1][2][8]
Performance Showdown: Quantitative Comparison
A systematic analysis comparing the ligation of various amines to hyaluronic acid (HA), a carboxyl-rich biopolymer, highlights the superior efficiency of this compound over EDC/NHS.[8] The following tables summarize the degree of molar substitution (DSmol) achieved with both methods under identical stoichiometric ratios.
| Moiety | Molar Ratio (Coupling Agent:HA) | DSmol this compound (%) | DSmol EDC/NHS (%) |
| Adipic dihydrazide (ADH) | 4:1 | 35 | 18 |
| N-(2-Aminoethyl)acrylamide (AADA) | 1:1 | 65 | 49 |
| Glycine ethyl ester (Gly) | 1:1 | 53 | 22 |
| Bovine Serum Albumin (BSA) | 1:1 | 0.63 | 0.16 |
| Data sourced from D'Este et al., Carbohydrate Polymers, 2014.[8] |
These results consistently demonstrate that this compound achieves a significantly higher degree of conjugation for a variety of molecules, from small molecules to large proteins, compared to the EDC/NHS system at the same reactant concentrations.[8] Notably, for all substrates tested, this compound yields were superior.[1][2][8]
Experimental Protocols: A Step-by-Step Guide
The following protocols are adapted from the comparative study by D'Este et al. (2014) for the conjugation of amines to hyaluronic acid in an aqueous environment.[8]
This compound-Mediated Conjugation Protocol
-
Reagent Preparation:
-
Dissolve hyaluronic acid (HA) in deionized water to a final concentration of 1.2% (w/v).
-
Dissolve the amine-containing molecule in deionized water.
-
Prepare a fresh solution of this compound in deionized water.
-
-
Conjugation Reaction:
-
Add the amine solution to the HA solution with stirring.
-
Add the this compound solution to the HA/amine mixture. The molar ratio of this compound to HA repeating units can be varied depending on the desired degree of substitution (e.g., 1:1 or 4:1).[8]
-
Allow the reaction to proceed at room temperature with continuous stirring for 5 days.[8] No pH adjustments are necessary.[1][2][8]
-
-
Purification:
-
Isolate the conjugate by precipitation with an excess of ethanol.
-
Wash the precipitate extensively with ethanol/water mixtures and finally with absolute ethanol.
-
Dry the purified conjugate under vacuum.
-
EDC/NHS-Mediated Conjugation Protocol
-
Reagent Preparation:
-
Dissolve hyaluronic acid (HA) in deionized water to a final concentration of 1.2% (w/v).
-
Dissolve the amine-containing molecule in deionized water.
-
Prepare fresh solutions of EDC and NHS in deionized water.
-
-
Conjugation Reaction:
-
Adjust the pH of the HA solution to 4.75 by adding 0.1 M HCl.
-
Add EDC and NHS to the HA solution. A typical molar ratio is HA:EDC:NHS of 1:1:1.
-
Allow the activation reaction to proceed for 2 hours at room temperature.
-
Add the amine solution to the activated HA.
-
Immediately raise the pH of the reaction mixture to 8.0 by adding 0.1 M NaOH and maintain this pH for 2 hours.
-
Allow the reaction to proceed overnight at room temperature.
-
-
Purification:
-
Isolate the conjugate by precipitation with an excess of ethanol.
-
Wash the precipitate extensively with ethanol/water mixtures and finally with absolute ethanol.
-
Dry the purified conjugate under vacuum.
-
Conclusion: The Verdict
For bioconjugation applications requiring high efficiency, simplicity, and robust performance, this compound emerges as a superior alternative to the conventional EDC/NHS system.[8] The primary advantages of this compound include:
-
Higher Conjugation Yields: Experimental data consistently shows that this compound provides a greater degree of substitution compared to EDC/NHS under identical conditions.[8]
-
Simplified Protocol: The elimination of the need for strict pH control significantly streamlines the experimental workflow and reduces potential sources of variability.[1][2][8]
-
Enhanced Stability: this compound's resistance to hydrolysis in aqueous environments contributes to its higher efficiency and reproducibility.[8][13]
While EDC/NHS remains a viable option, researchers seeking to optimize their bioconjugation strategies, particularly for sensitive biomolecules or when high degrees of modification are desired, should strongly consider the adoption of this compound. Its superior performance and user-friendly protocol make it a powerful tool in the development of next-generation bioconjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic analysis of this compound vs EDC/NHS for ligation of amines to hyaluronan in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of EDC and this compound efficiency in glycoconjugate preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Direct and Indirect Biomimetic Peptide Modification of Alginate: Efficiency, Side Reactions, and Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Coupling Reagents: DMTMM vs. PyBOP in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of success. An ideal reagent ensures high coupling efficiency, minimizes the loss of chiral integrity (racemization), and ultimately delivers a high yield of the desired peptide. This guide provides an objective comparison of two prominent coupling reagents, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), in the context of solid-phase peptide synthesis (SPPS).
This comparison delves into their mechanisms of action, performance data, and detailed experimental protocols to equip researchers with the necessary information to make an informed decision for their specific synthetic challenges.
Mechanism of Action: A Tale of Two Activation Pathways
The fundamental role of a coupling reagent in SPPS is to activate the carboxylic acid group of an incoming amino acid, rendering it susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain. While both this compound and PyBOP achieve this, their activation pathways differ significantly.
This compound: The Triazine-Based Activator
This compound, a triazine-based coupling reagent, activates the carboxylic acid by forming a highly reactive 4,6-dimethoxy-1,3,5-triazinyl (DMT) ester intermediate. This process releases N-methylmorpholine (NMM) as a byproduct. The activated DMT ester is then readily attacked by the N-terminal amine of the growing peptide chain to form the peptide bond.[1][2] A key advantage of this compound is its ability to be used in both organic and aqueous or alcoholic solvents, offering greater flexibility in reaction conditions.[3]
PyBOP: The Phosphonium Salt Powerhouse
PyBOP is a widely used phosphonium salt-based coupling reagent. Its mechanism involves the reaction with the carboxylate anion of the N-protected amino acid to form a highly reactive O-benzotriazolyl (OBt) ester intermediate.[4][5] This activation step is facilitated by a tertiary base, such as N,N-diisopropylethylamine (DIPEA). The subsequent nucleophilic attack by the resin-bound amine on the OBt ester forges the new peptide bond.[4][5] PyBOP is favored for its rapid and efficient coupling, and for avoiding the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA) that was associated with its predecessor, BOP.[5]
Performance Comparison: Yield, Purity, and Racemization
The efficacy of a coupling reagent is ultimately judged by the yield and purity of the final peptide, as well as its ability to preserve the stereochemistry of the constituent amino acids.
Coupling Efficiency: A Close Race
Both this compound and PyBOP are recognized for their high coupling efficiencies, consistently delivering good to excellent yields in the synthesis of various peptides. Several studies have demonstrated that their performance in terms of yield and purity is often comparable.[3][6][7]
| Peptide Sequence | Coupling Reagent | Yield (%) | Purity (%) | Reference |
| H-Leu-Ala-Gly-Val-OH | This compound | 85 | >95 | [3] |
| H-Leu-Ala-Gly-Val-OH | PyBOP | 82 | >95 | [3] |
| H-Phe-Ala-Gly-Val-OH | This compound | 80 | >95 | [3] |
Table 1: Comparison of Yield and Purity for the Synthesis of Tetrapeptides.
Racemization: Minimizing Epimer Formation
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid during coupling, is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and may have altered biological activity.
Both this compound and PyBOP are generally considered to be low-racemization reagents.[8][9][10] Studies have shown that this compound exhibits minimal racemization, particularly in less polar solvents like THF and DMF.[11] While direct quantitative comparisons are limited, the literature suggests that both reagents perform well in preserving the chirality of most amino acids. However, for particularly racemization-prone residues like histidine and cysteine, the choice of base and other reaction conditions can play a significant role in minimizing this side reaction when using PyBOP.[12]
Experimental Protocols
Detailed and reliable protocols are essential for reproducible success in SPPS. Below are representative protocols for manual Fmoc-based SPPS using this compound and PyBOP.
General Solid-Phase Peptide Synthesis Workflow
The following diagram illustrates the fundamental steps in a single cycle of Fmoc-SPPS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Reagent of the month - March- this compound - SigutLabs [sigutlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. bachem.com [bachem.com]
- 9. nbinno.com [nbinno.com]
- 10. jpt.com [jpt.com]
- 11. A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Confirming DMTMM Conjugation: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals leveraging 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) for amide bond formation, robust analytical confirmation is paramount. This guide provides an objective comparison of common analytical methods used to verify successful conjugation, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
Successful this compound-mediated conjugation results in the formation of a stable amide bond between a carboxylic acid and an amine. The choice of analytical method depends on the nature of the molecules being conjugated, the information required (e.g., qualitative confirmation, quantification, structural elucidation), and the available instrumentation. Key methods include chromatographic separations, mass spectrometry, and spectroscopic techniques.
| Method | Principle | Information Obtained | Pros | Cons |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of the conjugate, identifies the site of modification, and can quantify products.[1][2] | High sensitivity and specificity; provides definitive mass confirmation. | Can require sample purification; may not distinguish between isomers without fragmentation (MS/MS). |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, confirms amide bond formation, and can quantify the degree of substitution.[1][2][3][4] | Non-destructive; provides unambiguous structural data. | Lower sensitivity than MS; requires higher sample concentrations and purity; complex spectra for large molecules. |
| HPLC (RP-HPLC) | Separates components of a mixture based on their hydrophobicity. | Monitors reaction progress, purifies the conjugate, and quantifies product formation by comparing peak areas.[1][2] | High resolution; well-established for purity assessment and quantification. | Does not provide structural information alone; requires reference standards for absolute quantification. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by a sample. | Quantifies conjugation efficiency, especially if the amine or carboxylate-containing molecule has a distinct chromophore.[3][5][6] | Simple, rapid, and non-destructive; suitable for real-time reaction monitoring.[6] | Limited structural information; susceptible to interference from other absorbing species.[3] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample's chemical bonds. | Confirms the presence of the newly formed amide bond (typically ~1650 cm⁻¹) and the disappearance of the carboxylic acid C=O stretch.[4] | Provides functional group information; can be used for solid or liquid samples. | Less sensitive than other methods; spectral overlap can make interpretation difficult. |
| Kaiser Assay | A colorimetric test that detects free primary amines. | Quantifies the consumption of the amine substrate, allowing for an indirect measure of conjugation efficiency.[4] | Sensitive and rapid method for quantifying unreacted amines.[4] | Indirect measurement; can be prone to interference. |
Performance Comparison: this compound vs. EDC/NHS
This compound is often favored over the classic 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry due to its stability in water and efficiency without strict pH control.[3][4][7] Experimental data consistently shows superior yields for this compound across various substrates.
| Substrate Conjugated to Hyaluronan (HA) | Coupling Reagent | Degree of Substitution (DSmol %) | Reference |
| N-(2-aminoethyl)-4-dodecyl-benzenesulfonamide (AADA) | This compound | 65% | [3] |
| EDC/NHS | 45% | [3] | |
| Glycine Ethyl Ester (Gly) | This compound | 53% | [3] |
| EDC/NHS | 22% | [3] | |
| Bovine Serum Albumin (BSA) | This compound | 0.63% | [3] |
| EDC/NHS | 0.16% | [3] | |
| Chitosan with Glucuronic Acid | This compound | 17.6% | [4] |
| EDC/NHS | 13.1% | [4] |
Key Experimental Protocols
RP-HPLC for Reaction Monitoring and Purification
This protocol is adapted from the analysis of peptide conjugations.[1][2]
-
Reaction Quenching: At various time points, aliquot a small volume of the reaction mixture and quench the reaction by adding 1% trifluoroacetic acid (TFA).
-
Instrumentation: Use a C18 reversed-phase column on an HPLC system equipped with a UV detector (e.g., monitoring at 214 nm and 280 nm for peptides).
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 95% Solvent B over a suitable time (e.g., 30 minutes) at a flow rate of 1 mL/min.
-
Analysis: Monitor the chromatogram for the decrease in the reactant peaks and the emergence of the new, typically more hydrophobic, conjugate peak. The retention time difference confirms a change in the molecule's properties.[2] Collect fractions corresponding to the product peak for further analysis.
Mass Spectrometry for Confirmation
This protocol outlines the general steps for analyzing a purified conjugate.
-
Sample Preparation: Prepare the purified conjugate in a solvent compatible with the ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Direct Infusion/LC-MS: Introduce the sample into the mass spectrometer. For complex mixtures, couple the HPLC output directly to the MS (LC-MS).
-
Data Acquisition: Acquire the full scan mass spectrum in positive ion mode. The observed molecular weight should correspond to the sum of the masses of the two starting molecules minus the mass of water (18 Da), which is lost during amide bond formation.[1]
-
Tandem MS (MS/MS): To confirm the conjugation site, select the parent ion of the conjugate for fragmentation using methods like Higher-energy Collisional Dissociation (HCD).[1][2] Analysis of the fragment ions can pinpoint the exact location of the modification.[1]
¹H NMR for Structural Confirmation
This protocol is suitable for confirming the conjugation of small molecules or for determining the degree of substitution on polymers.[3][8]
-
Sample Preparation: Lyophilize the purified conjugate and dissolve it in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration of 5-10 mg/mL.[5][8]
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis:
-
Look for the appearance of new signals corresponding to the conjugated moiety and shifts in the signals of the backbone near the conjugation site.
-
For polymers, the degree of substitution can be calculated by integrating a characteristic peak from the conjugated molecule and comparing it to the integration of a peak from the polymer's repeating unit.[3][8]
-
Visualized Workflows
Caption: General workflow for this compound-mediated amide bond formation.
Caption: Logical workflow for the analytical confirmation of this compound conjugates.
References
- 1. This compound-Mediated Intramolecular Cyclization of Acidic Residues in Peptides/Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A systematic analysis of this compound vs EDC/NHS for ligation of amines to hyaluronan in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to the Characterization of DMTMM-Modified Polysaccharides by NMR
For researchers, scientists, and drug development professionals working with polysaccharide-based biomaterials, precise characterization of chemical modifications is paramount. The coupling agent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has emerged as a highly efficient reagent for modifying polysaccharides via amidation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structural details of these modifications. This guide provides an objective comparison of NMR spectroscopy with other analytical techniques for characterizing this compound-modified polysaccharides, supported by experimental data and detailed protocols.
NMR Spectroscopy for Characterization
NMR spectroscopy, particularly proton (¹H NMR) and carbon (¹³C NMR) spectroscopy, provides detailed information about the molecular structure of polysaccharides.[1][2][3][4] For this compound-modified polysaccharides, ¹H NMR is instrumental in determining the degree of substitution (DS), which is the average number of substituent groups attached per monosaccharide unit.[5] This is typically achieved by comparing the integral of a characteristic proton signal from the conjugated molecule with a signal from the polysaccharide backbone.[6]
Advantages of NMR:
-
Non-destructive: Allows for the recovery and further use of the sample.[1]
-
Quantitative: Provides accurate determination of the degree of substitution.[7][8]
-
Structural Detail: Elucidates the specific site of modification and provides information on the overall conformation of the polysaccharide.[1][3][4]
-
No Calibration Curve Needed: Quantitative analysis can often be performed without the need for reference compounds or calibration curves.[3]
Limitations of NMR:
-
Lower Sensitivity: Compared to mass spectrometry, NMR requires larger sample amounts and high purity.[3]
-
Signal Overlap: The ¹H NMR spectra of polysaccharides can be complex with overlapping signals, which can make interpretation challenging.[1][3]
-
Cost and Expertise: NMR instruments are expensive and require specialized knowledge for operation and data analysis.[3]
Comparison with Alternative Methods
While NMR is a powerful tool, other analytical techniques can also be employed to characterize modified polysaccharides.
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information.[1][3] | Non-destructive, quantitative, provides detailed structural information.[1][3][7][8] | Lower sensitivity, potential for signal overlap, high cost.[1][3] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[2][9] | High sensitivity and resolution for separating complex mixtures.[9] | Requires derivatization for some polysaccharides, may not provide detailed structural information on its own.[9] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules.[2] | High sensitivity, provides molecular weight information.[1][10] | Can be destructive, may not distinguish between isomers without tandem MS. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about functional groups.[2] | Fast, simple sample preparation, good for identifying the presence of new functional groups. | Provides limited structural detail, not ideal for quantification. |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Separates molecules by size and determines their molar mass and size. | Provides information on molecular weight distribution and conformation. | Does not provide information on the degree of substitution. |
Quantitative Data Summary
The degree of substitution (DS) is a critical parameter for this compound-modified polysaccharides. The following table summarizes DS values obtained by ¹H NMR for hyaluronic acid (HA) modified with different amines using this compound as the coupling agent.
| Polysaccharide | Amine Ligand | Molar Ratio (this compound:HA) | Degree of Substitution (DS) (%) | Reference |
| Hyaluronic Acid (HA) | Adipic acid dihydrazide (ADH) | 4:1 | 35 | [6] |
| Hyaluronic Acid (HA) | Amino acetaldehyde dimethyl acetal (AADA) | Stoichiometric | 65 | [6] |
| Hyaluronic Acid (HA) | Glycine ethyl ester | Stoichiometric | 53 | [6] |
| Hyaluronic Acid (HA) | N-(2-aminoethyl)-4-(4-azidophenyl)butanamide | 0.6:1 | 0.63 | [6] |
| Hyaluronic Acid (HA) | 5-norbornene-2-methylamine | Not specified | Tunable with reaction conditions | [5] |
| Chitosan | Glucuronic Acid | 1:1 | 17.6 | [11] |
In a direct comparison with the commonly used EDC/NHS coupling chemistry, this compound consistently demonstrates higher ligation efficiency. For instance, the conjugation of adipic acid dihydrazide to HA yielded a DS of 35% with this compound, compared to 18% with EDC/NHS under similar conditions.[6] Similarly, for glycine conjugation, this compound achieved a DS of 53%, while EDC/NHS only reached 22%.[6]
Experimental Protocols
This compound-Mediated Modification of Hyaluronic Acid (General Protocol)
This protocol is a generalized procedure based on common practices reported in the literature.[6][12]
-
Dissolution of HA: Dissolve hyaluronic acid sodium salt in deionized water or a suitable buffer (e.g., MES buffer at pH 5.5-6.5) to a final concentration of 1% (w/v).[12] Allow the HA to fully hydrate, which may take several hours or overnight with gentle stirring.
-
Addition of this compound: Add solid this compound powder to the HA solution. The molar ratio of this compound to the carboxylic acid groups of HA can be varied to control the degree of substitution.[6]
-
Addition of Amine: After the this compound has dissolved, add the amine-containing molecule to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for a specified period, typically ranging from a few hours to several days.[6]
-
Purification: Purify the modified polysaccharide by precipitation in a non-solvent like ethanol, followed by washing and freeze-drying.[6]
¹H NMR Spectroscopy for Determination of Degree of Substitution
-
Sample Preparation: Dissolve the freeze-dried this compound-modified polysaccharide in deuterium oxide (D₂O) at a concentration of 5-10 mg/mL.
-
NMR Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher). Key parameters include:
-
Temperature: 25-50 °C to reduce the viscosity of the polysaccharide solution and improve signal resolution.[13]
-
Number of Scans: 64 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration.
-
-
Data Processing: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
DS Calculation: Calculate the degree of substitution by comparing the integral of a well-resolved proton signal from the attached moiety to the integral of a proton signal from the polysaccharide backbone (e.g., the N-acetyl methyl protons of hyaluronic acid at ~2.0 ppm).
Degree of Substitution (%) = [(Integral of substituent peak / Number of protons for that peak) / (Integral of polysaccharide backbone peak / Number of protons for that peak)] x 100
Visualizations
Caption: Workflow for this compound-mediated polysaccharide modification and characterization.
Caption: Comparison of analytical techniques for polysaccharide characterization.
References
- 1. Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization [mdpi.com]
- 2. What are the Analytical Methods for Polysaccharides? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. A review of NMR analysis in polysaccharide structure and conformation: Progress, challenge and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-mediated synthesis of norbornene-modified hyaluronic acid polymers to probe cell-hydrogel interactions | Poster Board #M57 - American Chemical Society [acs.digitellinc.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Quantification of food polysaccharide mixtures by 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Amine Coupling: Comparing DMTMM and EDC/NHS for Degree of Substitution
In the realm of bioconjugation, the precise and efficient formation of stable amide bonds between a biomolecule and a ligand is paramount for developing effective diagnostics, therapeutics, and research tools. The degree of substitution (DoS)—the average number of ligand molecules conjugated to each biomolecule—is a critical quality attribute that dictates the final product's efficacy and safety. This guide provides a comprehensive comparison of two popular carboxyl-activating reagents, 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), for amine coupling reactions. We will delve into their reaction mechanisms, performance differences, and provide detailed protocols for assessing the DoS.
Performance Showdown: this compound vs. EDC/NHS
This compound has emerged as a powerful alternative to the traditional EDC/NHS chemistry, offering several distinct advantages, particularly for the modification of complex biomolecules like polysaccharides.[1] Its primary strengths lie in its high efficiency in aqueous media and its tolerance to a wider pH range, eliminating the need for strict pH control that is crucial for EDC/NHS reactions.[1]
The mechanism of this compound involves the activation of a carboxylic acid to form a highly reactive triazine ester intermediate, which then readily reacts with a primary amine to form a stable amide bond.[2] This process is efficient and minimizes the risk of side reactions. In contrast, EDC first reacts with a carboxyl group to form an unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and rearrangement. The addition of NHS is required to convert it into a more stable, yet still moisture-sensitive, NHS-ester, which then reacts with the amine.[3]
Here is a comparative summary of the two coupling chemistries:
| Feature | This compound | EDC/NHS |
| Reaction Solvent | Aqueous and organic solvents.[2] | Primarily aqueous for bioconjugation. |
| Optimal pH | Effective over a wide pH range; no strict control needed.[1] | Two-stage pH requirement: Acidic (4.5-5.5) for carboxyl activation, then neutral to slightly alkaline (7.2-8.5) for amine coupling.[3] |
| Efficiency | Generally higher yields, especially with polysaccharides like hyaluronic acid.[1][3] | Can be less efficient due to the hydrolytic instability of the O-acylisourea intermediate.[3] |
| By-products | Water-soluble, non-toxic, and easily removable (2-hydroxy-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholinium hydrochloride).[4] | Urea derivatives, which can be difficult to remove completely from the final product.[5] |
| Side Reactions | Low epimerization (racemization) of chiral centers.[2] Can mediate intramolecular cyclization of Asp and Glu residues.[6][7] | Risk of N-acylisourea formation (inactive byproduct) and potential for EDC to be incorporated into the biomolecule.[3] |
| Ease of Use | Simple one-pot, one-step procedure.[8] | Typically a two-step procedure requiring careful pH management.[3] |
| Stability | Air and water-stable solid reagent.[2] | EDC is moisture-sensitive and should be stored under desiccated conditions. |
Experimental Workflow for DoS Assessment
Determining the degree of substitution is a critical step to ensure the quality and consistency of the bioconjugate. The general workflow involves performing the conjugation reaction, purifying the resulting conjugate, and then analyzing it using an appropriate analytical technique to quantify the number of conjugated ligands.
Figure 1. General experimental workflow for bioconjugation and subsequent determination of the Degree of Substitution (DoS).
Detailed Experimental Protocols
Below are two common methods for determining the degree of substitution after an amine coupling reaction.
Protocol 1: DoS Determination via TNBSA Assay
The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay is a colorimetric method used to quantify the number of primary amine groups remaining on a biomolecule after conjugation. By comparing the number of free amines on the conjugated biomolecule to the unconjugated starting material, the DoS can be calculated.
Materials:
-
Unconjugated biomolecule (control)
-
Purified bioconjugate
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5 (Note: Avoid buffers containing primary amines like Tris).[3][9]
-
TNBSA Reagent: Freshly prepare a 0.01% (w/v) solution of TNBSA in the Reaction Buffer.[3][9]
-
Quenching Solution: 10% SDS (w/v) and 1 N HCl.[3]
-
Standard: A compound with a known primary amine concentration (e.g., glycine) for generating a standard curve.[10]
-
96-well plate or cuvettes
-
Spectrophotometer (plate reader or standard)
Procedure:
-
Prepare Standards: Create a series of known concentrations of your amine standard (e.g., glycine) in the Reaction Buffer.[9]
-
Prepare Samples: Dissolve the unconjugated biomolecule and the purified bioconjugate in the Reaction Buffer to a final concentration of approximately 20-200 µg/mL.[3][9]
-
Reaction Setup: In separate tubes or wells of a 96-well plate, add 0.5 mL of each standard, control, and bioconjugate sample.[3]
-
Add TNBSA: Add 0.25 mL of the freshly prepared 0.01% TNBSA solution to each tube/well. Mix thoroughly.[3]
-
Incubation: Incubate the reactions at 37°C for 2 hours.[3]
-
Stop Reaction: Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each sample.[3]
-
Measure Absorbance: Read the absorbance of each sample at 335 nm (or 420 nm).[3][7]
-
Calculation: a. Generate a standard curve by plotting the absorbance of the standards against their known amine concentrations. b. Use the standard curve to determine the concentration of free amines in both the unconjugated control and the bioconjugate samples. c. Calculate the Degree of Substitution (DoS) using the following formula:
DoS = (Total Amines in Control - Free Amines in Conjugate) / (Molar Concentration of Biomolecule)
Protocol 2: DoS Determination via Mass Spectrometry
Mass spectrometry, particularly MALDI-TOF, provides a direct measurement of the molecular weight of the bioconjugate. The DoS can be determined by the mass shift observed between the conjugated and unconjugated biomolecule.[4]
Materials:
-
Unconjugated biomolecule (control)
-
Purified bioconjugate
-
MALDI-TOF Mass Spectrometer
-
Appropriate MALDI Matrix (e.g., sinapinic acid (SA) for proteins >10 kDa).[11]
-
Solvents for matrix preparation (e.g., acetonitrile, 0.1% TFA in water).[12]
-
MALDI target plate
Procedure:
-
Sample Preparation: Ensure both the unconjugated control and the purified bioconjugate are desalted and free from non-volatile salts. The optimal concentration is typically 0.5-5 pmol/µL after mixing with the matrix.[12]
-
Matrix Preparation: Prepare a saturated solution of the chosen matrix in a suitable solvent mixture (e.g., 1:1 v/v acetonitrile/0.1% TFA).[12]
-
Spotting: On the MALDI target plate, spot 0.5 µL of the sample (control or conjugate) and immediately add 0.5 µL of the matrix solution. Allow the spot to air-dry completely, forming co-crystals.[12]
-
Mass Analysis: Place the target plate into the MALDI-TOF instrument. Acquire the mass spectra for both the unconjugated control and the bioconjugate. The instrument measures the mass-to-charge ratio (m/z) of the ions.[11]
-
Data Analysis and Calculation: a. Determine the average molecular weight (MW) of the unconjugated biomolecule from its mass spectrum. b. Determine the average molecular weight of the bioconjugate from its spectrum. The spectrum may show a distribution of peaks, each corresponding to a different number of attached ligands. c. Calculate the mass of the attached ligand (including any linker). d. Calculate the average Degree of Substitution (DoS) using the following formula:
DoS = (MW of Conjugate - MW of Unconjugated Biomolecule) / (MW of Ligand-Linker)
By understanding the relative merits of different coupling reagents and employing robust analytical methods to characterize the final product, researchers can ensure the development of high-quality, well-defined bioconjugates for a wide range of applications in science and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of Amino Groups Using TNBS - Hancock Lab [cmdr.ubc.ca]
- 7. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]
- 11. Procedure for Protein Mass Measurement Using MALDI-TOF | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
comparative study of triazine-based coupling reagents
A Comparative Guide to Triazine-Based and Other Common Coupling Reagents in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly influences yield, purity, reaction time, and the degree of racemization. This guide provides a , namely 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and 2,4,6-trichloro-1,3,5-triazine (TCT), alongside common non-triazine alternatives: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-Hydroxysuccinimide (NHS).
Performance Comparison of Coupling Reagents
Table 1: Quantitative Performance Data of Common Coupling Reagents
| Coupling Reagent | Typical Yield (%) | Typical Purity (%) | Racemization Level | Key Features & Disadvantages |
| This compound | 80-85[1] | >95[1] | Low[2] | Cost-effective, stable, and effective in aqueous/alcoholic solvents.[1][3] |
| TCT | High (in general amide synthesis) | High (in general amide synthesis) | Low (reported for specific syntheses) | Very cost-effective; less data available for stepwise peptide synthesis. |
| HATU | High[4] | Higher than HBTU[4] | Lower risk than HBTU[4] | Highly efficient, especially for hindered couplings; faster reaction rates.[4][5] Can cause guanidinylation if used in excess. |
| HBTU | High[4][6] | Lower than HATU[4] | Higher risk than HATU[4] | Widely used, good efficiency; by-products are generally soluble.[6] |
| EDC/NHS | Variable (can be high) | Variable | Can be significant without additives | Water-soluble, widely used for bioconjugation; unstable O-acylisourea intermediate.[7][8] |
Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions, substrates, and analytical methods.
In-Depth Look at Coupling Reagents
Triazine-Based Reagents: this compound and TCT
This compound is a salt formed from 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM).[2] It is a crystalline, air-stable, and non-hygroscopic compound, making it easy to handle.[1] A significant advantage of this compound is its ability to be used in aqueous or alcoholic solvents, which is beneficial for the coupling of poorly soluble peptides or for bioconjugation applications.[1][3] Its performance in solid-phase peptide synthesis (SPPS) has been shown to be comparable to other widely used reagents like PyBOP, offering high yields and purity with a low risk of racemization.[2]
TCT (Cyanuric Chloride) is a cost-effective reagent for the activation of carboxylic acids. While widely used for general amide and ester synthesis, its application in stepwise solid-phase peptide synthesis is less documented than other reagents. It functions by converting carboxylic acids into reactive acyl chlorides.
Uronium/Aminium Salts: HATU and HBTU
HATU is a highly efficient coupling reagent favored for its rapid reaction rates and ability to suppress racemization.[4][5] This is attributed to the formation of a highly reactive OAt-active ester.[4] It is particularly effective for "difficult" sequences, including sterically hindered amino acids and N-methylated amino acids.[5] However, a potential side reaction is the guanidinylation of the N-terminal amine if HATU is used in excess.[5]
HBTU is another widely used uronium salt that provides good coupling efficiency.[4][6] It activates carboxylic acids to form an HOBt-active ester, which is less reactive than the OAt-ester formed by HATU.[4] This can lead to slower reaction times and a slightly higher risk of racemization compared to HATU.[4]
Carbodiimides: EDC/NHS
EDC is a water-soluble carbodiimide that is extensively used for amide bond formation, particularly in bioconjugation.[7] It activates carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze or rearrange.[7][8] The addition of NHS (or its water-soluble analog, Sulfo-NHS) stabilizes this intermediate by forming a more stable NHS-ester, which then reacts with the amine to form the amide bond, improving the overall efficiency of the coupling reaction.[7][8]
Reaction Mechanisms and Experimental Workflows
To better understand the function of these reagents, it is helpful to visualize their mechanisms of action and the general workflow of a peptide coupling reaction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the specific activation mechanisms for each class of coupling reagent and a typical workflow for solid-phase peptide synthesis.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and making informed decisions. Below are representative protocols for solid-phase peptide synthesis using some of the discussed coupling reagents.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound[1]
This protocol outlines the use of this compound for the coupling of an Fmoc-protected amino acid to a resin-bound peptide.
-
Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and this compound (3 equivalents) in DMF. Add this solution to the deprotected resin.
-
Reaction: Shake the reaction vessel at room temperature for 2 hours.
-
Monitoring and Washing: Monitor the reaction for completion using a Kaiser test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete reaction. Once complete, drain the coupling solution and wash the resin with DMF, dichloromethane (DCM), and methanol (MeOH).
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection steps, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., a mixture containing trifluoroacetic acid).
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HATU[4][9]
This protocol describes a general procedure for HATU-mediated coupling in SPPS.
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection on the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Pre-activation: In a separate vial, dissolve the Fmoc-protected amino acid (2-5 equivalents) and HATU (1.9-4.5 equivalents) in DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (4-10 equivalents). Allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin.
-
Reaction: Allow the coupling reaction to proceed for 30 minutes to 4 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction completion with a Kaiser test. After completion, wash the resin with DMF and DCM.
-
Chain Elongation: Repeat the deprotection and coupling steps as needed.
-
Cleavage and Deprotection: Cleave the completed peptide from the resin and remove side-chain protecting groups.
Protocol 3: Two-Step Protein Coupling using EDC/Sulfo-NHS[10]
This protocol is a general method for conjugating an amine-containing molecule to a carboxylate-containing molecule (e.g., a protein).
-
Activation of Carboxyl Groups:
-
Dissolve the carboxyl-containing molecule in an appropriate activation buffer (e.g., MES buffer, pH 4.5-6.0).
-
Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer.
-
Add the EDC and Sulfo-NHS solutions to the carboxyl-containing molecule.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents (Optional but Recommended): Remove excess EDC and Sulfo-NHS by dialysis or using a desalting column to prevent unwanted side reactions with the amine-containing molecule.
-
Coupling to Amine:
-
Adjust the pH of the activated molecule solution to 7.2-8.0 with a coupling buffer (e.g., PBS).
-
Add the amine-containing molecule to the activated molecule.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining activated carboxyl groups.
Conclusion
The choice of coupling reagent is a multifaceted decision that depends on the specific requirements of the peptide being synthesized, including its sequence, length, and the presence of sensitive or sterically hindered residues.
-
Triazine-based reagents like This compound offer a cost-effective and highly efficient option, with the notable advantage of being compatible with aqueous reaction conditions. TCT is an even more economical choice for general amide synthesis, though its performance in stepwise SPPS requires further comparative evaluation.
-
Uronium/aminium salts such as HATU are the reagents of choice for difficult sequences where speed and minimization of racemization are critical. HBTU remains a reliable and widely used alternative for routine synthesis.
-
Carbodiimides like EDC/NHS are indispensable for bioconjugation in aqueous media, offering a versatile method for linking peptides to proteins and other biomolecules.
For optimal results, it is always recommended to perform small-scale pilot experiments to determine the most suitable coupling reagent and conditions for a particular synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Reagent of the month - March- this compound - SigutLabs [sigutlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
A Head-to-Head Battle in Water: DMTMM versus Carbodiimides for Amide Bond Formation
For researchers, scientists, and drug development professionals working in aqueous environments, the choice of coupling agent for amide bond formation is critical. This guide provides an objective, data-driven comparison of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and the commonly used carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), highlighting the significant advantages of this compound in water-based reactions.
In bioconjugation, peptide synthesis, and the modification of biomolecules, the formation of a stable amide bond is a fundamental reaction. For decades, carbodiimides, often used in conjunction with N-hydroxysuccinimide (NHS), have been the standard. However, their use in aqueous media is fraught with challenges, including instability, strict pH requirements, and the formation of problematic side products. This compound has emerged as a superior alternative, offering higher efficiency, simpler reaction conditions, and a cleaner reaction profile.
Quantitative Performance: this compound Outshines EDC/NHS
Experimental data consistently demonstrates the superior performance of this compound over EDC/NHS in aqueous conditions across a variety of substrates. A systematic analysis comparing the ligation of various amines to hyaluronic acid (HA) in water revealed significantly higher degrees of substitution (DSmol) when using this compound.[1][2]
| Substrate | This compound DSmol (%) | EDC/NHS DSmol (%) | Fold Increase with this compound |
| Adipic acid dihydrazide (ADH) | 35 | 18 | 1.9x |
| Amino acetaldehyde dimethyl acetal (AADA) | 65 | 45 | 1.4x |
| Glycine ethyl ester | 53 | 22 | 2.4x |
| Bovine Serum Albumin (BSA) | 0.63 | 0.16 | 3.9x |
Data sourced from a systematic analysis of this compound vs EDC/NHS for ligation of amines to Hyaluronan in water.[1][2]
Key Advantages of this compound in Aqueous Media
The superiority of this compound in aqueous amide coupling stems from several key advantages over carbodiimides:
-
Higher Yields and Efficiency: As the data above indicates, this compound consistently provides higher yields compared to EDC/NHS at the same stoichiometric ratios.[1][2]
-
pH Independence: this compound is effective over a wider pH range and does not require the strict, often acidic, pH control essential for efficient EDC/NHS-mediated couplings.[1][2] This simplifies experimental setup and is particularly advantageous for pH-sensitive biomolecules.
-
Superior Stability in Water: this compound is highly stable in water, with a much longer half-life compared to EDC. The half-life of EDC in water is highly pH-dependent, decreasing significantly in acidic conditions.[3]
| Reagent | Condition | Half-life |
| This compound | Water, Room Temperature | > 3 hours (100% recovery) |
| EDC | 50 mM MES, 25°C, pH 7.0 | 37 hours[3] |
| EDC | 50 mM MES, 25°C, pH 6.0 | 20 hours[3] |
| EDC | 50 mM MES, 25°C, pH 5.0 | 3.9 hours[3] |
-
Avoidance of Problematic Side Reactions: Carbodiimide chemistry is plagued by the formation of an unreactive N-acylurea byproduct, which is difficult to remove and represents a loss of starting material.[4][5] this compound's mechanism completely avoids the formation of this problematic side product.
-
Non-toxic and Easily Removable Byproducts: The byproducts of the this compound reaction, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholinium chloride, are non-toxic and water-soluble, making them easy to remove through standard purification techniques like dialysis or precipitation.[6] In contrast, the urea byproducts from carbodiimides can be challenging to separate from the desired product.
Reaction Mechanisms and Experimental Workflow
The differences in performance between this compound and carbodiimides can be understood by examining their reaction mechanisms.
Caption: this compound reaction mechanism for amide bond formation.
Caption: EDC/NHS reaction mechanism highlighting the N-acylurea side reaction.
The streamlined workflow of this compound further underscores its advantages in a research setting.
Caption: Comparison of experimental workflows for this compound and EDC/NHS.
Experimental Protocols
General Protocol for Amide Coupling using this compound in Water
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carboxylic acid-containing molecule
-
Amine-containing molecule
-
This compound
-
Deionized water
-
Acid (e.g., 0.1 M HCl) and Base (e.g., 0.1 M NaOH) for pH adjustment (optional)
Procedure:
-
Dissolution: Dissolve the carboxylic acid-containing molecule and the amine-containing molecule in deionized water to the desired concentrations.
-
pH Adjustment (Optional): While this compound is effective over a broad pH range, for some applications, adjusting the initial pH to 6.5-7.5 may be beneficial. Use dilute HCl or NaOH for adjustment.
-
Addition of this compound: Add solid this compound to the reaction mixture in a single portion. A typical molar ratio is 1:1.2:1.5 (Carboxylic acid:Amine:this compound), but this may need to be optimized.
-
Reaction: Stir the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).
-
Purification: Upon completion, the product can be purified from the water-soluble byproducts by methods such as dialysis, precipitation (e.g., with ethanol), or size exclusion chromatography.
General Two-Step Protocol for Amide Coupling using EDC/NHS in Water
This protocol is a general guideline for a two-step coupling to minimize self-conjugation of molecules containing both carboxyl and amine groups.
Materials:
-
Carboxylic acid-containing molecule
-
Amine-containing molecule
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., 0.1 M Phosphate buffer, pH 7.2-8.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
Step 1: Activation of the Carboxylic Acid
-
Dissolution: Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Reagent Preparation: Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
Activation: Add the EDC and NHS solutions to the carboxylic acid solution. A common molar excess is 2-10 fold of EDC and NHS over the carboxylic acid.
-
Incubation: Allow the reaction to proceed for 15-60 minutes at room temperature with gentle stirring.
Step 2: Coupling to the Amine
-
pH Adjustment: Add the activated carboxylic acid solution to the amine-containing molecule dissolved in the Coupling Buffer. Alternatively, adjust the pH of the activation reaction mixture to 7.2-8.0 by adding Coupling Buffer.
-
Reaction: Allow the coupling reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS-esters. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate using appropriate methods such as dialysis, desalting columns, or affinity chromatography to remove unreacted molecules, byproducts, and quenching reagents.
Conclusion
For amide bond formation in aqueous environments, this compound presents a compelling case as the superior coupling agent over traditional carbodiimides. The experimental data clearly shows higher yields and efficiency. Furthermore, the operational simplicity, broader pH tolerance, and the avoidance of problematic and toxic side products make this compound a more robust, reliable, and greener choice for researchers in drug development and the life sciences. While EDC/NHS may still have its applications, for aqueous-based conjugations, this compound is the modern, high-performance alternative.
References
- 1. A systematic analysis of this compound vs EDC/NHS for ligation of amines to hyaluronan in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of water-soluble carbodiimides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to DMTMM: Evaluating Performance for Functionalized Polymer Conjugation
For researchers and professionals in drug development and biomaterials, the efficient and reliable conjugation of molecules to polymer backbones is paramount. The choice of coupling agent can significantly impact yield, purity, and the preservation of biological activity. This guide provides an objective comparison of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a triazine-based coupling reagent, with other common alternatives, supported by experimental data.
This compound has emerged as a powerful tool for amide and ester bond formation, particularly in aqueous environments where many traditional reagents falter.[1][2] Its high efficiency, mild reaction conditions, and simple purification protocols make it an attractive alternative to conventional carbodiimide chemistry, such as that using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[3][4]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and EDC/NHS lies in their activation mechanism for carboxylic acids, which dictates their stability, efficiency, and ease of use.
This compound facilitates a direct, one-step condensation. The carboxylic acid reacts with this compound to form a highly reactive triazinyl ester intermediate.[5] This active ester is then readily susceptible to nucleophilic attack by an amine, forming a stable amide bond and releasing non-toxic, water-soluble byproducts (N-methylmorpholine and 2-hydroxy-4,6-dimethoxy-1,3,5-triazine).[1][5] This streamlined process often eliminates the need for strict pH control.[3][6]
In contrast, EDC/NHS chemistry involves a two-step process. EDC first activates the carboxylic acid to form a highly unstable O-acylisourea intermediate.[7] This intermediate is prone to hydrolysis, especially in aqueous media, and can undergo rearrangement. NHS is added to capture the activated acid, forming a more stable, but still moisture-sensitive, NHS-ester. This ester then reacts with the amine. The efficiency of this pathway is highly dependent on maintaining an optimal pH to balance amine reactivity and intermediate stability.[3]
Caption: Figure 1. Amide Coupling Mechanisms.
Performance Comparison: this compound vs. EDC/NHS
Experimental data consistently demonstrates that this compound offers superior performance in the bioconjugation of functionalized polymers, particularly in aqueous systems. Key advantages include higher conjugation efficiency, stability in water, and operational simplicity.
| Parameter | This compound | EDC/NHS | Key Advantages of this compound |
| Solvent System | Aqueous, Alcohols, Organic[8] | Primarily Organic; Unstable in Water[8] | Excellent for bioconjugation in physiological buffers without loss of reagent activity. |
| pH Control | Wide tolerance; often not required[3][6] | Strict pH control is essential[3] | Simplifies reaction setup and is robust for pH-sensitive substrates. |
| Reaction Steps | One-step condensation[8] | Two-step activation[7] | Reduces reaction time and potential for side reactions or hydrolysis. |
| Byproducts | Water-soluble, non-toxic, easily removed[1][3] | Urea-based, can be difficult to remove[8] | Leads to higher purity of the final conjugate with simpler workup (e.g., dialysis). |
| Reagent Stability | Stable solid; stable in water for hours[9] | Short half-life in water (e.g., 3.9h at pH 5.0 for EDC)[9] | Allows for more flexible reaction times and less reagent waste. |
| Epimerization Risk | Low risk of racemization[2][10] | Higher risk without additives like NHS | Crucial for maintaining the stereochemical integrity of peptides and chiral ligands. |
Quantitative Data: Conjugation Efficiency
Studies directly comparing this compound and EDC/NHS for the modification of polymers like hyaluronic acid (HA) and poly(acrylic acid) (pAA) highlight a significant difference in performance.
| Polymer Backbone | Ligand Conjugated | Coupling Reagent | Degree of Substitution / Yield | Reference |
| Hyaluronic Acid (HA) | Adipic Dihydrazide (ADH) | This compound | 35% | [9] |
| Hyaluronic Acid (HA) | Adipic Dihydrazide (ADH) | EDC/NHS | 18% | [9] |
| Hyaluronic Acid (HA) | Bovine Serum Albumin (BSA) | This compound | 0.63% | [9] |
| Hyaluronic Acid (HA) | Bovine Serum Albumin (BSA) | EDC/NHS | 0.16% | [9] |
| Poly(acrylic acid) (pAA) | D-(+)-galactosamine | This compound | 56% | [8][11] |
| Poly(acrylic acid) (pAA) | Agmatine | This compound | 78% | [8][11] |
These results show that for both small molecules and large proteins, this compound achieves a significantly higher degree of substitution onto the polymer backbone compared to EDC/NHS under similar conditions.[9]
Experimental Protocols & Workflow
The operational simplicity of this compound-mediated conjugation is a key advantage, requiring fewer steps and less stringent conditions than the EDC/NHS protocol.
Caption: Figure 2. Comparative Experimental Workflow.
Protocol 1: General Method for this compound-Mediated Conjugation
This protocol is based on the successful conjugation of amine-containing ligands to carboxylated polymers like poly(acrylic acid) or hyaluronic acid.[8][12]
-
Reagent Preparation:
-
Dissolve the carboxylated polymer (e.g., pAA, 1 equivalent of COOH groups) and the amine-containing ligand (1.1 equivalents) in a suitable aqueous buffer (e.g., 0.1 M Borate buffer, pH 7.0-8.0) at the desired concentration.[8]
-
Separately, prepare a fresh solution of this compound (1.1-1.5 equivalents) in the same buffer or deionized water.
-
-
Reaction:
-
Add the this compound solution to the stirring polymer/ligand solution.
-
Allow the reaction to proceed at room temperature with stirring for a designated time, typically ranging from 1 to 24 hours. The progress can be monitored by suitable analytical techniques if required.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane with an appropriate molecular weight cutoff (e.g., 3.5 kDa MWCO).[8]
-
Dialyze against 0.001 M HCl for 1-2 days to remove unreacted basic ligands and byproducts, followed by dialysis against deionized water for an additional 1-2 days to remove salts.[8]
-
-
Isolation:
-
Freeze the purified solution and lyophilize for 24-48 hours to obtain the final polymer conjugate as a dry, fluffy solid.[8]
-
-
Characterization:
-
Determine the degree of substitution and confirm conjugation using ¹H NMR spectroscopy.[8]
-
Protocol 2: General Method for EDC/NHS-Mediated Conjugation
This protocol is a standard procedure for conjugating primary amines to carboxyl groups on a polymer backbone.
-
Polymer Activation:
-
Dissolve the carboxylated polymer (1 equivalent of COOH groups) in an activation buffer (e.g., 0.1 M MES buffer, pH 4.5-5.5).
-
Add freshly prepared solutions of EDC (1.5 equivalents) and NHS (1.5 equivalents) to the polymer solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Adjust the pH of the reaction mixture to 7.0-7.5 using a suitable base to facilitate the reaction with the primary amine.
-
Immediately add the amine-containing ligand (1.5-2.0 equivalents), typically dissolved in a compatible buffer.
-
Stir the reaction mixture at room temperature for 2 to 24 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule amine (e.g., hydroxylamine or Tris buffer) to consume any remaining active NHS-esters.
-
Purify the conjugate using dialysis, following a similar procedure as described in the this compound protocol (dialysis against acidic and then neutral pH water).
-
-
Isolation and Characterization:
-
Lyophilize the purified product to obtain a solid.
-
Characterize the final product using techniques such as ¹H NMR or UV-Vis spectroscopy to determine the degree of substitution.
-
Conclusion and Recommendations
For the functionalization of polymers in aqueous media, this compound consistently demonstrates superior performance over the traditional EDC/NHS system. Its higher efficiency, operational simplicity, stability in water, and the generation of easily removable byproducts make it a more robust and reliable choice.[3][12] Researchers can achieve higher degrees of substitution with simpler protocols and purification steps, which is especially critical when working with valuable ligands or sensitive polymer backbones.
Choose this compound when:
-
The reaction must be performed in aqueous or protic solvents.
-
High conjugation efficiency is critical.
-
The ligand or polymer is sensitive to pH shifts.
-
A simple, one-step protocol with easy purification is desired.
-
Minimizing racemization of chiral centers is a priority.[10]
While EDC/NHS remains a widely used method, its limitations in aqueous environments and complex reaction requirements make this compound a compelling and often superior alternative for modern bioconjugation challenges.
References
- 1. Reagent of the month - March- this compound - SigutLabs [sigutlabs.com]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. A systematic analysis of this compound vs EDC/NHS for ligation of amines to hyaluronan in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to DMTMM Cross-Linking for Mass Spectrometry Analysis
In the rapidly evolving landscape of structural proteomics, the selection of an appropriate cross-linking reagent is paramount for the successful identification of protein-protein interactions and the elucidation of protein complex structures. This guide provides a detailed comparison of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a popular zero-length cross-linker, with other commonly used reagents, namely 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and formaldehyde. This comparison is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their mass spectrometry-based analyses.
Performance Comparison of Cross-Linking Reagents
The choice of cross-linking reagent significantly impacts the efficiency of the cross-linking reaction, the types of interactions captured, and the subsequent identification of cross-linked peptides by mass spectrometry. The following table summarizes the key performance characteristics of this compound, EDC/NHS, and formaldehyde.
| Feature | This compound | EDC/NHS | Formaldehyde |
| Target Residues | Carboxyl groups (Asp, Glu) and primary amines (Lys, N-terminus) | Carboxyl groups (Asp, Glu) and primary amines (Lys, N-terminus) | Primary amines (Lys), Tyr, His, Arg, Cys |
| Reaction pH | Neutral (7.0-8.0) | Acidic to neutral (4.5-7.5) | Neutral to slightly alkaline (7.0-8.0) |
| Cross-Link Type | Zero-length (carboxyl-amine) and carboxyl-carboxyl (with dihydrazide) | Zero-length (carboxyl-amine) | Methylene bridges |
| Reaction Time | 15 min - 2 hours | 15 min - 2 hours | 10 min - 1 hour (in vivo) |
| Reaction Temperature | Room temperature to 37°C | Room temperature | Room temperature to 37°C |
| Reversibility | Irreversible | Irreversible | Reversible with heat |
| Advantages | High efficiency at neutral pH, stable in aqueous solution, low byproduct formation.[1][2] | Well-established method. | Can be used for in vivo cross-linking due to cell permeability.[3] |
| Disadvantages | Can generate both zero-length and dihydrazide-mediated cross-links, potentially complicating data analysis.[4] | Less efficient at neutral pH, NHS is prone to hydrolysis.[2] | Can form complex adducts, potentially leading to irreversible protein modifications and challenging data analysis.[1] |
| Number of Identified Cross-Links (Example Study) | High number of cross-links observed in studies on large protein complexes.[5] | Generally yields a good number of cross-links, but can be lower than this compound under certain conditions. | Can generate a large number of cross-links, but identification can be complex. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and reliable cross-linking mass spectrometry results. Below are representative protocols for this compound, EDC/NHS, and formaldehyde cross-linking.
This compound Cross-Linking Protocol
This protocol is adapted from studies on protein complexes.[6]
-
Protein Preparation: Prepare the protein sample in a suitable buffer such as HEPES or PBS at a concentration of 1-2 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in the reaction buffer.
-
Cross-Linking Reaction: Add this compound to the protein solution to a final concentration of 20-50 mM. For carboxyl-carboxyl cross-linking, a dihydrazide linker such as adipic acid dihydrazide (ADH) is also added. Incubate the reaction mixture for 15 minutes to 1 hour at 37°C with gentle shaking.
-
Quenching: Quench the reaction by adding an excess of a primary amine-containing buffer, such as ammonium bicarbonate, to a final concentration of 50-100 mM. Incubate for 30 minutes at 37°C.
-
Sample Preparation for Mass Spectrometry: The cross-linked protein sample is then subjected to denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin) prior to LC-MS/MS analysis.
EDC/NHS Cross-Linking Protocol
This protocol is a standard procedure for zero-length cross-linking.
-
Protein Preparation: Dissolve the protein sample in a buffer at a pH between 6.0 and 7.5, such as MES or HEPES.
-
Reagent Preparation: Prepare fresh stock solutions of EDC and NHS in the reaction buffer.
-
Cross-Linking Reaction: Add EDC and NHS to the protein solution to final concentrations typically in the range of 1-10 mM. Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Quench the reaction by adding a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Sample Preparation for Mass Spectrometry: Proceed with denaturation, reduction, alkylation, and enzymatic digestion for subsequent mass spectrometry analysis.
Formaldehyde In Vivo Cross-Linking Protocol
This protocol is designed for capturing protein interactions within living cells.[3]
-
Cell Culture: Grow cells to the desired confluency.
-
Cross-Linking: Add formaldehyde directly to the cell culture medium to a final concentration of 0.5-1%. Incubate for 10-15 minutes at room temperature with gentle agitation.
-
Quenching: Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells to extract the cross-linked protein complexes.
-
Reversal of Cross-Links (Optional): For identification of interacting partners without the cross-link, the cross-links can be reversed by heating the sample at 95°C for 15-30 minutes.
-
Sample Preparation for Mass Spectrometry: The protein sample is then processed for mass spectrometry analysis, which may involve immunoprecipitation of a target protein followed by digestion of the co-precipitated partners.
Visualizing Cross-Linking Chemistries and Workflows
To better understand the chemical principles and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Chemical reactions of different cross-linkers.
Caption: Experimental workflow for this compound XL-MS.
Conclusion
This compound has emerged as a powerful and versatile cross-linking reagent for mass spectrometry-based structural proteomics. Its high efficiency at physiological pH and stability in aqueous solutions make it an attractive alternative to the traditional EDC/NHS chemistry.[2] While formaldehyde remains the reagent of choice for in vivo cross-linking, its propensity to form complex adducts necessitates careful optimization and data analysis. The choice of the optimal cross-linker will ultimately depend on the specific research question, the nature of the protein sample, and the desired type of structural information. This guide provides a foundational understanding to aid researchers in navigating these choices and designing robust cross-linking mass spectrometry experiments.
References
- 1. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Purification of MAP–kinase protein complexes and identification of candidate components by XL–TAP–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
DMTMM Outperforms Traditional Coupling Agents in Amide Synthesis Without pH Control
A detailed comparison reveals that 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) offers superior performance and ease of use in amide bond formation compared to the standard N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide (EDC/NHS) chemistry, particularly when pH is not controlled.
For researchers and professionals in drug development and organic chemistry, the efficiency and simplicity of amide coupling reactions are paramount. A key challenge with the widely used EDC/NHS method is the strict requirement for pH control to achieve optimal yields.[1][2] However, recent studies demonstrate that this compound is a highly effective alternative that circumvents this limitation, providing higher or comparable yields in aqueous environments without the need for pH adjustments during the reaction.[1][2][3]
Comparative Performance: this compound vs. EDC/NHS
An extensive study systematically compared the performance of this compound and EDC/NHS for the ligation of various amines to hyaluronic acid (HA) in water. The results consistently showed that this compound provided superior yields across a range of substrates, even in the absence of pH control.[1] In these experiments, the pH for this compound-mediated reactions was initially adjusted to 6.5 ± 0.2 and then left uncontrolled for the remainder of the reaction, whereas EDC/NHS chemistry requires a more complex pH-shifting protocol for optimal efficiency.[1]
| Substrate | Coupling Reagent | Degree of Substitution (DSmol %) |
| N-(tert-Butoxycarbonyl)-N'-(2-aminoethyl)acetamide | This compound | 35% |
| EDC/NHS | 18% | |
| Bovine Serum Albumin (BSA) | This compound | 0.63% |
| EDC/NHS | 0.16% | |
| Doxorubicin (Dox) | This compound | Not specified, but higher than EDC/NHS |
| EDC/NHS | Not specified | |
| N-(2-Aminoethyl)-4-[5-(dimethylamino)naphthalene-1-sulfonamido]butanamide (NED) | This compound | 0.63% |
| EDC/NHS | Not specified, but lower than this compound |
Table 1: Comparison of ligation efficiency between this compound and EDC/NHS for various substrates on hyaluronic acid. Data sourced from a systematic analysis by D'Este et al.[1]
The data clearly indicates that this compound is more efficient than EDC/NHS for the tested bioconjugations.[1] For instance, with a protected diamine, this compound achieved a degree of substitution of 35%, nearly double that of EDC/NHS (18%).[1] Similarly, for the large protein BSA, this compound showed a significantly higher substitution degree of 0.63% compared to 0.16% with EDC/NHS.[1]
Mechanism of Action
This compound functions by activating the carboxylic acid to form a highly reactive s-triazine ester intermediate.[1][4] This intermediate then readily undergoes nucleophilic attack by an amine to form the desired amide bond, releasing 4,6-dimethoxy-1,3,5-triazin-2-ol and N-methylmorpholinium as by-products.[4][5]
Experimental Protocols
General Protocol for this compound-mediated Amidation of Hyaluronic Acid (HA) without pH Control:
This protocol is adapted from the study by D'Este et al.[1]
-
Dissolution: Dissolve hyaluronic acid in deionized water to a final concentration of 1% (w/v).
-
pH Adjustment: Adjust the pH of the HA solution to 6.5 ± 0.2 using 0.1 M HCl or 0.1 M NaOH.
-
Reagent Addition: Add the desired amine substrate to the HA solution. Subsequently, add this compound. The molar ratio of this compound and the amine to the HA carboxyl groups can be varied depending on the desired degree of substitution.
-
Reaction: Allow the reaction to proceed at room temperature for a specified duration (e.g., 24 hours) with gentle stirring. No further pH control is applied during this time.
-
Purification: Purify the resulting HA derivative by dialysis against a suitable buffer or deionized water to remove unreacted reagents and by-products.
-
Analysis: Characterize the final product using techniques such as FT-IR, NMR spectroscopy, or UV-Vis spectroscopy to determine the degree of substitution.[1]
Other Alternatives to this compound
While this compound shows significant advantages, other coupling reagents are also available for amide bond formation. The choice of reagent can be substrate-dependent.[6] Some common alternatives include:
-
Carbodiimides: Besides EDC, N,N'-dicyclohexylcarbodiimide (DCC) is another common reagent, though it is primarily used in organic solvents due to the insolubility of its urea byproduct.[7]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency but can be more expensive.[8]
-
Uronium/Guanidinium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective but can also be costly and are often used in solid-phase peptide synthesis.[7][9]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This reagent has shown broad substrate scope and good performance in aqueous media.[6][10]
A comparative study of various reagents in aqueous media showed that the performance is highly dependent on the specific carboxylic acid and amine being coupled.[6] For instance, while COMU-collidine demonstrated a broad scope, this compound performed particularly well for the coupling of a secondary amine (dibenzylamine).[6][10]
Conclusion
This compound stands out as a robust and efficient coupling reagent for amide bond formation, especially in aqueous conditions where pH control is challenging or undesirable. Its superior performance in the absence of strict pH management, coupled with the generation of water-soluble and easily removable by-products, makes it a valuable tool for researchers in bioconjugation, drug delivery, and materials science.[1][5] While other effective coupling agents exist, the simplicity and high yields offered by this compound in uncontrolled pH environments present a significant advantage over traditional methods like EDC/NHS.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. A systematic analysis of this compound vs EDC/NHS for ligation of amines to hyaluronan in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Reagent of the month - March- this compound - SigutLabs [sigutlabs.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for DMTMM
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a versatile coupling agent in organic synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Core Safety and Handling Mandates
This compound is classified as a hazardous chemical and must be handled with appropriate care. It is harmful if swallowed, causes severe skin burns and eye damage, and can cause respiratory irritation.[1][2] It is also identified as a moderate skin sensitizer.[3]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use tight-sealing safety goggles and a face shield.[1]
-
Skin and Body Protection: A lab coat is required.[3]
-
Respiratory Protection: All handling should occur within a chemical fume hood.[1]
In case of exposure, immediate first aid is crucial. For detailed first-aid measures, consult the Safety Data Sheet (SDS).
Quantitative Hazard Summary
For a clear understanding of this compound's primary hazards, the following table summarizes its classification and potential decomposition products.
| Hazard Classification | GHS Category | Incompatible Substances | Hazardous Decomposition Products |
| Acute Oral Toxicity | Category 4 | Strong oxidizing agents[1] | Carbon monoxide (CO), Carbon dioxide (CO2)[1] |
| Skin Corrosion/Irritation | Category 1B | Nitrogen oxides (NOx)[1] | |
| Serious Eye Damage/Irritation | Category 1 | Hydrogen chloride gas[1] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
This table is a summary. Always consult the full Safety Data Sheet (SDS) before handling.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of unused this compound and this compound-contaminated waste.
1. Waste Identification and Segregation:
-
Unused this compound: Solid, unused this compound should be disposed of in its original container or a clearly labeled, compatible waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats, gloves) contaminated with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams, particularly strong oxidizing agents.[1]
2. Container Management:
-
Selection: Use only containers approved for hazardous chemical waste. Ensure containers are in good condition and have secure, tight-fitting lids.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride," and the associated hazards (Corrosive, Harmful).
3. Storage:
-
Store waste containers in a designated, well-ventilated hazardous waste accumulation area.
-
Keep containers tightly closed when not in use.[1]
-
Ensure the storage area is away from incompatible materials.
4. Final Disposal:
-
Professional Disposal: this compound waste must be disposed of through an approved hazardous waste disposal company. Do not attempt to dispose of it down the drain or in regular trash.[1]
-
Regulatory Compliance: Chemical waste generators are responsible for ensuring that the disposal method complies with all local, regional, and national hazardous waste regulations.[1]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This document provides guidance based on available safety data. It is not a substitute for a thorough review of the manufacturer's Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department.
References
Personal protective equipment for handling DMTMM
Essential Safety and Handling Guide for DMTMM
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (this compound), a versatile coupling agent in organic synthesis. Adherence to these protocols is essential to ensure personal safety and proper laboratory conduct.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical. It is harmful if swallowed, causes severe skin burns and eye damage, and is recognized as a moderate skin sensitizer.[1][2][3] The following personal protective equipment is mandatory when handling this compound to minimize exposure risks.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Inspect gloves before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately after use.[2][4] |
| Body Protection | Protective clothing/Lab coat | A lab coat should be worn to prevent skin exposure.[2][4] For larger quantities or where splashing is likely, chemical-resistant coveralls are recommended. |
| Eye/Face Protection | Safety goggles and face shield | Tight-sealing safety goggles and a face shield are required to protect against splashes and dust.[1][2] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are insufficient or when dust may be generated.[4] All handling of solid this compound should be performed in a chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Procedure
All procedures involving this compound must be conducted in a designated area, preferably within a certified chemical fume hood to mitigate inhalation exposure.[1]
1. Preparation and Pre-Handling Check:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Don all required PPE as specified in the table above.
-
Assemble all necessary equipment and reagents before handling the chemical to minimize movement and the potential for spills.
2. Weighing and Aliquoting:
-
Handle solid this compound exclusively within a chemical fume hood to prevent dust inhalation.[1]
-
Use a dedicated spatula and weighing vessel.
-
Close the primary container tightly immediately after dispensing.
3. Dissolving and Solution Preparation:
-
When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Keep the container covered as much as possible during dissolution.
-
This compound is soluble in water and alcohol, which can simplify the work-up procedure as the by-products are also water-soluble.[5]
4. Reaction Quenching and Work-up:
-
Upon reaction completion, this compound decomposes into non-toxic byproducts, 2,4-dimethoxy-6-hydroxy-1,3,5-triazine (DMTOH) and a tertiary amine hydrochloride.[6]
-
Despite the non-toxic nature of the byproducts, appropriate PPE should still be worn during the work-up procedure.
5. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]
-
For long-term storage, refrigeration at -20°C is recommended to prevent slow decomposition.[2][3][6]
-
This compound is hygroscopic and should be protected from moisture.[1]
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all this compound waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Disposal Method:
-
Dispose of contents and the container at an approved waste disposal plant.[1][2]
-
Do not empty into drains or release into the environment.[1]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately.[1][2]
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
